Methyl 2-amino-5-fluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDDYSBKCDKATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382639 | |
| Record name | Methyl 2-amino-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319-24-4 | |
| Record name | Methyl 2-amino-5-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-5-fluorobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-amino-5-fluorobenzoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-5-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Methyl 2-amino-5-fluorobenzoate
Abstract
This technical guide provides an in-depth analysis of the synthetic conversion of 2-amino-5-fluorobenzoic acid to its methyl ester, methyl 2-amino-5-fluorobenzoate. This compound serves as a critical building block in the pharmaceutical and agrochemical industries. We will explore two primary, industrially relevant synthetic methodologies: the classic Fischer-Speier esterification and a more reactive pathway utilizing thionyl chloride. This document is structured to provide not only detailed, reproducible experimental protocols but also a thorough examination of the underlying reaction mechanisms, causality behind procedural steps, and critical safety considerations. The content is tailored for researchers, chemists, and process development professionals, offering field-proven insights to guide laboratory synthesis and scale-up operations.
Introduction: Significance and Synthetic Strategy
This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including certain pharmaceuticals and crop protection agents. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of the final active ingredient. The ester and amine functionalities provide versatile handles for subsequent chemical modifications, such as amide bond formation or diazotization reactions.
The direct esterification of 2-amino-5-fluorobenzoic acid presents a classic chemical challenge. The carboxylic acid requires activation to undergo nucleophilic attack by methanol, a relatively weak nucleophile. This guide focuses on two robust and widely adopted strategies to achieve this transformation, each with distinct advantages and operational considerations.
-
Method 1: Fischer-Speier Esterification: An equilibrium-controlled process relying on a strong acid catalyst to facilitate the reaction between the carboxylic acid and an excess of alcohol.[1][2][3]
-
Method 2: Thionyl Chloride-Mediated Esterification: A two-step, high-yield approach that proceeds through a highly reactive acyl chloride intermediate.[4][5][6]
The choice between these methods often depends on factors such as substrate sensitivity, desired yield, scale of operation, and available equipment for handling hazardous reagents.
Synthetic Strategies and Mechanistic Insights
A foundational understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, first described in 1895 by Emil Fischer and Arthur Speier.[1][2] It involves refluxing a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).
Mechanism and Rationale:
The reaction is a reversible nucleophilic acyl substitution.[2][3] The key steps are as follows:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[1][2]
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.[2]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[1]
Because this is an equilibrium reaction, specific measures must be taken to drive it towards the product side. The most common strategy is using the alcohol (methanol) as the solvent, ensuring a large excess that, by Le Châtelier's principle, shifts the equilibrium to favor ester formation.[2]
Caption: Key stages of the Fischer-Speier esterification mechanism.
Method 2: Thionyl Chloride (SOCl₂) Mediated Esterification
For substrates that are sensitive or when higher yields are required, converting the carboxylic acid to a more reactive derivative is a superior strategy. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, transforming the carboxylic acid into an acyl chloride.[5][6]
Mechanism and Rationale:
This process involves two distinct transformations:
-
Acyl Chloride Formation: 2-amino-5-fluorobenzoic acid reacts with thionyl chloride to form 2-amino-5-fluorobenzoyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently evolve from the reaction mixture, driving the reaction to completion.[5] The mechanism involves the hydroxyl group of the carboxylic acid attacking the sulfur atom of SOCl₂, followed by elimination of a chloride ion and subsequent decomposition of the intermediate to form the acyl chloride.[5]
-
Esterification: The highly electrophilic acyl chloride readily reacts with methanol in a rapid nucleophilic acyl substitution reaction to form the methyl ester. This step is typically very fast and high-yielding.[4]
Advantages:
-
High Yield: The reaction is essentially irreversible, often leading to higher yields compared to Fischer esterification.[4]
-
Versatility: This method is effective for a wider range of substrates, including those where Fischer esterification might be sluggish.[5]
Causality and Considerations: The primary reason this method is so effective is the conversion of the hydroxyl group (a poor leaving group) into a chlorosulfite group, which is an excellent leaving group.[4] However, thionyl chloride is a highly corrosive and moisture-sensitive reagent that reacts violently with water.[8] It must be handled with extreme care in a well-ventilated fume hood, and all glassware must be scrupulously dried.[9][10][11]
Experimental Protocols & Data
The following protocols are presented as a guide for laboratory synthesis. All operations involving hazardous chemicals should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[9][10]
Protocol 1: Fischer-Speier Esterification
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-5-fluorobenzoic acid | 155.13 | 10.0 g | 0.0645 | Starting Material |
| Methanol (MeOH) | 32.04 | 150 mL | - | Reagent and Solvent |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | 4.0 mL | - | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | For neutralization |
| Ethyl Acetate (EtOAc) | - | 200 mL | - | Extraction Solvent |
| Brine (Saturated NaCl) | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Drying Agent |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluorobenzoic acid (10.0 g).
-
Add methanol (150 mL) to the flask and stir to dissolve the solid.
-
Carefully and slowly add concentrated sulfuric acid (4.0 mL) to the stirring solution. An exotherm may be observed.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle.[12]
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Carefully pour the residue into a beaker containing 100 mL of cold water and stir.
-
Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~8.[12][13]
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine (50 mL).[12]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Thionyl Chloride (SOCl₂) Mediated Esterification
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-5-fluorobenzoic acid | 155.13 | 10.0 g | 0.0645 | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 | 7.0 mL (11.5 g) | 0.0967 | Chlorinating Agent |
| Toluene | - | 100 mL | - | Solvent |
| Methanol (MeOH), anhydrous | 32.04 | 50 mL | - | Reagent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | For work-up |
| Ethyl Acetate (EtOAc) | - | 150 mL | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Drying Agent |
Step-by-Step Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 2-amino-5-fluorobenzoic acid (10.0 g) in toluene (100 mL).
-
Slowly add thionyl chloride (7.0 mL) dropwise to the suspension at room temperature.
-
Attach a reflux condenser fitted with a gas outlet bubbler (to trap HCl and SO₂ gas in a basic solution).
-
Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours, or until the solid has dissolved and gas evolution has ceased.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. Caution: Ensure the vacuum pump is protected from corrosive vapors.
-
-
Esterification:
-
Cool the flask containing the crude acyl chloride in an ice bath.
-
Under a nitrogen atmosphere, slowly and carefully add anhydrous methanol (50 mL) to the flask. The reaction is exothermic.[14]
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
-
Caption: Comparative workflow for the synthesis of the target ester.
Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
Physical Properties:
| Property | Value | Source |
| CAS Number | 319-24-4 | [15] |
| Molecular Formula | C₈H₈FNO₂ | [15] |
| Molar Mass | 169.15 g/mol | [16] |
| Appearance | White to yellow powder/solid | |
| Melting Point | 34-37 °C | [16][17] |
| Boiling Point | 100-102 °C at 0.5 mmHg | [16] |
Expected Spectroscopic Data: While experimental data should always be acquired, typical spectral data for analogous compounds can provide a reference for confirmation. For example, the ¹H NMR spectrum of the closely related methyl 2-amino-5-chlorobenzoate shows characteristic peaks for the aromatic protons, the amine protons (a broad singlet), and the methyl ester protons (a singlet around 3.8 ppm).[18] Similar patterns are expected for the fluoro-analogue, with additional splitting due to fluorine coupling.
Safety and Handling
Chemical synthesis requires a stringent adherence to safety protocols.
-
Sulfuric Acid: A strong corrosive acid. Handle with appropriate gloves and eye protection. Spills should be neutralized carefully with a base like sodium bicarbonate.
-
Thionyl Chloride: Highly toxic, corrosive, and reacts violently with water.[8] It is a lachrymator and causes severe burns.[10] All manipulations must be conducted in a high-performance chemical fume hood.[9] Ensure all glassware is dry. Personal protective equipment should include chemical safety goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or rubber).[9][11] Emergency eyewash stations and safety showers must be immediately accessible.[11][19]
-
Solvents: Methanol, toluene, and ethyl acetate are flammable liquids. Ensure all heating is performed using heating mantles or oil baths with no nearby ignition sources.
Conclusion
The synthesis of this compound from its corresponding carboxylic acid is readily achievable through well-established organic chemistry principles. The Fischer-Speier esterification offers a straightforward, one-step procedure suitable for many applications, though it is equilibrium-limited. For higher yields and greater reliability, the thionyl chloride-mediated pathway is superior, proceeding through a highly reactive acyl chloride intermediate. The choice of method will be dictated by the specific requirements of the project, balancing factors of yield, purity, safety, and scale. This guide provides the necessary mechanistic understanding and practical protocols to empower researchers to confidently perform this valuable transformation.
References
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Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
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Chemcasts. (n.d.). This compound (CAS 319-24-4) – Thermophysical Properties. Retrieved January 5, 2026, from [Link]
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Science Info. (2023, September 5). Fischer Esterification Reaction: Mechanism, Limitations. Retrieved January 5, 2026, from [Link]
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Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved January 5, 2026, from [Link]
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ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. Retrieved January 5, 2026, from [Link]
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Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Retrieved January 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. PubChem. Retrieved January 5, 2026, from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved January 5, 2026, from [Link]
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Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved January 5, 2026, from [Link]
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Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). General mechanism of the Fischer-Speier esterification. Retrieved January 5, 2026, from [Link]
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ChemBK. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
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Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved January 5, 2026, from [Link]
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Reddit. (2021, January 9). How does this esterfication reaction proceed without side product resulting from reaction of amine with? r/chemhelp. Retrieved January 5, 2026, from [Link]
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ElectronicsAndBooks. (n.d.). The Synthesis of Some Alkyl and Dialkylaminoalkyl Esters of 2-Nitro-5-fluorobenzoic Acid and 2-Amino-5-fluorobenzoic Acid. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. Retrieved January 5, 2026, from [Link]
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University of Missouri-St. Louis. (n.d.). Procedure. Retrieved January 5, 2026, from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 5, 2026, from [Link]
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SyntheticPage. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved January 5, 2026, from [Link]
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Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved January 5, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). A mild and efficient one-pot synthesis of amides from carboxylic acids using SOCl2 in the presence of Et3N. RSC Advances. Retrieved January 5, 2026, from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 5, 2026, from [Link]
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DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved January 5, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-amino-5-fluorobenzoate
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Methyl 2-amino-5-fluorobenzoate, a fluorinated derivative of anthranilic acid, serves as a pivotal building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][3] Its utility stems from the presence of three key functional groups—an amine, an ester, and a fluorine atom—on an aromatic ring, which allows for a diverse range of subsequent chemical transformations. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers and professionals in drug development and organic synthesis.
Synthesis of this compound: A Practical Approach via Fischer Esterification
The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid, with methanol in the presence of an acid catalyst. This reaction is a classic example of a nucleophilic acyl substitution.
Reaction Scheme
Caption: Fischer esterification of 2-amino-5-fluorobenzoic acid.
Mechanism of Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed process. The mechanism involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of methanol) to yield the final ester product and regenerate the acid catalyst.
Caption: Key steps in the Fischer esterification mechanism.
Detailed Experimental Protocol
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-fluorobenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule. For this compound, the expected signals are:
-
A singlet for the methyl ester protons (-OCH₃).
-
Signals for the three aromatic protons, with multiplicities and coupling constants influenced by the fluorine and amino substituents.
-
A broad singlet for the amine protons (-NH₂).
¹³C NMR Spectroscopy: While specific experimental data for this compound is not available in the provided search results, the expected chemical shifts can be predicted based on data from analogous compounds.[4] The spectrum would show distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JC-F).
| Parameter | Methyl 2-amino-5-bromobenzoate (CDCl₃)[4] | This compound (Predicted) |
| ¹H NMR (ppm) | H-6: 7.78 (d), H-4: 7.19 (dd), H-3: 6.64 (d), NH₂: 5.61 (br s), OCH₃: 3.86 (s) | Similar shifts for aromatic and amine protons, OCH₃ singlet around 3.8-3.9 ppm. |
| ¹³C NMR (ppm) | C=O: 168.1, C-2: 148.8, C-4: 137.2, C-6: 125.1, C-3: 119.3, C-1: 111.4, C-5: 109.5, OCH₃: 51.8 | C=O ~167-169, Aromatic carbons in the 110-155 ppm range (with C-F coupling), OCH₃ ~52 ppm. |
Infrared (IR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ corresponding to the ester carbonyl group.
-
C-O stretching: Bands in the 1100-1300 cm⁻¹ region for the ester C-O bond.
-
C-F stretching: A strong band in the 1000-1400 cm⁻¹ region.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₈FNO₂), the expected molecular ion peak [M]⁺ would be at m/z 169.15.
Applications in Drug Development and Medicinal Chemistry
Fluorinated aromatic compounds, such as this compound, are valuable intermediates in the synthesis of pharmaceuticals.[1] The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. The amino and ester groups provide versatile handles for further synthetic modifications, allowing for the construction of more complex molecular architectures.
While specific drugs synthesized directly from this compound are not explicitly detailed in the search results, its chloro-analog, Methyl 2-amino-5-chlorobenzoate, is a known key intermediate in the synthesis of Tolvaptan, a drug used to treat hyponatremia.[3][5] This suggests that this compound could be a valuable precursor for the synthesis of novel fluorinated analogs of existing drugs or for the development of new chemical entities where the introduction of a fluorine atom at this position is desired for improved pharmacological properties. The parent compound, 2-Amino-5-fluorobenzoic acid, is a precursor for various bioactive molecules, including antiviral and anticancer agents.[2]
Safety and Handling
Appropriate safety precautions should be taken when handling this compound and its reagents. It is important to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound is a valuable and versatile fluorinated building block for organic synthesis, particularly in the field of drug discovery and development. Its synthesis via Fischer esterification is a straightforward and well-understood process. The characterization of this compound relies on a combination of standard spectroscopic techniques, including NMR, IR, and mass spectrometry. As the demand for more effective and safer pharmaceuticals continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play an increasingly important role in the design and synthesis of the next generation of therapeutic agents.
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"Methyl 2-amino-5-fluorobenzoate CAS number and properties"
An In-depth Technical Guide: Methyl 2-amino-5-fluorobenzoate
Introduction
This compound is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. As a derivative of anthranilic acid, it serves as a versatile and high-value building block for the synthesis of complex molecular architectures. The strategic placement of a fluorine atom and an amino-ester functional group pair on the benzene ring imparts unique chemical reactivity and desirable physicochemical properties, making it a crucial intermediate in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, designed for researchers, scientists, and drug development professionals.
Chapter 1: Core Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.
Nomenclature and Chemical Identifiers
A consistent and unambiguous identification system is crucial for scientific communication and procurement.
| Identifier | Value | Source |
| CAS Number | 319-24-4 | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Fluoroanthranilic Acid Methyl Ester, Methyl 5-Fluoroanthranilate, 2-Amino-5-fluorobenzoic Acid Methyl Ester | [1] |
| Molecular Formula | C₈H₈FNO₂ | [2][3] |
| Molecular Weight | 169.15 g/mol | [3][4] |
| InChI Key | PUDDYSBKCDKATP-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC(=O)C1=C(N)C=CC(F)=C1 | [2] |
Physicochemical Data
The physical characteristics of this compound dictate its handling, reaction conditions, and purification methods.
| Property | Value | Source |
| Appearance | White to yellow/green powder or lump; can also appear as a clear cream to brown liquid. | [1][2] |
| Melting Point | 34-37°C | [3] |
| Boiling Point | 100-102°C at 0.5 mmHg | [3] |
| Density | 1.26 g/cm³ | [3] |
| Refractive Index | 1.5560-1.5600 at 20°C | [2] |
| Purity | Typically ≥97.5% (GC) | [2] |
Spectral Data Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While raw spectra are provided on certificates of analysis, a fundamental understanding of the expected signals is vital for interpretation. Key spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical databases.[5][6][7]
-
¹H NMR: Expect characteristic signals for the methyl ester protons, the aromatic protons (with splitting patterns influenced by the fluorine and amine substituents), and the amine protons.
-
¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon, the methyl carbon, and the six aromatic carbons, with the carbon atoms bonded to fluorine and nitrogen exhibiting characteristic shifts.
-
IR Spectroscopy: Key absorption bands would indicate the presence of N-H stretching (amine), C=O stretching (ester), and C-F stretching.
Chapter 2: Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 2-amino-5-fluorobenzoic acid. The availability and synthesis of this precursor are therefore of primary importance.
Primary Synthesis Route: Esterification
The most direct method for preparing the title compound is the Fischer esterification of 2-amino-5-fluorobenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with methanol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-fluorobenzoic acid (1 equivalent) in an excess of methanol (10-20 equivalents), which serves as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the suspension.
-
Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution, until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.
Caption: Fischer Esterification Workflow.
Synthesis of the Precursor: 2-amino-5-fluorobenzoic acid
The synthesis of the parent acid often starts from more readily available materials. One common route begins with 2-methyl-4-fluoronitrobenzene.[8][9] This process involves a reduction followed by an oxidation, demonstrating a classic synthetic strategy.
-
Catalytic Hydrogenation: The nitro group of 2-methyl-4-fluoronitrobenzene is reduced to an amine using a catalyst like Raney nickel under a hydrogen atmosphere. The choice of Raney nickel is due to its high activity and efficacy in nitro group reductions at moderate temperatures (e.g., 50°C).[8][9]
-
Oxidation: The resulting 5-fluoro-2-aminotoluene is then oxidized. A strong oxidizing agent like potassium permanganate (KMnO₄) is used to convert the methyl group into a carboxylic acid. The reaction is typically followed by acidification to precipitate the product.[8]
Chapter 3: Applications in Research and Drug Development
The utility of this compound stems from its trifunctional nature: the nucleophilic amine, the electrophilic ester, and the metabolically robust fluorine substituent.
A Versatile Fluorinated Building Block
The compound is a cornerstone for constructing more complex molecules. The amino group can undergo a wide array of reactions including acylation, alkylation, and diazotization (Sandmeyer reaction), while the ester can be hydrolyzed, reduced, or converted to an amide. This allows for the systematic construction of diverse chemical libraries for screening. For instance, the related compound Methyl 2-amino-4-bromo-5-fluorobenzoate is used as a precursor in multi-step syntheses.[10]
The Fluorine and "Magic Methyl" Advantage in Medicinal Chemistry
The introduction of fluorine and methyl groups are powerful, field-proven strategies in drug design.[11][12][13]
-
Fluorine: Substituting hydrogen with fluorine can block metabolic oxidation at that position, increasing the drug's half-life. Its high electronegativity can also alter the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.
-
Methyl Group: The so-called "magic methyl" effect refers to the often-dramatic improvement in a compound's potency or pharmacokinetic profile upon the introduction of a single methyl group.[12][13] This can be due to improved hydrophobic interactions in a binding pocket or by enforcing a bioactive conformation.
Caption: Impact of Fluorination/Methylation.
Analog Case Study: Synthesis of Tolvaptan
The importance of this class of molecules is exemplified by the chloro-analog, Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1). This compound is a critical intermediate in the industrial synthesis of Tolvaptan, a selective vasopressin V₂-receptor antagonist used to treat hyponatremia.[14] This provides a direct, authoritative example of how anthranilate esters serve as foundational pieces in the construction of marketed pharmaceuticals.
Chapter 4: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the chemical's integrity.
Hazard Identification
This material should be considered hazardous.[15] While comprehensive toxicity data is not available for this specific compound, analogs suggest potential hazards.[4][16][17]
-
Classification: May be classified as Acute Toxicity, Oral (Harmful if swallowed).[4]
-
General Precautions: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[15] Wash thoroughly after handling.[15][18]
Protocol for Safe Handling
A strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[17]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[16][17]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[16][17]
-
Respiratory Protection: If exposure limits are exceeded or ventilation is inadequate, use a full-face respirator with an appropriate cartridge.[16][17]
-
-
First-Aid Measures:
Storage and Stability
Correct storage is essential for preserving the compound's purity and preventing degradation.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[17][18]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[17]
-
Stability: The product is stable under normal handling and storage conditions.[17]
Conclusion
This compound is more than a simple catalog chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an indispensable building block. The presence of the fluorine atom provides a key advantage for developing metabolically stable and potent pharmaceutical candidates. By understanding its characteristics and handling requirements as detailed in this guide, researchers can safely and effectively leverage this compound to advance the frontiers of drug discovery and materials science.
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PubChem. (n.d.). Methyl 3-amino-5-fluorobenzoate. National Center for Biotechnology Information. [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
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Wang, R., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of Methyl 2-amino-5-fluorobenzoate
This technical guide provides an in-depth analysis of the key spectroscopic data for Methyl 2-amino-5-fluorobenzoate (C₈H₈FNO₂), a crucial intermediate in pharmaceutical and materials science research.[1][2] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering both field-proven insights into data interpretation and validated experimental protocols.
Molecular Structure and Its Influence on Spectroscopic Data
This compound is a disubstituted benzene ring with an amino (-NH₂), a fluoro (-F), and a methyl ester (-COOCH₃) group. The positions of these substituents dictate the electronic environment of each atom, which in turn governs the appearance of the spectroscopic data. The electron-donating amino group and the electron-withdrawing fluoro and methyl ester groups create a unique pattern of shielding and deshielding effects on the aromatic protons and carbons, which is clearly resolved in the NMR spectra. The vibrational modes of the functional groups are evident in the IR spectrum, and the fragmentation pattern in the mass spectrum is characteristic of an aromatic amine and a benzoate ester.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural information. The data presented below is based on the analysis of closely related analogs, such as methyl 2-amino-5-bromobenzoate, and predicted chemical shifts.[3][4]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents and spin-spin coupling between neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| H-6 | ~7.6 | dd | J(H-F) ≈ 3, J(H-H) ≈ 9 | Aromatic Proton |
| H-4 | ~7.0 | ddd | J(H-F) ≈ 9, J(H-H) ≈ 9, J(H-H) ≈ 3 | Aromatic Proton |
| H-3 | ~6.7 | dd | J(H-H) ≈ 9, J(H-F) ≈ 4.5 | Aromatic Proton |
| NH₂ | ~4.5 | br s | - | Amine Protons |
| OCH₃ | ~3.8 | s | - | Methyl Ester Protons |
Note: The chemical shift of the NH₂ protons is highly dependent on solvent, concentration, and temperature and may appear as a broad singlet.[3]
Interpretation:
-
Aromatic Protons (H-3, H-4, H-6): The three aromatic protons appear in the region of 6.7-7.6 ppm. The fluorine atom will introduce additional coupling (H-F coupling) to the adjacent protons, leading to more complex splitting patterns (doublet of doublets, etc.). H-6 is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group. H-3 will be the most shielded due to the electron-donating effect of the ortho-amino group.
-
Amine Protons (NH₂): The two protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[3]
-
Methyl Ester Protons (OCH₃): The three protons of the methyl ester group will appear as a sharp singlet around 3.8 ppm, as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~168 |
| C-5 | ~158 (d, ¹J(C-F) ≈ 240 Hz) |
| C-2 | ~145 |
| C-4 | ~119 (d, ²J(C-F) ≈ 23 Hz) |
| C-6 | ~118 (d, ²J(C-F) ≈ 23 Hz) |
| C-3 | ~115 (d, ³J(C-F) ≈ 8 Hz) |
| C-1 | ~112 |
| OCH₃ | ~52 |
Interpretation:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and appears at the lowest field, around 168 ppm.[5]
-
Aromatic Carbons: The aromatic carbons appear in the range of 112-158 ppm. The carbon directly attached to the fluorine (C-5) will show a large one-bond coupling constant (¹J(C-F)) of approximately 240 Hz, appearing as a doublet. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.
-
Methyl Carbon (OCH₃): The methyl carbon of the ester group is the most shielded and appears at the highest field, around 52 ppm.[5]
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3][4]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[3]
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Data Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[3]
-
-
¹³C NMR Data Acquisition:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a relaxation delay of 2-5 seconds to ensure quantitative data, especially for quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[4]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Caption: Standardized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3480 - 3300 | Medium | N-H Symmetric & Asymmetric Stretching | Primary Amine |
| 3100 - 3000 | Medium | C-H Stretching | Aromatic |
| 2960 - 2850 | Medium | C-H Stretching | Methyl |
| 1720 - 1680 | Strong | C=O Stretching | Ester |
| 1620 - 1580 | Strong | N-H Bending | Primary Amine |
| 1600 - 1450 | Medium-Strong | C=C Stretching | Aromatic Ring |
| 1300 - 1200 | Strong | C-O Stretching | Ester |
| 1250 - 1150 | Strong | C-N Stretching | Aromatic Amine |
| 1150 - 1100 | Strong | C-F Stretching | Aryl Fluoride |
This data is inferred from the known vibrational frequencies of 2-amino-5-fluorobenzoic acid and general values for methyl esters.[6][7]
Interpretation:
-
N-H Stretching: The presence of a primary amine is confirmed by two bands in the 3480-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
C=O Stretching: A strong, sharp absorption band in the 1720-1680 cm⁻¹ region is characteristic of the carbonyl group of the ester.
-
C-O Stretching: The ester is further identified by a strong band in the 1300-1200 cm⁻¹ region due to the stretching of the C-O single bond.
-
Aromatic and Alkyl C-H Stretching: Aromatic C-H stretching appears above 3000 cm⁻¹, while the methyl C-H stretching is observed below 3000 cm⁻¹.[7]
-
C-F Stretching: A strong absorption band in the 1150-1100 cm⁻¹ region is indicative of the C-F bond.
Experimental Protocol for IR Spectroscopy (Solid Sample)
For a solid sample like this compound, the thin solid film or KBr pellet method is commonly used.[8][9][10][11]
-
Thin Solid Film Method:
-
Dissolve a small amount (5-10 mg) of the sample in a few drops of a volatile solvent (e.g., methylene chloride).[8]
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.
-
Mount the plate in the spectrometer and acquire the spectrum.[9]
-
-
Potassium Bromide (KBr) Pellet Method:
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
-
Place the pellet in the sample holder for analysis.
-
Caption: Key IR vibrational modes for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is used to determine the molecular weight and deduce the structure. Electron Ionization (EI) is a common technique for this type of molecule.
Molecular Ion: The molecular formula is C₈H₈FNO₂, giving a molecular weight of 169.15 g/mol . The molecular ion peak (M⁺˙) is expected at m/z = 169.
Predicted Fragmentation Pattern:
Aromatic esters typically undergo characteristic fragmentation patterns.[12][13] The primary fragmentation pathways for this compound are expected to be:
-
Loss of the methoxy radical (•OCH₃): This results in the formation of an acylium ion at m/z = 138. This is often a very stable and abundant fragment.
-
[M]⁺˙ → [M - •OCH₃]⁺ + •OCH₃ (m/z 169 → 138)
-
-
Loss of formaldehyde (CH₂O): This can occur via rearrangement, leading to a fragment at m/z = 139.
-
[M]⁺˙ → [M - CH₂O]⁺˙ + CH₂O (m/z 169 → 139)
-
-
Loss of the methyl ester group (•COOCH₃): This would result in a fragment at m/z = 110.
-
[M]⁺˙ → [M - •COOCH₃]⁺ + •COOCH₃ (m/z 169 → 110)
-
-
Further fragmentation of the acylium ion: The fragment at m/z 138 can lose carbon monoxide (CO) to form a fragment at m/z = 110.
-
[C₇H₅FNO]⁺ → [C₆H₅FN]⁺ + CO (m/z 138 → 110)
-
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation.[14]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Conclusion
The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its structure. The predicted data, based on established principles and analysis of analogous compounds, serves as a reliable reference for researchers. The experimental protocols outlined in this guide provide a framework for obtaining high-quality, reproducible data, ensuring scientific integrity in research and development applications.
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G. C. T. L. Sladojevich, et al. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 2008. [Link]
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ResearchGate. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-5-fluorobenzoate
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-amino-5-fluorobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through the detailed interpretation of its spectral data. We will explore the influence of the amino, fluoro, and methyl ester substituents on the chemical environment of the molecule's protons and carbons, offering insights grounded in established spectroscopic principles.
Introduction: The Significance of this compound
This compound is a substituted anthranilate derivative. Anthranilates are important structural motifs in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making fluorinated compounds like this one of interest in the development of novel pharmaceuticals and functional materials. A thorough understanding of its structure, achievable through NMR spectroscopy, is paramount for its application and further development.
This guide will proceed with a detailed, step-by-step protocol for sample preparation, followed by an in-depth analysis of the predicted ¹H and ¹³C NMR spectra. The analysis will be built upon foundational NMR principles and comparative data from structurally related compounds.
Experimental Protocol: Acquiring High-Quality NMR Data
The acquisition of a high-resolution NMR spectrum is critically dependent on meticulous sample preparation. The following protocol outlines the best practices for preparing a sample of this compound for NMR analysis.
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation of this compound.
Detailed Steps:
-
Solvent Selection: The choice of a deuterated solvent is crucial as it provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent protons.[1][2] Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 10-50 mM is generally sufficient.[2] This typically corresponds to 5-25 mg of a small molecule like this compound dissolved in 0.5-0.6 mL of solvent.[1][3] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (50-100 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.[1][3]
-
Dissolution and Transfer: To ensure a homogeneous magnetic field within the sample, it is imperative that the sample is fully dissolved and free of any particulate matter.[4][5] Dissolving the sample in a separate vial before transferring it to the NMR tube allows for visual inspection of solubility and facilitates filtration.[1] Filtering the solution through a small plug of cotton or glass wool in a Pasteur pipette removes any suspended impurities that could degrade the spectral resolution.[5]
-
NMR Tube Quality: Use a clean, unscratched, high-quality NMR tube to avoid distortions in the magnetic field, which can lead to poor shimming and broadened spectral lines.[2][4]
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, being influenced by the electronic effects of the three different substituents.
Substituent Effects on Aromatic Protons
-
Amino Group (-NH₂): This is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (upfield).[6]
-
Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group, which decreases the electron density on the aromatic ring, particularly at the ortho and para positions, leading to deshielding and a higher chemical shift (downfield).[7][8][9][10]
-
Fluorine (-F): Fluorine is an electronegative atom that withdraws electron density inductively, deshielding nearby protons. However, it can also donate electron density through resonance.[11] Its overall effect on proton chemical shifts is a combination of these factors. Crucially, the fluorine atom will cause spin-spin coupling with nearby protons, leading to splitting of their signals.[12]
Predicted ¹H NMR Spectrum
Based on the analysis of substituent effects and data from similar compounds like methyl anthranilate and fluorobenzene, the following spectral features are anticipated for this compound.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-3 | ~6.8 - 7.0 | dd | ³J(H3-H4) ≈ 8-9, ⁴J(H3-F) ≈ 4-5 | Ortho to the strongly electron-donating -NH₂ group, leading to significant shielding. It will be split by H-4 (ortho coupling) and by the fluorine at position 5 (meta coupling). |
| H-4 | ~7.1 - 7.3 | ddd | ³J(H4-H3) ≈ 8-9, ³J(H4-F) ≈ 8-10, ⁴J(H4-H6) ≈ 2-3 | Influenced by both the ortho -NH₂ group and the meta -F. It will show a large ortho coupling to H-3, a large ortho coupling to the fluorine, and a small meta coupling to H-6. |
| H-6 | ~7.5 - 7.7 | dd | ⁴J(H6-H4) ≈ 2-3, ⁴J(H6-F) ≈ 2-3 | Ortho to the electron-withdrawing -COOCH₃ group and meta to the -NH₂ group, resulting in a downfield shift. It will be split by H-4 (meta coupling) and by the fluorine at position 5 (para coupling). |
| -NH₂ | ~4.5 - 5.5 | br s | - | The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |
| -OCH₃ | ~3.8 - 3.9 | s | - | The methyl protons of the ester group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for methyl esters.[10] |
Diagram of Predicted Proton Couplings:
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.
¹³C NMR Spectral Analysis: A Deeper Look into the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Substituent Effects on Carbon Chemical Shifts
-
Amino Group (-NH₂): This group strongly shields the ipso-carbon (the carbon it is attached to) and the para-carbon, while having a smaller effect on the ortho- and meta-carbons.
-
Methyl Ester Group (-COOCH₃): The carbonyl carbon of the ester group appears at a characteristic downfield position (~165-175 ppm). The ipso-carbon is deshielded.
-
Fluorine (-F): Fluorine has a very large effect on the chemical shift of the carbon it is directly attached to (ipso-carbon), causing a significant downfield shift. It also influences the chemical shifts of the ortho-, meta-, and para-carbons. Furthermore, the fluorine atom will couple with the carbon atoms, resulting in splitting of the carbon signals (¹³C-¹⁹F coupling). The magnitude of the coupling constant (J_CF) is largest for the ipso-carbon (¹J_CF) and decreases with the number of bonds separating the nuclei.[13][14]
Predicted ¹³C NMR Spectrum
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted ¹³C-¹⁹F Coupling (Hz) | Rationale |
| C=O | ~168 | - | The carbonyl carbon of the methyl ester group will be in its characteristic downfield region.[15] |
| C-1 | ~110-115 | Small | This carbon is ortho to the -NH₂ group and will be shielded. It is attached to the electron-withdrawing ester group. |
| C-2 | ~150-155 | Small | Attached to the strongly electron-donating -NH₂ group, this carbon will be significantly shielded compared to an unsubstituted benzene ring. |
| C-3 | ~115-120 | ²J_CF ≈ 20-25 | Ortho to both the -NH₂ and -F groups, its chemical shift will be a balance of their effects. It will exhibit a two-bond coupling to fluorine. |
| C-4 | ~120-125 | ³J_CF ≈ 7-10 | Para to the -NH₂ group (shielding) and ortho to the -F group (deshielding). It will show a three-bond coupling to fluorine. |
| C-5 | ~155-160 | ¹J_CF ≈ 240-250 | Directly attached to the highly electronegative fluorine atom, this carbon will be significantly deshielded and will show a very large one-bond coupling to fluorine.[13][14] |
| C-6 | ~110-115 | ²J_CF ≈ 20-25 | Ortho to the -F group and para to the -COOCH₃ group, its chemical shift will be influenced by both. It will exhibit a two-bond coupling to fluorine. |
| -OCH₃ | ~52 | - | The methyl carbon of the ester group will appear in its typical region. |
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra of this compound allows for the unambiguous assignment of all proton and carbon signals. The interplay of the electron-donating amino group, the electron-withdrawing methyl ester group, and the influential fluorine atom creates a unique and informative spectral fingerprint. The characteristic chemical shifts and, particularly, the ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide definitive structural confirmation. This guide serves as a robust framework for researchers working with this and structurally related compounds, demonstrating the power of NMR spectroscopy in modern chemical and pharmaceutical research.
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A Technical Guide to the FTIR Spectrum of Methyl 2-amino-5-fluorobenzoate: An In-depth Interpretation for Researchers and Drug Development Professionals
Introduction: The Role of FTIR Spectroscopy in Pharmaceutical Analysis
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of chemical entities is paramount. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups and probing the molecular architecture of organic compounds.[1] This guide provides a detailed interpretation of the FTIR spectrum of Methyl 2-amino-5-fluorobenzoate, a key intermediate in the synthesis of various pharmaceutical agents. By understanding the vibrational signatures of this molecule, researchers can effectively monitor reaction progress, assess purity, and ensure the quality of their synthesized compounds.
This document moves beyond a simple cataloging of peaks, offering a causal explanation for the observed spectral features. We will dissect the spectrum by analyzing the contributions of each functional moiety—the primary aromatic amine, the methyl ester, the substituted benzene ring, and the carbon-fluorine bond—grounding our interpretations in established spectroscopic principles and authoritative references.
Molecular Structure and Key Functional Groups
To logically interpret the FTIR spectrum, we must first consider the molecular structure of this compound. The molecule's key vibrational features will arise from the stretching and bending motions of the bonds within its primary functional groups.
Figure 1: Molecular structure of this compound highlighting the key functional groups: amine (blue), ester (red), and fluorine (green).
I. The Amine Group (N-H Vibrations)
The primary aromatic amine group (-NH₂) is a prominent feature in the FTIR spectrum. Its characteristic vibrations are found in the high-frequency region.
-
N-H Stretching: Primary amines exhibit two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch.[2][3] These bands are typically observed in the 3500-3300 cm⁻¹ range.[4][5] For aromatic amines, these frequencies are often slightly higher than their aliphatic counterparts.[6] The asymmetric stretch appears at a higher wavenumber (around 3400-3500 cm⁻¹) while the symmetric stretch is found at a lower wavenumber (around 3300-3400 cm⁻¹).[2] These peaks are generally of medium intensity and are sharper than the broad O-H bands from alcohols or carboxylic acids, a distinction that arises from the lesser extent of hydrogen bonding with N-H groups compared to O-H groups.[4][7]
-
N-H Bending (Scissoring): A characteristic N-H bending vibration (scissoring motion) for primary amines is found in the 1650-1580 cm⁻¹ region.[2] This band is often sharp and can sometimes be mistaken for a carbonyl peak, although it is typically less intense.[2]
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines gives rise to a strong band in the 1335-1250 cm⁻¹ region.[2][6]
II. The Methyl Ester Group (C=O and C-O Vibrations)
The methyl ester functionality (-COOCH₃) provides some of the most intense and easily identifiable peaks in the spectrum.
-
C=O Carbonyl Stretching: The C=O stretching vibration of an ester is one of the strongest absorptions in an FTIR spectrum.[5][8] For aromatic esters, this peak is typically located between 1730 and 1715 cm⁻¹.[9] The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to saturated esters (which appear at 1750-1735 cm⁻¹).[10][11]
-
C-O Stretching: Esters exhibit two distinct C-O stretching bands. These are often referred to as the "Rule of Three" for esters, along with the C=O stretch.[9] For aromatic esters, the asymmetric C-C-O stretch is a strong band found between 1310 and 1250 cm⁻¹.[9] The symmetric O-C-C stretch appears as another strong band in the 1130-1100 cm⁻¹ range.[9]
III. The Aromatic Ring (C=C and C-H Vibrations)
The benzene ring gives rise to a series of characteristic absorptions that confirm its presence and can provide information about its substitution pattern.
-
Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[12][13] These bands are usually of weak to medium intensity. Their position at a slightly higher frequency than the C-H stretches of alkanes (which are below 3000 cm⁻¹) is a useful diagnostic feature for unsaturation.[12]
-
Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches result in a series of bands in the 1600-1400 cm⁻¹ region.[12][13] Typically, two or three bands can be observed, with prominent peaks often appearing around 1600 cm⁻¹ and 1500 cm⁻¹.[13][14] The presence of substituents can influence the exact position and intensity of these bands.[15]
-
C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are strong and highly diagnostic of the substitution pattern on the ring.[12][13] These bands appear in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted benzene ring, as in this compound, characteristic strong absorptions are expected in the 870-900 cm⁻¹ and 780-830 cm⁻¹ ranges.[13][14]
IV. The Carbon-Fluorine Bond (C-F Vibration)
The C-F bond introduces another characteristic absorption, although its interpretation can sometimes be complex.
-
C-F Stretching: The C-F stretching vibration is typically found in the 1400-1100 cm⁻¹ region and is usually a strong band.[16] The exact position can vary depending on the nature of the molecule. For aromatic fluorides, this band often appears in the 1270-1200 cm⁻¹ range. It's important to note that this region can also contain other strong absorptions, such as the C-O and C-N stretches, which may lead to overlapping peaks.
Summary of Expected FTIR Absorptions
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3450 & ~3350 | Primary Aromatic Amine | N-H Asymmetric & Symmetric Stretch | Medium, Sharp |
| 3100 - 3000 | Aromatic Ring | C-H Stretch | Weak to Medium |
| ~2950 & ~2850 | Methyl Group | C-H Stretch | Weak to Medium |
| 1725 - 1715 | Aromatic Ester | C=O Stretch | Strong |
| 1650 - 1590 | Primary Amine | N-H Bend (Scissoring) | Medium |
| 1600 - 1450 | Aromatic Ring | C=C In-Ring Stretch | Medium |
| 1335 - 1250 | Aromatic Amine | C-N Stretch | Strong |
| 1310 - 1250 | Aromatic Ester | C-C-O Asymmetric Stretch | Strong |
| 1270 - 1200 | Aryl Fluoride | C-F Stretch | Strong |
| 1130 - 1100 | Aromatic Ester | O-C-C Symmetric Stretch | Strong |
| 900 - 800 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |
Experimental Protocol: Acquiring an FTIR Spectrum
A standard procedure for acquiring the FTIR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry a small amount of spectroscopic grade Potassium Bromide (KBr) to remove any moisture, which has a strong, broad absorption in the IR spectrum.
-
Grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Acquire a background spectrum. This will account for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample in the sample holder within the spectrometer.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
-
Data Processing:
-
The resulting spectrum should be baseline corrected and the peaks labeled with their corresponding wavenumbers.
-
Conclusion
The FTIR spectrum of this compound is rich with information, providing a unique vibrational fingerprint that confirms its molecular structure. By systematically analyzing the characteristic absorption bands of the primary aromatic amine, the methyl ester, the substituted aromatic ring, and the carbon-fluorine bond, researchers can confidently identify this compound and assess its purity. This guide serves as a foundational reference for scientists and professionals in the pharmaceutical industry, enabling a deeper understanding of how to leverage FTIR spectroscopy for critical material characterization.
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"physical and chemical properties of Methyl 2-amino-5-fluorobenzoate"
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-amino-5-fluorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Fluorinated Building Block
This compound (CAS No. 319-24-4) is a substituted anthranilate ester that serves as a critical intermediate in organic synthesis.[1][2] Its structure incorporates three key functional groups: an aromatic amine, a methyl ester, and a fluorine atom. This unique combination makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of larger molecules, a common strategy in modern drug design.[3] This guide provides a comprehensive overview of its core properties, characterization protocols, and synthetic relevance.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical identifiers of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic workflows.
Chemical Identity and Structure
The structural representation of this compound is foundational to understanding its reactivity and spectroscopic profile.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 319-24-4 | [2] |
| Molecular Formula | C₈H₈FNO₂ | [1][2] |
| Molecular Weight | 169.15 g/mol | [1][2] |
| SMILES | COC(=O)c1cc(F)ccc1N | [2] |
| InChI Key | PUDDYSBKCDKATP-UHFFFAOYSA-N |[2] |
Physical Properties
This compound is typically a low-melting-point solid under standard conditions.[1] Its physical state is a critical consideration for storage, handling, and reaction setup.
Table 2: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to Yellow to Green powder or lump | [1][4] |
| Melting Point | 34-37 °C | [1] |
| Boiling Point | 100-102 °C at 0.5 mmHg | [1] |
| Density | 1.26 g/cm³ | [1] |
| Flash Point | 132 °C | [1] |
| Refractive Index | 1.5560-1.5600 @ 20°C |[5] |
Section 2: Spectroscopic Characterization
Accurate characterization is paramount for verifying the identity and purity of this compound. The following section outlines the expected spectroscopic signatures and provides a standard protocol for data acquisition.
Expected Spectroscopic Data
Table 3: Predicted Spectroscopic Signatures
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic Protons (3H): Signals in the range of 6.5-8.0 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Coupling with the fluorine atom (JHF) is expected. - Amine Protons (2H): A broad singlet, typically around 4-6 ppm, which may be exchangeable with D₂O. - Methyl Protons (3H): A sharp singlet around 3.8-3.9 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around 165-170 ppm. - Aromatic Carbons (6C): Signals in the 110-155 ppm range. The carbon directly bonded to fluorine will show a large coupling constant (JCF). - Methyl Carbon (OCH₃): A signal around 51-53 ppm. |
| FTIR (cm⁻¹) | - N-H Stretch: Two bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. - C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. - C=O Stretch (Ester): A strong, sharp absorption band around 1680-1710 cm⁻¹. - C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 169. - Key Fragments: Loss of the methoxy group (-OCH₃) to give a peak at m/z = 138, and loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 110. |
Experimental Protocol: Spectroscopic Analysis
This protocol provides a self-validating workflow for the definitive characterization of a synthesized or purchased batch of this compound.
Caption: Experimental workflow for spectroscopic characterization.
Step-by-Step Methodology:
-
Sample Preparation for NMR:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (400 MHz or higher):
-
Tune, lock, and shim the spectrometer for optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
Expert Insight: Given the fluorine substituent, acquiring a ¹⁹F NMR spectrum is highly recommended for unambiguous confirmation.
-
-
FTIR Spectroscopy:
-
Prepare the sample using either an Attenuated Total Reflectance (ATR) accessory or by creating a KBr pellet.
-
Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Process the data to identify characteristic absorption bands corresponding to the compound's functional groups.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer, using either Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structural components.
-
Section 3: Chemical Reactivity and Synthesis
The utility of this compound as a building block stems from the reactivity of its amino and ester functionalities.
Key Reactions
The primary reactive site is the aromatic amine, which can undergo a range of classical transformations.
-
Diazotization-Substitution: The amino group can be converted to a diazonium salt using sodium nitrite and a strong acid.[8] This intermediate is highly versatile and can be subsequently displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl), enabling extensive derivatization of the aromatic ring. This is a cornerstone reaction for creating diverse molecular scaffolds from this intermediate.
-
Amide Formation: The amine can react with acyl chlorides or anhydrides to form amides, a fundamental linkage in many pharmaceutical compounds.
-
Ester Hydrolysis/Transesterification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or transesterified with other alcohols.
Caption: Key reaction pathways for this compound.
Synthetic Approach: Fischer Esterification
A common and direct method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 2-amino-5-fluorobenzoic acid.
Protocol for Synthesis:
-
Reaction Setup: To a solution of 2-amino-5-fluorobenzoic acid (1 equivalent) in methanol (acting as both solvent and reagent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 3-5 mol%).
-
Heating: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
-
Trustworthiness Check: The final product's identity and purity must be confirmed via the spectroscopic methods outlined in Section 2.
-
Section 4: Applications and Safety
Relevance in Drug Discovery
Substituted anthranilic acids and their esters are important precursors for the synthesis of heterocyclic compounds, such as quinolines and quinazolinones, which form the core of many therapeutic agents.[9][10] The presence of a fluorine atom in this compound is particularly significant. Fluorine substitution is a well-established strategy in medicinal chemistry to:
-
Enhance Metabolic Stability: By blocking sites of oxidative metabolism.
-
Improve Binding Affinity: By altering electronic interactions with target proteins.
-
Modulate Lipophilicity and Bioavailability: Fine-tuning the ability of a drug to cross biological membranes.[3]
This makes this compound a highly sought-after starting material for generating novel drug candidates with potentially improved pharmacological profiles.
Safety and Handling
While not classified as acutely hazardous, proper laboratory safety protocols must be followed.[11]
-
Hazard Statements: H412 - Harmful to aquatic life with long-lasting effects.[11]
-
Precautionary Measures:
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-
This compound (CAS 319-24-4) – Thermophysical Properties - Chemcasts. (URL: [Link])
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Applications of fluorine-containing amino acids for drug design - PubMed. (URL: [Link])
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The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. (URL: [Link])
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An In-depth Technical Guide to the Solubility of Methyl 2-amino-5-fluorobenzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-fluorobenzoate is a key building block in medicinal chemistry and materials science. Its solubility profile governs crucial processes such as reaction kinetics, purification, crystallization, and formulation. This guide provides a comprehensive overview of the solubility of this compound, grounded in the principles of physical organic chemistry. It offers a theoretical framework for predicting solubility, a detailed experimental protocol for its quantitative determination, and a discussion of its practical implications in a research and development setting.
Introduction: The Critical Role of Solubility
This compound (C₈H₈FNO₂) is an aromatic compound featuring an amine group, a methyl ester, and a fluorine substituent. This unique combination of functional groups dictates its physicochemical properties and makes it a valuable intermediate in the synthesis of pharmaceuticals and other functional materials.
Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for its effective application. Key processes where solubility is paramount include:
-
Reaction Optimization: Ensuring reactants are in the same phase is essential for efficient molecular collisions and reaction progress.
-
Purification and Crystallization: The selection of an appropriate solvent system is the most critical factor in obtaining high-purity crystalline material.
-
Formulation Development: In drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors in various excipients and solvent systems is a major determinant of bioavailability and manufacturability.
-
Analytical Chemistry: Preparing solutions for techniques like HPLC and NMR requires knowledge of suitable solvents to ensure accurate quantification and characterization.
This guide aims to provide the necessary theoretical and practical knowledge for scientists to confidently handle and manipulate this compound in a laboratory setting.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The general principle of "like dissolves like" serves as a useful starting point.[1] Let's analyze the structure of this compound to predict its behavior.
Key Structural Features:
-
Molecular Formula: C₈H₈FNO₂
-
Molar Mass: 169.15 g/mol [2]
-
Melting Point: 34-37°C[2]
-
Amine Group (-NH₂): Capable of acting as a hydrogen bond donor and acceptor. This group is also weakly basic.
-
Methyl Ester Group (-COOCH₃): Contains a polar carbonyl (C=O) group that can act as a hydrogen bond acceptor.
-
Fluorine Atom (-F): A highly electronegative atom that contributes to the molecule's overall polarity and can participate in weak hydrogen bonding.
-
Benzene Ring: A nonpolar, aromatic core.
The presence of both hydrogen-bonding groups (-NH₂) and a nonpolar aromatic ring makes the molecule amphiphilic to some extent. Its solubility will therefore be a balance between these competing characteristics. We can predict that it will be more soluble in solvents that can engage in hydrogen bonding or have a moderate to high polarity.
A Theoretical Framework for Solubility Prediction
While empirical testing is the gold standard, theoretical models can provide excellent guidance for solvent selection. Hansen Solubility Parameters (HSP) offer a powerful predictive tool.[3] HSP decomposes the total cohesion energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.[3]
The principle is that substances with similar HSP values (a small "HSP distance") are likely to be miscible.[4] While the specific HSP values for this compound are not published, we can infer its likely profile and compare it to common solvents.
| Solvent | Class | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) |
| Prediction for Solute | - | Moderate-High | High | Moderate-High |
| Hexane | Nonpolar | 14.9 | 0.0 | 0.0 |
| Toluene | Aromatic | 18.0 | 1.4 | 2.0 |
| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |
| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |
| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |
| Methanol | Polar Protic | 14.7 | 12.3 | 22.3 |
| Water | Polar Protic | 15.5 | 16.0 | 42.3 |
HSP values are approximations and can vary slightly by source. Data compiled from multiple sources.[4][5][6][7]
Based on this framework, we can predict poor solubility in nonpolar solvents like hexane, moderate solubility in aromatic and halogenated solvents, and good solubility in polar aprotic and polar protic solvents like acetone, ethyl acetate, and alcohols.
Quantitative Solubility Data
| Solvent | Solvent Class | Predicted Solubility | Rationale / Notes |
| Water | Polar Protic | Low | The nonpolar benzene ring dominates over the polar functional groups. The related 2-Amino-5-fluorobenzoic acid has a low solubility of ~0.25 mg/mL in PBS (pH 7.2).[8] |
| Methanol | Polar Protic | High | Excellent hydrogen bonding capabilities (donor and acceptor) and polarity match. |
| Ethanol | Polar Protic | High | Similar to methanol, provides favorable polar and hydrogen bonding interactions.[8] |
| Isopropanol | Polar Protic | Moderate to High | Good hydrogen bonding, but the increased nonpolar character may slightly reduce solubility compared to methanol. |
| Acetone | Polar Aprotic | High | Strong dipole moment and ability to accept hydrogen bonds make it a good solvent. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Balances polar ester group with nonpolar ethyl group, effective at dissolving moderately polar compounds. |
| Acetonitrile | Polar Aprotic | Moderate | High polarity but a weaker hydrogen bond acceptor than acetone. |
| Dichloromethane (DCM) | Halogenated | Moderate | Can dissolve a wide range of organic compounds, but less effective for those requiring strong hydrogen bonding. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Good polarity and ether oxygen can act as a hydrogen bond acceptor. |
| Toluene | Aromatic | Low to Moderate | The aromatic ring of toluene can interact with the solute's benzene ring, but it lacks the polarity to effectively solvate the amine and ester groups. |
| Hexane / Heptane | Nonpolar | Very Low | "Like dissolves like" principle predicts poor solubility due to the high polarity mismatch.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. The related 2-Amino-5-fluorobenzoic acid is highly soluble in DMSO (~30 mg/mL).[8] |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO, its high polarity makes it an excellent solvent for this compound.[8] |
Experimental Protocol: Isothermal Shake-Flask Method
To obtain precise, quantitative solubility data, the isothermal equilibrium (or "shake-flask") method is the most reliable and widely used technique.[9] This method measures the thermodynamic equilibrium solubility, which is the concentration of a compound in a saturated solution at a specific temperature when excess solid is present.[9][10][11]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Analytical balance
-
Temperature-controlled incubator/shaker or water bath
-
Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., UV-Vis spectrophotometer).
Step-by-Step Methodology
-
Preparation of Standard Solutions: Accurately prepare a series of stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations. These will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial. An amount that is visibly in excess after equilibration is sufficient.[9]
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10] The time required for equilibration should be determined by preliminary experiments, measuring the concentration at different time points until it becomes constant.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.
-
Sample Extraction and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturate solution with the mobile phase or a suitable solvent to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using the calibrated HPLC (or other) method to determine the concentration of the compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Diagram: Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the isothermal shake-flask method.
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Discussion and Practical Implications
The solubility profile directly informs practical decisions in the lab:
-
For Synthesis: Methanol, ethanol, THF, or acetone are excellent choices for reaction solvents, ensuring high concentrations of the reactant can be achieved.
-
For Purification (Crystallization): A binary solvent system is often ideal. For instance, one could dissolve the compound in a "good" solvent like hot isopropanol and then slowly add a "poor" solvent like heptane until turbidity is observed, promoting the formation of high-purity crystals upon cooling.
-
For Chromatography: For normal-phase chromatography, solubility in less polar mobile phases like ethyl acetate/hexane mixtures would be important. For reverse-phase HPLC, solubility in methanol/water or acetonitrile/water is critical.
-
For Formulation: In early-stage drug development, using solvents like DMSO or DMF allows for the creation of high-concentration stock solutions for biological screening.[8][11]
Conclusion
This compound exhibits a solubility profile characteristic of a moderately polar organic molecule containing both hydrogen bond donating and accepting groups. It is highly soluble in polar protic and aprotic solvents and shows limited solubility in nonpolar and aromatic hydrocarbons. While theoretical predictions provide a strong foundation for solvent selection, quantitative determination via robust methods like the isothermal shake-flask protocol is essential for applications requiring precision. A thorough understanding of these principles enables researchers to optimize processes, improve product quality, and accelerate development timelines.
References
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How to determine the solubility of a substance in an organic solvent? | ResearchGate. (n.d.). Retrieved December 12, 2024, from [Link]
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Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved December 12, 2024, from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved December 12, 2024, from [Link]
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This compound - ChemBK. (n.d.). Retrieved December 12, 2024, from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved December 12, 2024, from [Link]
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Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved December 12, 2024, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved December 12, 2024, from [Link]
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Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved December 12, 2024, from [Link]
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List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22). Mendeley Data. Retrieved December 12, 2024, from [Link]
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How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone - YouTube. Retrieved December 12, 2024, from [Link]
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Hansen solubility parameter - Wikipedia. (n.d.). Retrieved December 12, 2024, from [Link]
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Methyl 3-amino-5-fluorobenzoate | C8H8FNO2 - PubChem. (n.d.). Retrieved December 12, 2024, from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. Retrieved December 12, 2024, from [Link]
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Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. ResearchGate. Retrieved December 12, 2024, from [Link]
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Thermodynamics of Solubility - Chemistry LibreTexts. (2021, March 15). Retrieved December 12, 2024, from [Link]
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The Ascendant Role of Methyl 2-Amino-5-Fluorobenzoate in Modern Drug Discovery: A Technical Guide
Foreword: The Strategic Imperative of Fluorine in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has transitioned from a niche chemical curiosity to an indispensable tool for molecular design.[1][2][3][4] The unique physicochemical properties imparted by this small, highly electronegative atom—such as enhanced metabolic stability, modulated pKa, and improved binding affinity—have proven instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][3] It is within this context that fluorinated building blocks, such as Methyl 2-Amino-5-Fluorobenzoate, emerge as critical assets for the medicinal chemist. This guide provides an in-depth exploration of this versatile building block, from its fundamental properties and synthesis to its application in the construction of complex, biologically active molecules.
Physicochemical Profile and Synthesis of this compound
This compound, a derivative of anthranilic acid, is a crystalline solid that serves as a bifunctional scaffold, presenting both a nucleophilic amino group and an electrophilic ester for subsequent chemical transformations. The presence of the fluorine atom at the 5-position significantly influences the electron density of the aromatic ring, thereby modulating the reactivity of these functional groups.
Physicochemical Data
| Property | Value |
| CAS Number | 319-24-4 |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 34-37 °C |
| Boiling Point | 100-102 °C at 0.5 mmHg |
Spectroscopic Signature
The structural integrity of this compound is confirmed through standard spectroscopic techniques. While specific experimental spectra can vary based on conditions and instrumentation, the following provides an expected profile for quality control and reaction monitoring.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals for aromatic protons, a singlet for the methyl ester protons (~3.8 ppm), and a broad singlet for the amine protons. |
| ¹³C NMR | Peaks corresponding to the methyl carbon (~52 ppm), aromatic carbons (110-150 ppm), and the carbonyl carbon of the ester (~167 ppm). |
| IR (KBr Pellet) | Characteristic absorptions for N-H stretching of the amine, C=O stretching of the ester, and C-F stretching. |
| Mass Spectrometry (EI) | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis Protocols
The synthesis of this compound is most commonly achieved through the esterification of its parent carboxylic acid, 2-amino-5-fluorobenzoic acid.
This classic acid-catalyzed esterification is a reliable and scalable method for the preparation of the title compound.
Methodology:
-
To a solution of 2-amino-5-fluorobenzoic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
The Reactivity Landscape: A Gateway to Heterocyclic Scaffolds
The true utility of this compound lies in its capacity to serve as a precursor to a diverse array of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry. The ortho-disposed amino and ester functionalities provide an ideal arrangement for cyclocondensation reactions.
Synthesis of Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[5][6][7] The Niementowski reaction, a classical method for quinazolinone synthesis, can be effectively applied to this compound.
This protocol describes the synthesis of the core quinazolinone scaffold, which can be further functionalized.
Methodology:
-
A mixture of this compound (1 equivalent) and formamide (4 equivalents) is heated at 130-140°C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water and dry to afford the crude 6-fluoroquinazolin-4(3H)-one.
-
Further purification can be achieved by recrystallization from ethanol.
Synthesis of Benzodiazepines
Benzodiazepines are a cornerstone of therapeutics for anxiety and other neurological disorders. Substituted 2-aminobenzoates are key precursors in the synthesis of the 1,4-benzodiazepine core.[8][9][10][11][12]
This protocol outlines a general, multi-step approach to benzodiazepine synthesis starting from this compound.
Methodology:
-
Acylation: React this compound with a suitable acylating agent (e.g., an amino acid chloride) to form an amide intermediate.
-
Cyclization: Induce intramolecular cyclization of the amide intermediate, often through the use of a base, to form the seven-membered benzodiazepine ring.
-
Further Modification: The resulting benzodiazepine scaffold can be further modified at various positions to generate a library of analogues for structure-activity relationship (SAR) studies.
Applications in Drug Discovery: Case Studies and Therapeutic Potential
The strategic placement of the fluorine atom in this compound makes it a valuable precursor for the synthesis of targeted therapies, particularly in oncology and inflammation.
Anticancer Agents
The quinazolinone scaffold, readily accessible from this compound, is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[5][13][14][15][16][17][18] The fluorine substituent can enhance the binding affinity of these inhibitors to their target kinases and improve their metabolic stability, leading to more potent and durable clinical responses.
Anti-Inflammatory Agents
Fluorinated benzothiazoles and other related heterocycles derived from fluorinated anthranilates have demonstrated significant anti-inflammatory activity.[19][20][21][22][23] The synthesis of these compounds often involves the versatile reactivity of the amino and ester groups of building blocks like this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive information.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion: A Versatile and Indispensable Building Block
This compound has firmly established its place as a high-value building block in the medicinal chemist's toolbox. Its straightforward synthesis, versatile reactivity, and the advantageous properties imparted by the fluorine atom make it an ideal starting point for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. As the demand for more effective and safer drugs continues to grow, the strategic application of fluorinated building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
Visualizations
Diagram 1: Synthesis of this compound
Caption: Fischer Esterification of 2-Amino-5-fluorobenzoic Acid.
Diagram 2: Application in Heterocyclic Synthesis
Caption: Key Heterocyclic Scaffolds from this compound.
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An In-Depth Technical Guide: The Role of Methyl 2-Amino-5-Fluorobenzoate in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of methyl 2-amino-5-fluorobenzoate, a pivotal building block in contemporary medicinal chemistry. We will delve into the strategic rationale for its use, its synthesis, its application in constructing complex bioactive molecules, and the critical impact of its unique fluorine substitution on pharmacological profiles. This document moves beyond simple recitation of facts to explain the underlying chemical and biological principles that make this compound an invaluable tool in the drug discovery arsenal.
The Strategic Advantage: Physicochemical Profile and the Influence of Fluorine
This compound is more than a simple aromatic amine; it is a carefully designed scaffold. The strategic placement of the fluorine atom at the 5-position is a deliberate choice rooted in the well-documented benefits of fluorination in drug design.[1][2][3] Fluorine's unique properties—high electronegativity, small atomic radius (only slightly larger than hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond—are leveraged to fine-tune the properties of a lead compound.[4][5]
The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and physicochemical characteristics like acidity/basicity (pKa) and lipophilicity.[1][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 319-24-4 | [8] |
| Molecular Formula | C₈H₈FNO₂ | [9] |
| Molar Mass | 169.15 g/mol | [9] |
| Appearance | White to yellow powder/lump | [8] |
| Melting Point | 34-37 °C | [9] |
| Boiling Point | 100-102 °C at 0.5 mmHg | [9] |
| Synonyms | Methyl 5-fluoroanthranilate | [8] |
The core advantages conferred by the 5-fluoro substitution on the anthranilate scaffold are threefold:
-
Enhanced Metabolic Stability : A primary motivation for fluorination is to block metabolic oxidation.[4][10] The C-F bond is significantly stronger than a C-H bond, making it highly resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP450) family.[1][11] Placing fluorine at the 5-position, a site often susceptible to para-hydroxylation, effectively shields the molecule from this common metabolic pathway, which can increase the drug's half-life and bioavailability.[1][7]
-
Modulation of Electronic Properties : Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby functional groups.[4][6] In the case of this compound, this effect reduces the basicity of the 2-amino group. This modulation is critical as it can improve cell membrane permeability and bioavailability by ensuring the molecule is less protonated at physiological pH.[1][2]
-
Improved Binding Affinity : The polarized C-F bond can participate in favorable electrostatic and dipole interactions with amino acid residues in a target protein's binding pocket.[1] Fluorine can also act as a hydrogen bond acceptor.[4] These non-covalent interactions can substantially increase the binding affinity and selectivity of a drug for its target.[1][12]
Synthesis of the Core Scaffold: A Validated Protocol
The reliable synthesis of this compound is crucial for its application in drug development. The most common and robust method is the esterification of the commercially available 2-amino-5-fluorobenzoic acid.
Experimental Protocol: Fischer Esterification of 2-Amino-5-fluorobenzoic Acid
This protocol describes the conversion of the parent carboxylic acid to its methyl ester, a fundamental reaction for preparing the title compound. The use of a strong acid catalyst in an excess of methanol drives the equilibrium towards the product.
Materials:
-
2-Amino-5-fluorobenzoic acid (1.0 eq)
-
Methanol (MeOH, solvent, ~10-20 volumes)
-
Concentrated Sulfuric Acid (H₂SO₄, catalyst, 0.1-0.2 eq) or Thionyl Chloride (SOCl₂, 3.0 eq)[13]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add methanol (10-20 volumes) to the flask and stir to suspend the acid. Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. Causality Note: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (~7-8). This step neutralizes the excess sulfuric acid and any unreacted carboxylic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization if necessary to yield a white to off-white solid.
Application in Heterocyclic Chemistry: The Quinazolinone Scaffold
This compound is a premier starting material for the synthesis of fluorinated quinazolines and quinazolinones, which are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[14] These activities include anticancer, antibacterial, and anti-inflammatory properties. The anthranilate structure provides the necessary aniline and carbonyl functionalities for cyclization into the quinazolinone core.
General Synthesis of 4(3H)-Quinazolinones
The reaction of this compound with an amide or nitrile is a common strategy to build the quinazolinone ring system. A particularly straightforward method involves condensation with formamide, which serves as the source for the C2 atom of the quinazolinone ring.
Protocol: Synthesis of 6-Fluoro-4(3H)-quinazolinone
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) with an excess of formamide (5-10 eq).
-
Reaction: Heat the mixture to a high temperature (typically 150-180 °C) for several hours. Causality Note: The high temperature is required to drive the condensation and cyclization, which involves the elimination of methanol and water.
-
Workup: Cool the reaction mixture. The product often precipitates upon cooling. The mixture can be poured into water to facilitate precipitation.
-
Purification: The solid product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol to afford pure 6-fluoro-4(3H)-quinazolinone.
This core can then be further functionalized at various positions to generate a library of potential drug candidates.
Therapeutic Applications and SAR Insights
The true value of this compound is demonstrated in the advanced drug candidates and approved therapies derived from it. The 6-fluoro-quinazoline core is a key feature in numerous potent and selective inhibitors.
Case Study A: Kinase Inhibitors
The quinazoline scaffold is a well-established "hinge-binding" motif for many protein kinase inhibitors. The nitrogen atoms at positions 1 and 3 can form crucial hydrogen bonds with the amino acid backbone in the ATP-binding site of the kinase. The 5-fluoro substituent on the original anthranilate translates to a 6-fluoro substituent on the quinazolinone, which can enhance binding affinity and modulate pharmacokinetic properties. For example, fluorinated quinazoline-based inhibitors have been developed for Tropomyosin receptor kinases (Trk), which are drivers in various cancers.[15]
Case Study B: Antibacterial Agents
The search for novel antibiotics to combat multidrug-resistant bacteria is a global health priority. Fluorinated quinazoline derivatives, synthesized from this compound, have shown promising antibacterial activity.[16][17] In these molecules, the quinazoline core acts as a scaffold to position other pharmacophoric groups, such as piperazine rings, which can be further substituted to optimize activity and safety profiles. The fluorine atom often contributes to increased potency and improved metabolic stability in these compounds.[16]
Metabolic Fate and Toxicological Profile
While the C-F bond is exceptionally stable and a key reason for using this compound, no chemical bond is entirely inert in biological systems.[11]
Metabolic Stability: The primary metabolic advantage is the blockage of oxidation at the fluorinated position.[4][18] This generally leads to a cleaner metabolic profile and reduces the formation of potentially reactive metabolites. The electron-withdrawing nature of fluorine can also deactivate the entire aromatic ring towards oxidative metabolism.[7]
Toxicological Considerations: A critical aspect of safety assessment for any fluorinated drug is the potential for in vivo defluorination.[19] While the C(sp²)-F bond on an aromatic ring is very robust, metabolic processes can, in some cases, lead to the release of fluoride ions (F⁻).[20][21] High systemic levels of fluoride can be toxic, with potential effects on bone and metabolic processes.[19][20] Therefore, during preclinical and clinical development, it is imperative to quantify the extent of defluorination for any drug candidate derived from this building block to ensure that fluoride exposure remains well below toxic thresholds.[19]
Conclusion
This compound is a quintessential example of a strategic building block in modern drug discovery. Its utility stems not just from its capacity to form privileged heterocyclic scaffolds like quinazolinones, but from the deliberate and intelligent placement of a single fluorine atom. This substitution provides medicinal chemists with a powerful tool to enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity. A thorough understanding of the principles outlined in this guide—from synthesis and reactivity to the nuanced effects of fluorination on a molecule's biological fate—is essential for leveraging this versatile compound to its fullest potential in the development of next-generation therapeutics.
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An In-Depth Technical Guide to the Reactivity of the Amino Group in Methyl 2-amino-5-fluorobenzoate
Introduction: The Strategic Importance of Methyl 2-amino-5-fluorobenzoate
This compound is a deceptively simple molecule that serves as a cornerstone in the synthesis of complex, high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the rich and tunable reactivity of its functional groups. This guide focuses on the heart of its synthetic versatility: the amino group. We will explore the electronic factors governing its reactivity and provide field-proven, detailed protocols for its most critical transformations. For researchers and drug development professionals, mastering the manipulation of this functional group is key to unlocking novel molecular architectures.
The Electronic Landscape: Understanding the "Why" Behind the Reactivity
The nucleophilicity of the amino group in this compound is a product of a delicate electronic balancing act between three key substituents on the aromatic ring. Understanding these influences is paramount to predicting reaction outcomes and designing robust synthetic protocols.
-
Amino Group (-NH₂): As a powerful activating group, the nitrogen's lone pair of electrons increases the electron density of the aromatic ring through the resonance effect (+M). This inherently makes the nitrogen atom a potent nucleophile.
-
Methyl Ester Group (-COOCH₃): Positioned ortho to the amine, the ester acts as a deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-M), which reduces the nucleophilicity of the nearby amino group.[3][4]
-
Fluorine Atom (-F): Located para to the amine, fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[5] This effect significantly lowers the electron density across the entire molecule, including the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to a non-fluorinated analogue.
The net result is an amino group that is still nucleophilic, but significantly attenuated. This modulation allows for more controlled reactions than with highly activated anilines, but often necessitates carefully chosen conditions to achieve efficient transformations.
Core Transformations of the Amino Group: Protocols and Mechanistic Insights
The true value of this compound is realized through the selective transformation of its amino group. The following sections provide detailed, self-validating protocols for key reactions, explaining the causality behind each procedural step.
N-Acylation: Protection and Amide Bond Formation
N-acylation is a fundamental transformation used to protect the amino group or to build amide-containing scaffolds. The reaction involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl of an acylating agent.[6] Given the moderated nucleophilicity of the starting material, a robust protocol is essential.
This protocol describes the N-acetylation using acetyl chloride, a common and efficient method.[6]
Materials:
| Reagent/Solvent | Molar Eq. | Purpose |
|---|---|---|
| This compound | 1.0 | Starting Material |
| Dichloromethane (DCM) | - | Solvent |
| 10% Aqueous NaOH | 2.0 | Base (Neutralizes HCl byproduct) |
| Acetyl Chloride | 1.1 | Acylating Agent |
| Saturated Aqueous NaHCO₃ | - | Workup (Neutralization) |
| Saturated Aqueous NaCl (Brine) | - | Workup (Washing) |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (approx. 10 mL per gram of substrate). Add the 10% aqueous sodium hydroxide solution (2.0 eq).
-
Addition of Acylating Agent: Vigorously stir the biphasic mixture and cool to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise over 15 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents potential side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) (e.g., eluent: 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates completion.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Causality: The bicarbonate wash removes any unreacted acetyl chloride and neutralizes the base, while the brine wash helps to remove water from the organic phase.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of Methyl 2-amino-5-fluorobenzoate in Modern Organic Synthesis: A Technical Guide
Introduction: The Emergence of a Versatile Fluorinated Building Block
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. The fluorine atom, with its unique combination of high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Within the arsenal of fluorinated building blocks, Methyl 2-amino-5-fluorobenzoate has emerged as a pivotal intermediate, offering a unique combination of reactive handles that enable the construction of complex heterocyclic systems.
This technical guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this compound. It is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this versatile building block for the efficient construction of novel chemical entities. We will delve into the causality behind experimental choices, provide validated protocols, and present a framework for its strategic deployment in synthetic campaigns.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of a reagent is paramount for its effective use.
| Property | Value | Reference |
| CAS Number | 319-24-4 | |
| Molecular Formula | C₈H₈FNO₂ | |
| Molecular Weight | 169.15 g/mol | |
| Appearance | White to yellow to green powder or lump | |
| Melting Point | 34-37 °C | |
| Boiling Point | 100-102 °C at 0.5 mmHg | |
| Density | 1.26 g/cm³ |
While specific experimental spectroscopic data for this compound is not extensively published, the expected signals can be inferred from its structure and comparison to analogous compounds like Methyl 2-amino-5-bromobenzoate.[2]
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), aromatic protons in the 6.5-7.5 ppm range exhibiting coupling to the fluorine atom, and a broad singlet for the amine protons.
-
¹³C NMR: Expected signals would include a peak for the methyl carbon (~52 ppm), aromatic carbons (110-150 ppm) showing C-F coupling, and a carbonyl carbon (~167 ppm).
-
IR Spectroscopy: Characteristic peaks would be observed for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).
Synthesis of this compound: A Practical Approach
The most direct and industrially viable route to this compound is the esterification of its corresponding carboxylic acid, 2-amino-5-fluorobenzoic acid.
Experimental Protocol: Esterification of 2-amino-5-fluorobenzoic acid
This protocol is adapted from a reliable method for the synthesis of the target compound.[3]
Materials:
-
2-amino-5-fluorobenzoic acid
-
Methanol (reagent grade)
-
Sodium methoxide (25% w/t in methanol)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M, for pH adjustment)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium methoxide solution (a catalytic to stoichiometric amount can be tested and optimized) to the stirred solution at 0 °C. The choice of a methoxide base is logical here as it avoids the introduction of other nucleophiles and the byproduct is methanol, the solvent.
-
Allow the mixture to stir for 1-2 hours at 0 °C to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, carefully adjust the pH of the mixture to ~6-7 with 1M HCl. This step neutralizes the excess base.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography on silica gel or recrystallization if necessary.
Caption: Esterification of 2-amino-5-fluorobenzoic acid.
Core Reactivity and Mechanistic Considerations
This compound possesses three key reactive sites: the nucleophilic amino group, the electrophilic ester carbonyl, and the aromatic ring which can undergo electrophilic or nucleophilic substitution. The interplay of these functional groups, influenced by the electronic effects of the fluorine atom, dictates its synthetic utility.
-
The Amino Group: As a powerful ortho, para-director, the amino group activates the aromatic ring towards electrophilic substitution at the 4- and 6-positions. Its nucleophilicity allows for a wide range of transformations including acylation, alkylation, and, crucially, condensation reactions with carbonyl compounds to form imines, which are key intermediates in many heterocyclic syntheses.
-
The Fluorine Atom: Positioned meta to the directing amino group, the fluorine atom has a nuanced electronic influence. While it is an inductively withdrawing group (-I), which deactivates the ring, it also possesses a resonance donating effect (+M).[4] This combination can subtly modulate the regioselectivity of electrophilic aromatic substitution. More importantly, it imparts the desirable properties associated with fluorination onto the final products.
-
The Methyl Ester: This group is primarily an electron-withdrawing group, deactivating the ring towards electrophilic substitution. Its main synthetic role is as a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.
Applications in the Synthesis of Heterocyclic Scaffolds
The true value of this compound lies in its ability to serve as a linchpin for the construction of diverse and medicinally relevant heterocyclic systems.
Synthesis of 6-Fluoroquinolines via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for constructing the quinoline core structure, which is prevalent in a vast number of pharmaceuticals, most notably the fluoroquinolone antibiotics.[5] The reaction proceeds via the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.[1][6][7]
Caption: Gould-Jacobs synthesis of 6-fluoroquinolines.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the amino group on the electron-deficient alkene of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol. The crucial step is the thermally induced 6-pi electrocyclization. The high temperatures required for this step can be a limitation, but microwave-assisted protocols have been shown to significantly improve reaction times and yields.[8] The fluorine atom at the 5-position of the starting anthranilate becomes the 6-fluoro substituent in the final quinoline product.
Experimental Protocol (Adapted for this compound):
-
A mixture of this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 120-140 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.
-
The resulting intermediate is added dropwise to a high-boiling solvent such as Dowtherm A, preheated to ~250 °C. This step effects the cyclization.
-
After cooling, the reaction mixture is diluted with an organic solvent like hexane, and the precipitated solid is collected by filtration.
-
The crude quinoline ester is then saponified by refluxing with aqueous sodium hydroxide.
-
Acidification of the cooled reaction mixture precipitates the carboxylic acid, which upon heating, decarboxylates to yield the final 6-fluoro-4-hydroxyquinoline.
Synthesis of 6-Fluoroquinazolin-4(3H)-ones
Quinazolinones are another "privileged" scaffold in medicinal chemistry, forming the core of numerous anticancer agents by targeting signaling pathways like the Epidermal Growth Factor Receptor (EGFR).[9] The Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid or its ester with an amide, is a direct and versatile route to this heterocyclic system.[10][11]
Experimental Protocol: Niementowski Reaction with Formamide This protocol is adapted from procedures for the synthesis of analogous bromoquinazolinones.[12]
-
A mixture of this compound (1.0 eq) and formamide (excess, e.g., 4-10 eq) is heated at 130-150 °C for 4-6 hours. Formamide serves as both a reactant and a solvent.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried to afford crude 6-fluoroquinazolin-4(3H)-one.
-
The product can be purified by recrystallization from a suitable solvent like ethanol.
| Reagent 1 | Reagent 2 | Conditions | Product | Yield | Reference |
| Methyl 2-amino-5-bromobenzoate | Formamide | 130-140 °C, 4-6 h | 6-Bromoquinazolin-4(3H)-one | ~90% | |
| 2-amino-5-bromobenzoic acid | Formamide | 130 °C, 4 h | 6-Bromoquinazolin-4(3H)-one | 91% | |
| This compound | Formamide | (Predicted) 130-150 °C, 4-6 h | 6-Fluoroquinazolin-4(3H)-one | High | (Adapted) |
Synthesis of Fluorinated Benzodiazepines
While direct examples using this compound are less common in readily available literature, its structural similarity to precursors like 2-amino-5-chlorobenzophenone suggests its high potential in the synthesis of fluorinated 1,4-benzodiazepines, a class of compounds with significant CNS activity.[13] The synthesis would likely proceed through acylation of the amino group followed by cyclization. The use of a fluorinated anthranilate precursor is key for producing benzodiazepines with a fluorine atom on the benzo-fused ring, which can modulate the drug's pharmacological profile.[14]
Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of this compound can be expanded by first converting the amino group into a more versatile functional group for cross-coupling reactions. For instance, diazotization of the amino group followed by a Sandmeyer-type reaction can introduce a halide (e.g., bromine or iodine) at the 2-position. This would generate a di-halogenated benzene ring, a powerful substrate for regioselective palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents.[15]
Caption: A potential pathway for Suzuki coupling.
Conclusion and Future Outlook
This compound is a strategically valuable and versatile building block in organic synthesis. Its trifunctional nature allows for the efficient construction of a wide array of complex and medicinally relevant heterocyclic compounds. The methodologies outlined in this guide, from its synthesis to its application in named reactions like the Gould-Jacobs and Niementowski syntheses, provide a robust starting point for researchers. The continued exploration of this reagent in novel cyclization cascades, multicomponent reactions, and late-stage functionalization will undoubtedly lead to the discovery of new chemical entities with significant potential in drug discovery and materials science. As the demand for sophisticated fluorinated molecules grows, the importance of key intermediates like this compound is set to increase, solidifying its role as a cornerstone of modern synthetic chemistry.
References
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Singh, R. P., & Shreeve, J. M. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 19(3), 479-505. [Link]
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Wikipedia contributors. (2023, November 18). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Sreenivasa, S., Manojkumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o387. [Link]
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Nikolaou, P., & Papoutsis, I. (2021). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. Rechtsmedizin, 31(1), 33-39. [Link]
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Thieme Chemistry. (2023). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Synfacts, 19(08), 0831. [Link]
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Alric, J. P., Marquet, B., Billard, T., & Langlois, B. R. (2005). Electrophilic aromatic fluorination with fluorine: meta-Directed fluorination of anilines. Journal of Fluorine Chemistry, 126(4), 513-517. [Link]
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Wikipedia contributors. (2023, April 24). Niementowski quinazoline synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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ResearchGate. (n.d.). Niementowski synthesis of quinazolinones. [Link]
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Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E, E69, o387. [Link]
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IJRAR. (2020). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]
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Wikipedia contributors. (2023, April 24). Niementowski quinoline synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. (2023, June 12). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Ali, M. M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20658-20680. [Link]
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Al-Tel, T. H. (2014). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 19(12), 20646-20682. [Link]
-
Wikipedia contributors. (2023, May 22). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
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Kwiecień, H., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6296. [Link]
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Wang, X., et al. (2014). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 16(10), 557-564. [Link]
-
Li, H., et al. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as Novel ALK Inhibitors. ACS Omega, 7(12), 10584-10597. [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. [Link]
-
Wikipedia contributors. (2023, November 29). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Al-Hourani, B. J., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 28(15), 5824. [Link]
-
ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Methodological & Application
Application Note: Strategic Synthesis of Fluorinated Quinazolinones Utilizing Methyl 2-amino-5-fluorobenzoate
Abstract
Quinazolinones represent a cornerstone scaffold in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities.[1][2] The strategic incorporation of fluorine into these heterocyclic systems can significantly enhance their metabolic stability, binding affinity, and overall drug-like properties. This application note provides a detailed guide for researchers and drug development professionals on the synthesis of 6-fluoro-substituted quinazolinones, leveraging the versatile precursor, Methyl 2-amino-5-fluorobenzoate. We will explore established and modern synthetic protocols, delve into the mechanistic rationale behind experimental choices, and provide detailed, actionable methodologies.
Introduction: The Significance of Fluorinated Quinazolinones
The quinazolinone core is a privileged structure found in numerous FDA-approved drugs and clinical candidates, valued for its ability to mimic hydrogen bond donors and acceptors in biological targets.[3][4] Activities associated with this scaffold are extensive, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5]
The introduction of a fluorine atom at the 6-position, derived from this compound, offers distinct advantages in drug design. Fluorine's high electronegativity and small size can modulate the pKa of nearby functional groups, influence conformation, and block metabolic oxidation at the C-6 position, often leading to improved pharmacokinetic profiles. This compound (CAS RN: 319-24-4) is an ideal starting material, providing a direct and efficient route to this valuable class of compounds.
Core Synthetic Methodologies
Several robust methods exist for the cyclization of this compound to the quinazolinone core. The choice of method often depends on the desired substituent at the 2-position and the scale of the synthesis.
Protocol 1: The Niementowski Reaction for Unsubstituted Quinazolinones
The Niementowski reaction is a classic, direct, and efficient method for synthesizing 4(3H)-quinazolinones from anthranilic acid derivatives and amides.[5] When using formamide, it serves as both the reagent, providing the C2-carbon, and the solvent, leading to the formation of 6-fluoroquinazolin-4(3H)-one.
Causality and Mechanistic Insight: The reaction proceeds via an initial acylation of the primary amine of this compound by formamide, forming an N-formyl intermediate. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl. Subsequent elimination of methanol and tautomerization yields the stable quinazolinone ring system. The high temperature is necessary to drive the dehydration and cyclization steps.
Caption: Workflow for the Niementowski Synthesis.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (10 mmol, 1.69 g).
-
Add an excess of formamide (40 mmol, 1.6 mL).
-
Heat the reaction mixture to 130-140°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into 50 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) to remove residual formamide.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol.
Data Summary Table:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass | Role |
| This compound | 169.15 | 10 | 1.69 g | Starting Material |
| Formamide | 45.04 | 40 | 1.6 mL | Reagent & Solvent |
| Expected Product | 6-Fluoroquinazolin-4(3H)-one | --- | --- | --- |
| Anticipated Yield | ~85-95% |
Protocol 2: Two-Component Synthesis with Aldehydes via Aerobic Oxidation
For the synthesis of 2-substituted quinazolinones, a powerful method involves the condensation of an anthranilamide with an aldehyde. This protocol first requires the conversion of the starting ester to the corresponding amide.
Causality and Mechanistic Insight: This process occurs in two main stages. First, the ester of this compound is converted to 2-amino-5-fluorobenzamide via ammonolysis. In the second stage, the benzamide reacts with an aldehyde. This forms a Schiff base (imine) intermediate which then undergoes an intramolecular cyclization. An aerobic oxidation step, often facilitated by the DMSO solvent at high temperatures, leads to the aromatic quinazolinone product. This metal-free approach is advantageous for its simplicity and reduced risk of metal contamination in the final product.[6]
Caption: Logic flow for the two-stage aldehyde condensation.
Experimental Protocol:
Step A: Synthesis of 2-amino-5-fluorobenzamide
-
Stir a mixture of this compound (10 mmol, 1.69 g) in 20 mL of methanol.
-
Add 20 mL of concentrated ammonium hydroxide (28-30%).
-
Seal the vessel and stir at room temperature for 24-48 hours until TLC indicates complete consumption of the starting ester.
-
Remove the solvent under reduced pressure. The resulting solid can be used directly in the next step or purified by recrystallization.
Step B: Synthesis of 2-Aryl-6-fluoroquinazolin-4(3H)-one
-
In a flask, combine 2-amino-5-fluorobenzamide (5 mmol, 0.77 g) and the desired aromatic aldehyde (5.5 mmol).
-
Add 10 mL of dimethyl sulfoxide (DMSO).
-
Heat the mixture to 120-130°C under an air atmosphere (or with an air bubbler) for 8-12 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary Table (Step B):
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass | Role |
| 2-amino-5-fluorobenzamide | 154.14 | 5 | 0.77 g | Starting Material |
| Aromatic Aldehyde | Varies | 5.5 | Varies | Reagent |
| DMSO | 78.13 | --- | 10 mL | Solvent & Oxidant |
| Expected Product | 2-Aryl-6-fluoroquinazolin-4(3H)-one | --- | --- | --- |
| Anticipated Yield | 60-80% |
Protocol 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant acceleration of reaction times and often leads to improved yields by promoting rapid, uniform heating.[4][5] This approach is particularly effective for the Niementowski reaction.
Causality and Rationale: Microwave irradiation directly couples with polar molecules in the reaction mixture (like formamide and the starting material), causing rapid and efficient heating that bypasses the slower process of conventional thermal conduction. This leads to a dramatic reduction in reaction time from hours to minutes. The sealed-vessel conditions also allow for temperatures to be reached above the solvent's boiling point, further accelerating the cyclization.
Experimental Protocol:
-
In a 10 mL microwave reaction vial, add this compound (1 mmol, 0.17 g) and formamide (5 mmol, 0.2 mL).
-
Add a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) (0.05 mmol, ~9 mg), which can facilitate the initial acylation.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 150°C for 15-30 minutes.
-
After the reaction, cool the vial to room temperature using a compressed air stream.
-
Open the vial carefully and pour the contents into 10 mL of cold water.
-
Collect the precipitate by filtration, wash with water, and dry to yield 6-fluoroquinazolin-4(3H)-one.
Data Summary Table:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass | Role |
| This compound | 169.15 | 1 | 0.17 g | Starting Material |
| Formamide | 45.04 | 5 | 0.2 mL | Reagent & Solvent |
| p-TsOH·H₂O | 190.22 | 0.05 | ~9 mg | Catalyst |
| Expected Product | 6-Fluoroquinazolin-4(3H)-one | --- | --- | --- |
| Anticipated Yield | >90% |
Safety and Handling
Researchers must consult the full Safety Data Sheet (SDS) before handling any chemicals.[7]
-
This compound: While not classified as acutely toxic, it is listed as harmful to aquatic life with long-lasting effects.[7] Avoid release to the environment.
-
General Precautions: Handle all chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
-
First Aid:
Characterization
The identity and purity of the synthesized quinazolinone products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point: To compare with literature values for known compounds.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of 6-fluoro-substituted quinazolinones. The methodologies presented herein—from the classical Niementowski reaction to modern microwave-assisted protocols—provide researchers with a robust toolkit to access this important class of heterocyclic compounds. The choice of synthetic route can be tailored to the specific target molecule and desired laboratory workflow, enabling the efficient generation of compound libraries for screening in drug discovery programs.
References
-
Negrete, G. R., & Brown, K. (2007). One-pot reductive cyclization to antitumor quinazoline precursors. Arkat USA. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinazolinones from Anthranilamides and Aldehydes via Metal-Free Aerobic Oxidation in DMSO. Retrieved from [Link]
-
Malik, I., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available at: [Link]
-
Niu, Z.-X., et al. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. Figshare. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported... Retrieved from [Link]
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Connolly, D. J., et al. (2005). Synthesis of Quinazolinones and Quinazolines. Tetrahedron. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Retrieved from [Link]
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Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
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"protocol for the cyclization reaction of Methyl 2-amino-5-fluorobenzoate"
An In-Depth Guide to the Cyclization of Methyl 2-amino-5-fluorobenzoate: Protocols and Mechanistic Insights
Introduction: The Strategic Importance of Fluorinated Heterocycles
This compound is a valuable and versatile starting material in synthetic organic and medicinal chemistry. Its structure, featuring a nucleophilic amine and an electrophilic ester ortho to each other, is primed for intramolecular cyclization reactions. The presence of a fluorine atom at the 5-position is of particular significance; fluorine substitution is a widely employed strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] Consequently, the cyclization of this precursor provides a direct route to fluorinated heterocyclic scaffolds, most notably quinazolinones, which are core structures in numerous pharmacologically active compounds with applications as anticancer, anti-inflammatory, and anticonvulsant agents.[3][4]
This guide provides a detailed protocol for a common and robust cyclization method to synthesize 6-fluoroquinazolin-4(3H)-one. It delves into the causality behind the experimental design, offers a step-by-step procedure, and discusses alternative synthetic pathways to underscore the versatility of the starting material for drug discovery professionals.
Principle of the Reaction: The Niementowski Quinazolinone Synthesis
The most direct and classical approach for converting anthranilic acids or their esters into quinazolin-4-ones is the Niementowski reaction.[3] This method involves heating the anthranilate derivative with a suitable one-carbon synthon, such as formamide. Formamide serves a dual role: it acts as the reagent that provides the C2 carbon of the quinazolinone ring and as a high-boiling solvent.
The reaction proceeds through an initial acylation of the primary amino group by formamide to form a formamido intermediate. This is followed by an intramolecular nucleophilic attack from the formamido nitrogen onto the ester's carbonyl carbon. The subsequent elimination of methanol and water drives the cyclization and aromatization to yield the stable quinazolinone ring system.
Caption: Figure 1: Reaction Mechanism for 6-Fluoroquinazolin-4(3H)-one Synthesis
Experimental Protocol: Synthesis of 6-Fluoroquinazolin-4(3H)-one
This protocol details the synthesis of 6-fluoroquinazolin-4(3H)-one from this compound using the Niementowski reaction. The procedure is designed to be self-validating through clear monitoring and purification steps.
Materials and Equipment
-
Chemicals:
-
This compound (C₈H₈FNO₂, MW: 169.15 g/mol )
-
Formamide (CH₃NO, MW: 45.04 g/mol )
-
Deionized Water
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
TLC plates (silica gel), chamber, and UV lamp
-
Reagent Stoichiometry and Roles
| Reagent | Role | Molar Eq. | MW ( g/mol ) | Amount (10 mmol scale) |
| This compound | Starting Material | 1.0 | 169.15 | 1.69 g |
| Formamide | C1 Source & Solvent | ~20-40 | 45.04 | 8-16 mL |
Causality Note: A large excess of formamide is used not only to drive the reaction equilibrium towards the product but also to serve as a high-boiling solvent, enabling the necessary temperature for the cyclization and dehydration steps.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.69 g, 10 mmol).
-
Add formamide (10 mL, ~250 mmol) to the flask.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.
-
-
Reaction Execution:
-
Begin stirring the mixture and heat it to 140-150°C. The solids should dissolve as the temperature increases.
-
Maintain this temperature for 4-6 hours. The reaction progress should be monitored.
-
-
Reaction Monitoring (TLC):
-
Prepare a TLC chamber with a suitable eluent (e.g., Ethyl Acetate/Hexane 7:3).
-
Periodically (e.g., every hour), take a small aliquot from the reaction mixture, dissolve it in a small amount of ethanol or ethyl acetate, and spot it on a TLC plate against a spot of the starting material.
-
The reaction is complete when the starting material spot has been consumed and a new, more polar spot corresponding to the product is dominant (visualize under UV light).
-
-
Work-up and Isolation:
-
After completion, turn off the heat and allow the reaction mixture to cool to room temperature (approx. 25°C).
-
Pour the cooled, often viscous, reaction mixture slowly into a beaker containing 50 mL of ice-cold water while stirring.
-
A precipitate of the crude product will form. Continue stirring in the ice bath for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water (2 x 20 mL) to remove any residual formamide.
-
-
Purification:
-
Transfer the crude solid to a beaker.
-
Perform recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 6-fluoroquinazolin-4(3H)-one.
-
Dry the purified crystals under vacuum. The expected product is a white to off-white solid.
-
Caption: Figure 2: Experimental Workflow from Reaction to Purified Product
Alternative Cyclization Strategies
The versatility of this compound allows for the synthesis of various heterocyclic cores by changing the cyclizing agent. This adaptability is crucial for generating diverse compound libraries in drug discovery.
| Cyclizing Agent | Resulting Heterocyclic Core | Mechanistic Principle |
| Orthoesters (e.g., Triethyl orthoformate) | 6-Fluoroquinazolin-4(3H)-one | Similar to formamide, provides a C1 synthon for cyclization, often under milder conditions.[5][6] |
| Isothiocyanates (R-NCS) | 6-Fluoro-3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | The amino group attacks the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate which then undergoes intramolecular cyclization.[7][8] |
| β-Ketoesters | Fused Fluoro-pyridones/pyrimidones | The reaction can proceed via different pathways depending on the catalyst (acid or base), leading to regioselective formation of different fused heterocyclic systems.[9][10] |
These alternatives highlight how a single fluorinated building block can be a gateway to multiple pharmacologically relevant scaffolds, making it a powerful tool for medicinal chemists.
References
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Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54, 3989-3998. Available at: [Link]
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Fife, T. H., & Chauffe, L. (2000). General Base and General Acid Catalyzed Intramolecular Aminolysis of Esters. Cyclization of Esters of 2-Aminomethylbenzoic Acid to Phthalimidine. The Journal of Organic Chemistry, 65(12), 3579-3586. Available at: [Link]
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Kummari, M., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Available at: [Link]
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Krasavin, M. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. Available at: [Link]
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Lim, C. S., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Lim, C. S., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2830-2837. Available at: [Link]
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Ulc, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]
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Cortes, C., et al. (2024). Synthesis of Benzofuran-Based Hybrid Molecules: Molecular Docking and Antibacterial Activity Against Pseudomonas aeruginosa. Journal of Heterocyclic Chemistry. Available at: [Link]
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Patel, A. B., et al. (2021). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Available at: [Link]
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National Center for Biotechnology Information. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. Available at: [Link]
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National Center for Biotechnology Information. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PubMed Central. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. Available at: [Link]
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Chemical-Suppliers.com. (n.d.). 6-Hydroxy-2-mercapto-4-(trifluoromethyl)pyrimidine. Available at: [Link]
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ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. Available at: [Link]
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National Center for Biotechnology Information. (2021). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. Available at: [Link]
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FAQ. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? Available at: [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]
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Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. PubMed Central. Available at: [Link]
-
R Discovery. (2002). Effects of benzyl isothiocyanate and phenethyl isothiocyanate on DNA adduct formation by a mixture of benzo[a]pyrene and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in A/J mouse lung. Available at: [Link]
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R Discovery. (n.d.). Effect of dietary aromatic isothiocyanates fed subsequent to the administration of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone on lung tumorigenicity in mice. Available at: [Link]
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Application Notes and Protocols: Methyl 2-amino-5-fluorobenzoate as a Precursor for Heterocyclic Compounds
Introduction: The Strategic Importance of Fluorinated Anthranilates in Medicinal Chemistry
Methyl 2-amino-5-fluorobenzoate is a key building block in the synthesis of a diverse array of heterocyclic compounds. The strategic incorporation of a fluorine atom onto the anthranilate scaffold significantly influences the physicochemical and pharmacokinetic properties of the resulting heterocyclic systems.[1] This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. Consequently, this precursor is of profound interest to researchers and professionals in drug discovery and development for the synthesis of novel therapeutic agents.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of medicinally relevant heterocyclic cores, including quinazolinones, acridones, and benzodiazepines. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and experimental best practices.
I. Synthesis of Bioactive 6-Fluoroquinazolin-4(3H)-ones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The presence of a fluorine atom at the 6-position of the quinazolinone ring has been shown to be advantageous for biological activity.[5]
A. Microwave-Assisted Niementowski Reaction for 6-Fluoroquinazolin-4(3H)-one Synthesis
The Niementowski reaction provides a classical and direct route to 4(3H)-quinazolinones from anthranilic acid derivatives and amides.[6] The application of microwave irradiation can dramatically reduce reaction times and improve yields.
Reaction Scheme:
Experimental Protocol:
-
In a 10 mL microwave reaction vial, combine this compound (1.0 mmol, 169.15 mg) and formamide (5.0 mmol, 0.2 mL).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 150°C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Add 5 mL of cold water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 5 mL), and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford 6-fluoroquinazolin-4(3H)-one as a white solid.
Data Summary:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 169.15 | 1.0 | 169.15 mg |
| Formamide | 45.04 | 5.0 | 0.2 mL |
| Expected Product | 6-Fluoroquinazolin-4(3H)-one | --- | --- |
| Anticipated Yield | ~85-95% |
B. Synthesis of N-Substituted 6-Fluoroquinazolin-4(3H)-ones
Further functionalization of the quinazolinone core can be achieved by employing substituted amines in a similar microwave-assisted protocol.
Experimental Protocol:
-
In a microwave vial, dissolve this compound (1 mmol, 169.15 mg) in a suitable solvent such as N,N-dimethylformamide (DMF) (3 mL).
-
Add the desired primary amine (1.2 mmol).
-
Seal the vial and subject it to microwave irradiation at a temperature and time optimized for the specific amine (typically 120-160°C for 15-45 minutes).
-
Upon cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by reverse-phase HPLC to yield the desired N-substituted 6-fluoroquinazolin-4(3H)-one.
Workflow Diagram:
Caption: Microwave-assisted synthesis of N-substituted 6-fluoroquinazolin-4(3H)-ones.
II. Synthesis of Fluorinated Acridone Derivatives
Acridones are a class of tricyclic heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antiviral, and antimalarial properties.[7][8] The synthesis of fluorinated acridones can be achieved through the cyclization of N-phenylanthranilic acid derivatives.
A. Two-Step Synthesis of 2-Fluoroacridone
This protocol involves an initial Ullmann condensation followed by an acid-catalyzed cyclization to form the acridone core.
Reaction Scheme:
Step 1: Ullmann Condensation
Step 2: Cyclization
Experimental Protocol:
Step 1: Synthesis of Methyl 5-fluoro-2-(phenylamino)benzoate
-
To a round-bottom flask, add this compound (10 mmol, 1.69 g), iodobenzene (11 mmol, 1.23 mL), anhydrous potassium carbonate (20 mmol, 2.76 g), and copper powder (1.0 mmol, 63.5 mg).
-
Add N,N-dimethylformamide (DMF) (20 mL) as the solvent.
-
Heat the reaction mixture at 120-130°C for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Synthesis of 2-Fluoroacridone
-
To the purified methyl 5-fluoro-2-(phenylamino)benzoate (5 mmol) from Step 1, add concentrated sulfuric acid (10 mL) cautiously in an ice bath.
-
Heat the mixture at 100°C for 2-4 hours.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 2-fluoroacridone.
Logical Relationship Diagram:
Caption: Two-step synthesis of 2-fluoroacridone.
III. Synthesis of Fluorinated 1,4-Benzodiazepine Derivatives
Benzodiazepines are a well-established class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[9] The synthesis of fluorinated benzodiazepines can be accomplished from this compound through a multi-step sequence.
A. Synthesis of a 7-Fluoro-1,4-benzodiazepin-2-one Scaffold
This protocol outlines a general route involving acylation followed by cyclization.
Reaction Scheme:
Step 1: Acylation
Step 2: Cyclization
Experimental Protocol:
Step 1: Synthesis of Methyl 2-(2-chloroacetamido)-5-fluorobenzoate
-
Dissolve this compound (10 mmol, 1.69 g) in a suitable solvent like toluene (30 mL) in a round-bottom flask.
-
Cool the solution to 0-5°C using an ice bath.
-
Add a base such as triethylamine (12 mmol, 1.67 mL).
-
Slowly add a solution of chloroacetyl chloride (11 mmol, 0.87 mL) in toluene (10 mL) dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of 7-Fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
Dissolve the crude methyl 2-(2-chloroacetamido)-5-fluorobenzoate from Step 1 in a solution of ammonia in methanol (7N).
-
Heat the mixture in a sealed tube or a pressure vessel at 100°C for 6-8 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the residue with water to obtain a solid.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Data Summary Table:
| Step | Key Reagents | Product | Anticipated Yield |
| 1 | This compound, Chloroacetyl chloride, Triethylamine | Methyl 2-(2-chloroacetamido)-5-fluorobenzoate | ~80-90% |
| 2 | Methyl 2-(2-chloroacetamido)-5-fluorobenzoate, Ammonia in Methanol | 7-Fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | ~60-70% |
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a wide range of medicinally important heterocyclic compounds. The protocols and application notes provided in this guide demonstrate its utility in the preparation of fluorinated quinazolinones, acridones, and benzodiazepines. The strategic introduction of fluorine via this building block offers a powerful tool for medicinal chemists to fine-tune the pharmacological profiles of drug candidates. The methodologies described herein, particularly the use of microwave-assisted synthesis, offer efficient and scalable routes to these important heterocyclic scaffolds.
References
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Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative. ResearchGate. Available at: [Link]
-
Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. National Institutes of Health. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry. Available at: [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available at: [Link]
-
Applications of anthranils in the synthesis of nitrogen heterocycles. ResearchGate. Available at: [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]
-
Acridone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available at: [Link]
-
Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. Available at: [Link]
-
Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. MDPI. Available at: [Link]
-
SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. ResearchGate. Available at: [Link]
-
Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers. Available at: [Link]
-
Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Arkivoc. Available at: [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. Available at: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate. Available at: [Link]
-
Applications of fluorine-containing amino acids for drug design. PubMed. Available at: [Link]
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Application Notes and Protocols for the Step-by-Step Synthesis of Derivatives from Methyl 2-amino-5-fluorobenzoate
Introduction
Methyl 2-amino-5-fluorobenzoate is a versatile bifunctional building block crucial in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group, an ester functional handle, and an activated aromatic ring, provides multiple avenues for synthetic diversification. The fluorine substituent at the 5-position can enhance metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds, making this scaffold particularly valuable in drug discovery programs.[1][2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the key synthetic transformations of this compound. We will explore protocols for derivatization at the amino group, transformations involving the entire anthranilate scaffold, and subsequent modifications of the aromatic ring through modern cross-coupling methodologies. Each section explains the underlying chemical principles, provides step-by-step protocols, and offers insights into optimizing reaction outcomes.
Part 1: Functionalization of the Amino Group
The primary amino group is the most nucleophilic site on the molecule, making it the logical starting point for derivatization. Reactions at this position are typically high-yielding and straightforward.
N-Acylation: Amide Bond Formation
N-acylation is a fundamental transformation that converts the amino group into an amide. This modification is pivotal for building complex molecular architectures and is often a key step in the synthesis of heterocyclic compounds like quinazolinones. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon of an acylating agent.
Causality Behind Experimental Choices:
-
Acylating Agent: Acetyl chloride is highly reactive. Acetic anhydride is a milder, less hazardous alternative. The choice depends on the desired reactivity and substrate tolerance.
-
Base: In the Schotten-Baumann protocol using acyl chlorides, a base like sodium hydroxide or pyridine is essential to neutralize the HCl byproduct, driving the reaction to completion.[3] Pyridine can also act as a nucleophilic catalyst.
-
Temperature Control: The reaction is often initiated at 0 °C to control the initial exothermic release upon adding the highly reactive acylating agent, preventing side reactions.
Protocol 1: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 1.69 g, 10 mmol) in dichloromethane (DCM, 30 mL).
-
Addition of Base: Add a 10% aqueous solution of sodium hydroxide (2.0 eq, 800 mg in 8 mL water).
-
Addition of Acetyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq, 0.86 g, 11 mmol) dropwise over 15 minutes. Ensure the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel.
Data Summary Table: N-Acylation
| Parameter | Protocol 1: Acetyl Chloride |
| Starting Material | This compound |
| Reagents | Acetyl Chloride, 10% NaOH, DCM |
| Equivalents | 1.0 eq (Substrate), 1.1 eq (AcCl), 2.0 eq (NaOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >90% |
Experimental Workflow: N-Acylation
Part 2: Diazotization and Sandmeyer Reactions
To functionalize the C-2 position of the aromatic ring, the amino group can be converted into an excellent leaving group, dinitrogen gas (N₂), via a diazonium salt intermediate. This unlocks a powerful set of transformations known as Sandmeyer and related reactions, allowing for the introduction of halides, cyano, hydroxyl, and other groups.[4]
Reaction Principle: The process begins with treating the aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr, HCl), at low temperatures (0-5 °C) to form the aryldiazonium salt. This intermediate is generally unstable and used immediately. The subsequent Sandmeyer reaction is a radical-nucleophilic aromatic substitution catalyzed by copper(I) salts (e.g., CuBr, CuCl, CuCN).[5] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, which then expels N₂ gas to form an aryl radical. This radical abstracts the halide or cyanide from the copper(II) species, regenerating the catalyst and forming the final product.[5][6]
Protocol 2: Synthesis of Methyl 2-bromo-5-fluorobenzoate via Sandmeyer Reaction
-
Diazotization Setup: In a 250 mL three-necked flask fitted with a thermometer and a dropping funnel, prepare a solution of 48% hydrobromic acid (HBr, 4.0 eq, 40 mmol) in water (25 mL). Cool the solution to 0 °C in an ice-salt bath.
-
Amine Addition: Add this compound (1.0 eq, 10 mmol) portion-wise to the cold HBr solution with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq, 11 mmol) in water (10 mL). Add this solution dropwise to the amine suspension over 30 minutes, ensuring the temperature is maintained between 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq, 12 mmol) in 48% HBr (15 mL).
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.
-
Reaction Completion: After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the mixture to room temperature and extract with diethyl ether or DCM (3 x 50 mL). Combine the organic extracts and wash with 2M NaOH to remove acidic impurities, followed by a brine wash.
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the resulting crude oil or solid by vacuum distillation or column chromatography.
Data Summary Table: Sandmeyer Bromination
| Parameter | Protocol 2: Sandmeyer Bromination |
| Starting Material | This compound |
| Reagents | NaNO₂, 48% HBr, CuBr |
| Equivalents | 1.0 eq (Substrate), 1.1 eq (NaNO₂), 1.2 eq (CuBr) |
| Temperature | 0-5 °C (Diazotization), RT to 60 °C (Reaction) |
| Reaction Time | 2-3 hours |
| Typical Yield | 65-80% |
Experimental Workflow: Sandmeyer Reaction
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
The aryl halides synthesized via the Sandmeyer reaction are ideal substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are pillars of modern synthetic chemistry, allowing for the rapid assembly of complex biaryl and arylamine structures common in pharmaceuticals.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species (e.g., a boronic acid).[1][7] The catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7]
Protocol 3: Suzuki Coupling of Methyl 2-bromo-5-fluorobenzoate
-
Reaction Setup: To a Schlenk flask, add Methyl 2-bromo-5-fluorobenzoate (from Protocol 2, 1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or ethanol/water.[8]
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.
-
Isolation & Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.
Data Summary Table: Suzuki-Miyaura Coupling
| Parameter | Protocol 3: Suzuki Coupling |
| Substrate | Methyl 2-bromo-5-fluorobenzoate |
| Reagents | Arylboronic Acid, K₂CO₃, Pd(PPh₃)₄ |
| Equivalents | 1.0 eq (Substrate), 1.2 eq (Boronic Acid), 2.0 eq (Base) |
| Catalyst Load | 3-5 mol% |
| Solvent | Dioxane/Water (4:1) |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-95% |
Logical Relationship: Multi-Step Synthesis
Part 4: Hydrolysis of the Methyl Ester
For many applications, particularly for subsequent amide bond formation using the carboxyl group, the methyl ester must be hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions.
Reaction Principle: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate which then collapses to eject the methoxide ion, yielding the carboxylic acid. A final protonation step during acidic workup gives the neutral product.
Protocol 4: Synthesis of 2-Amino-5-fluorobenzoic Acid [9][10]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in tetrahydrofuran (THF).
-
Base Addition: Add 1N aqueous Lithium hydroxide (LiOH) solution (3.0 eq).
-
Heating: Stir the reaction mixture at 60 °C for 6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully adjust the pH to ~5 using 1M HCl.
-
Isolation: A precipitate of 2-amino-5-fluorobenzoic acid will form. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Summary Table: Ester Hydrolysis
| Parameter | Protocol 4: Saponification |
| Starting Material | This compound |
| Reagents | Lithium Hydroxide (LiOH), THF, HCl (for workup) |
| Equivalents | 1.0 eq (Substrate), 3.0 eq (LiOH) |
| Temperature | 60 °C |
| Reaction Time | 6 hours |
| Typical Yield | >95% |
References
-
Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o387. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Tissera, N. D., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(3), 809-813. [Link]
-
Özkan, İ., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2499-2529. [Link]
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Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. ResearchGate. [Link]
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Masterson, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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Foley, D. J., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Chemical Communications, 55(82), 12344-12347. [Link]
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Application Notes and Protocols: Methyl 2-amino-5-fluorobenzoate in the Synthesis of Bioactive Molecules
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach to enhance the pharmacological properties of bioactive compounds. Methyl 2-amino-5-fluorobenzoate, a fluorinated anthranilate ester, serves as a pivotal building block in this endeavor. The presence of the fluorine atom, the most electronegative element, imparts unique electronic properties to the molecule. This seemingly subtle modification can profoundly influence a compound's metabolic stability, lipophilicity, basicity (pKa), and binding affinity to biological targets.[1][2][3] Consequently, this compound has emerged as a valuable precursor for the synthesis of a diverse array of therapeutic agents, including anticonvulsants, kinase inhibitors, and anti-inflammatory molecules.
The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can improve oral bioavailability by influencing the ionization state of the drug at physiological pH.[3] These physicochemical modulations are instrumental in transforming a lead compound into a viable drug candidate, underscoring the significance of fluorinated building blocks like this compound in the pharmaceutical sciences.
I. Synthesis of Anticonvulsant Agents: The Case of Rufinamide and Novel Benzoxazinones
This compound is a key starting material for the synthesis of various anticonvulsant agents. Its structural features allow for the construction of heterocyclic systems known to interact with neuronal targets.
A. Rufinamide Analogs
Rufinamide is a triazole-derivative anticonvulsant used in the treatment of Lennox-Gastaut syndrome.[4][5] While the commercial synthesis of Rufinamide itself often starts from 2,6-difluorobenzyl bromide,[6][7] the principles of its synthesis, particularly the formation of a triazole ring, can be applied to derivatives starting from this compound to explore novel anticonvulsant activities. A general synthetic strategy involves the conversion of the amino group of the aminobenzoate to an azide, followed by a cycloaddition reaction with an appropriate alkyne.
Protocol 1: General Synthesis of a Rufinamide Analog Intermediate
This protocol outlines a plausible laboratory-scale synthesis of a triazole intermediate from this compound, which is a crucial step in forming Rufinamide-like structures.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Methyl propiolate
-
Copper(I) catalyst (e.g., CuI)
-
Suitable organic solvent (e.g., DMSO, t-butanol/water)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Azide Formation: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C. Slowly add the diazonium salt solution to the sodium azide solution, ensuring the temperature does not exceed 5 °C. Stir the reaction mixture for 1-2 hours at 0 °C, then allow it to warm to room temperature.
-
Extraction: Extract the resulting methyl 2-azido-5-fluorobenzoate with an organic solvent like ethyl acetate. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cycloaddition (Click Chemistry): Dissolve the crude azide intermediate (1.0 eq) and methyl propiolate (1.1 eq) in a suitable solvent such as a t-butanol/water mixture. Add a catalytic amount of a copper(I) salt (e.g., 0.1 eq CuI) and stir the reaction at room temperature until completion (monitored by TLC).
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired triazole intermediate.
Causality Behind Experimental Choices:
-
The diazotization-azidation sequence is a standard and efficient method for converting an aromatic amine to an azide. Performing the reaction at low temperatures is critical to prevent the decomposition of the unstable diazonium salt.
-
The Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I) (a "click" reaction), provides high yields and regioselectivity for the formation of the 1,4-disubstituted triazole isomer.
B. Novel Benzoxazinone Anticonvulsants
Benzoxazinone derivatives are another class of compounds that have shown promising anticonvulsant activity.[8][9] this compound can be readily converted into fluorinated benzoxazinones.
Protocol 2: Synthesis of a 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one Derivative
Materials:
-
This compound
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethanol for recrystallization
Procedure:
-
N-Chloroacetylation: To a solution of this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetone, add chloroacetyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 4-6 hours.
-
Reaction Quenching and Extraction: Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude N-chloroacetylated intermediate.
-
Intramolecular Cyclization: Dissolve the crude intermediate in a suitable solvent like ethanol and add a base such as potassium carbonate (1.5 eq). Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the pure 6-fluoro-2H-1,4-benzoxazin-3(4H)-one derivative.
Causality Behind Experimental Choices:
-
The initial N-acylation with chloroacetyl chloride provides the necessary precursor for the subsequent intramolecular cyclization.
-
The use of a base like potassium carbonate in the second step facilitates the intramolecular Williamson ether synthesis, where the phenoxide (formed in situ from the ester hydrolysis and decarboxylation under basic conditions) displaces the chloride to form the benzoxazinone ring.
II. Synthesis of Kinase Inhibitors: Targeting Cellular Signaling Pathways
Quinazoline-based compounds are a well-established class of kinase inhibitors, with several approved drugs targeting epidermal growth factor receptor (EGFR) and other kinases.[10][11] The fluorinated quinazoline scaffold derived from this compound can be a valuable starting point for novel kinase inhibitors.
Workflow for Quinazolinone-Based Kinase Inhibitor Synthesis
Caption: Synthetic workflow for quinazoline kinase inhibitors.
Protocol 3: Synthesis of a 4-Anilino-6-fluoroquinazoline Kinase Inhibitor Scaffold
This protocol is adapted from general procedures for the synthesis of quinazolinone-based kinase inhibitors.[12]
Materials:
-
This compound
-
Formamide
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Substituted aniline (e.g., 3-ethynyl-4-fluoroaniline)
-
Isopropanol or other suitable high-boiling solvent
-
Triethylamine or other non-nucleophilic base
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Quinazolinone Formation (Niementowski Reaction): Heat a mixture of this compound (1.0 eq) and formamide (excess, ~10 eq) at 130-140 °C for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water. Collect the precipitate (6-fluoroquinazolin-4(3H)-one) by filtration, wash with cold water, and dry.
-
Chlorination: Reflux the 6-fluoroquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride or phosphorus oxychloride for 2-4 hours. After cooling, carefully remove the excess reagent under reduced pressure. Add toluene and evaporate again to remove residual traces. The crude 4-chloro-6-fluoroquinazoline is used in the next step without further purification.
-
Nucleophilic Aromatic Substitution: Dissolve the crude 4-chloro-6-fluoroquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol. Add a catalytic amount of acid (e.g., HCl) or a base like triethylamine. Reflux the mixture for 4-8 hours.
-
Workup and Purification: Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with isopropanol and then with diethyl ether. The product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
The Niementowski reaction is a classic and efficient method for constructing the quinazolinone core from anthranilic acid derivatives.
-
Chlorination at the 4-position activates the quinazoline ring for nucleophilic aromatic substitution.
-
The subsequent substitution with a substituted aniline introduces the key pharmacophore that interacts with the hinge region of the kinase active site. The fluorine at the 6-position can enhance binding affinity and modulate the pharmacokinetic properties of the final inhibitor.
Table 1: Representative Bioactivity of Fluorinated Quinazoline-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [10] |
| Erlotinib | EGFR | 2 | [10] |
| Lapatinib | EGFR/HER2 | 9.8/13 | [10] |
| BPR1K871 | FLT3/AURKA | 19/22 | [13] |
| Compound 6d | EGFR | 69 | [11] |
Note: The table presents data for known fluorinated quinazoline kinase inhibitors to illustrate the potency that can be achieved with this scaffold. The synthesis of these specific compounds may not start directly from this compound but highlights the importance of the fluorinated quinazoline core.
III. Synthesis of Anti-inflammatory Agents: Benzothiazole Derivatives
Benzothiazole derivatives are known to possess a range of biological activities, including anti-inflammatory properties.[14][15][16] this compound can serve as a precursor to fluorinated aminophenols, which can then be used to construct the benzothiazole scaffold.
Synthetic Pathway to Fluorinated Benzothiazoles
Caption: General synthesis of a fluorinated benzothiazole.
Protocol 4: Synthesis of a 6-Fluorobenzothiazole Derivative
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
2-Aminothiophenol
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid
-
Sodium sulfate
Procedure:
-
Reduction of the Ester: To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise. Stir the mixture at room temperature for 2-4 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain (2-amino-5-fluorophenyl)methanol.
-
Oxidation to the Aldehyde: Dissolve the alcohol from the previous step in DCM and add activated manganese dioxide (5-10 eq). Stir the mixture vigorously at room temperature for 12-24 hours. Filter the reaction mixture through a pad of celite and wash with DCM. Concentrate the filtrate to yield 2-amino-5-fluorobenzaldehyde.
-
Benzothiazole Formation: To a solution of 2-amino-5-fluorobenzaldehyde (1.0 eq) in DMSO, add 2-aminothiophenol (1.1 eq). Heat the reaction mixture at 120 °C for 4-6 hours. Cool the mixture and pour it into ice water. Collect the precipitate, wash with water, and purify by recrystallization or column chromatography to obtain the desired 6-fluorobenzothiazole derivative.
Causality Behind Experimental Choices:
-
LiAlH₄ is a powerful reducing agent capable of reducing the ester to a primary alcohol without affecting the aromatic fluorine or amino group.
-
MnO₂ is a mild and selective oxidizing agent for the conversion of benzylic alcohols to aldehydes.
-
The condensation of an o-aminothiophenol with an aldehyde is a classic method for the synthesis of 2-substituted benzothiazoles.
IV. Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of bioactive molecules. The strategic placement of the fluorine atom on the anthranilate core provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols outlined in these application notes provide a foundation for the synthesis of novel anticonvulsants, kinase inhibitors, and anti-inflammatory agents. The adaptability of the amino and ester functionalities allows for a multitude of synthetic transformations, making this compound a key intermediate in the ongoing quest for new and improved therapeutics.
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Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
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Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. PubMed. [Link]
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Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives. PubMed. [Link]
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Antiviral Agents – Benzazine Derivatives. PubMed Central. [Link]
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Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. PubMed Central. [Link]
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SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Semantic Scholar. [Link]
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Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. ResearchGate. [Link]
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Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. PubMed. [Link]
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2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
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Benzoxazinone synthesis. Organic Chemistry Portal. [Link]
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2-Amino-5-fluorobenzoic acid. PubMed Central. [Link]
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Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. National Institutes of Health. [Link]
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Design and Synthesis of a Fluorinated Quinazoline-Based type-II Trk Inhibitor as a Scaffold for PET Radiotracer Development. PubMed. [Link]
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Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. [Link]
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Synthesis and Anticonvulsant Activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted Benzal) Hydrazone Derivatives. PubMed. [Link]
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Synthesis and anticonvulsant activity of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1][17]-xazinane-2-thiones. PubMed. [Link]
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The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central. [Link]
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The IC50 values of the synthesized compounds. ResearchGate. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]
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Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. PubMed. [Link]
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Design and Synthesis of Substrate Competitive Inhibitors: Towards Selective GSK-3β Inhibition. ResearchGate. [Link]
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- 16. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-alkylation of Methyl 2-amino-5-fluorobenzoate
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of methyl 2-amino-5-fluorobenzoate. This transformation is a critical step in the synthesis of a wide array of pharmacologically active compounds and functional materials. We present two robust methodologies: a classical approach using alkyl halides with a strong base, and a modern alternative, the Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical advice to ensure successful and reproducible outcomes.
Introduction
This compound is a valuable building block in organic synthesis. The presence of the amine, ester, and fluorine functionalities provides multiple points for diversification. N-alkylation of the amino group is a key transformation that allows for the introduction of various alkyl or aryl substituents, significantly influencing the molecule's steric and electronic properties.[1] This modification is often a crucial step in the development of novel pharmaceuticals, agrochemicals, and materials.[2]
The electron-withdrawing nature of the ester and fluoro groups deactivates the aniline nitrogen, making it less nucleophilic and direct N-alkylation challenging under mild conditions.[3] Therefore, careful selection of reagents and reaction conditions is paramount for achieving high yields and selectivity. This guide details two effective methods for the N-alkylation of this substrate, catering to different synthetic requirements and substrate scopes.
Mechanistic Considerations
The choice of N-alkylation strategy is dictated by the desired product and the nature of the alkylating agent.
-
Classical N-alkylation with Alkyl Halides: This method proceeds via a nucleophilic substitution reaction. A strong base is required to deprotonate the weakly nucleophilic amine, generating a more reactive amide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2-type mechanism. The use of a polar aprotic solvent is crucial as it solvates the cation of the base, leaving the nucleophilic anion more reactive.[4][5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a milder and more versatile alternative for forming C-N bonds, particularly with aryl halides or triflates.[6][7] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[8]
Experimental Protocols
Method 1: Classical N-alkylation with Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride as the base.
Materials:
-
This compound[9]
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per gram of substrate).
-
Addition of Base: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[10][11][12]
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Addition of Alkyl Halide: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.[13]
-
Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[14]
Method 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (nitrogen or argon), combine Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).
-
Addition of Reactants: Add this compound (1.2 eq) and the aryl halide (1.0 eq).
-
Addition of Solvent: Add anhydrous toluene (approximately 5-10 mL per gram of aryl halide).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the N-arylated product.[13]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[14]
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of this compound.
| Method | Alkylating/Arylating Agent | Base | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Classical | Methyl Iodide | NaH | - | DMF | 0 to RT | 2-4 | 80-90 |
| Classical | Benzyl Bromide | NaH | - | DMF | 0 to RT | 4-8 | 85-95 |
| Buchwald-Hartwig | Bromobenzene | Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | Toluene | 110 | 12-24 | 75-85 |
| Buchwald-Hartwig | 4-Chloroanisole | Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | Toluene | 110 | 12-24 | 70-80 |
Visualization of Experimental Workflow
The general workflow for the N-alkylation, purification, and analysis is depicted below.
Caption: General experimental workflow for N-alkylation.
Safety Precautions
-
Sodium Hydride: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas.[10][15] It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, must be worn.[12] In case of a spill, do not use water. Smother the spill with dry sand, soda ash, or lime.[16]
-
Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and potential carcinogens. Handle them in a fume hood and avoid inhalation and skin contact.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Organic solvents such as DMF and toluene are flammable and have associated health risks. Use them in a well-ventilated area and away from ignition sources.
Conclusion
The N-alkylation of this compound is a versatile transformation for the synthesis of diverse chemical entities. The classical approach with alkyl halides and a strong base is a cost-effective method for introducing simple alkyl groups. For more complex or sensitive substrates, particularly for N-arylation, the Buchwald-Hartwig amination provides a powerful and reliable alternative. The detailed protocols and safety information provided in this guide are intended to enable researchers to perform these reactions safely and efficiently, facilitating the advancement of their research and development projects.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
Kaskaweli, G. A., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1023. [Link]
-
Pearson+. (n.d.). Why are polar aprotic solvents preferred for Sn2 reactions?. Retrieved from [Link]
-
Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1?. Retrieved from [Link]
-
Cheung, C. W., & Hu, X. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Nature Communications, 7, 12494. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Mabrouk, E. H. (2019). N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. International Journal of Chemical and Pharmaceutical Sciences, 7(5), 54-57. [Link]
-
StudyCorgi. (2024). Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes. Retrieved from [Link]
-
Kumar, A., et al. (2012). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications, 48(42), 5229-5231. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Ananikov, V. P., & Khemchyan, L. L. (2017). Catalytic N-Alkylation of Anilines. Catalysis in Industry, 9(3), 225-243. [Link]
-
ResearchGate. (n.d.). Synthesis of N-heterocycles from 2-aminobenzoates. Retrieved from [Link]
-
IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
American Chemical Society. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]
-
National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
PubMed. (n.d.). n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
National Institutes of Health. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
-
ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic acid.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]
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The Strategic Application of Methyl 2-amino-5-fluorobenzoate in Solid-Phase Organic Synthesis: A Guide to Library Construction of Bioactive Heterocycles
Introduction: The Advantage of a Fluorinated Building Block in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a widely recognized approach to enhance pharmacological properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Methyl 2-amino-5-fluorobenzoate has emerged as a valuable building block in this context, particularly for the solid-phase synthesis (SPS) of diverse heterocyclic libraries. Its utility lies in the convergence of a reactive anthranilate core, amenable to a variety of cyclization chemistries, and the presence of a fluorine atom at a strategic position for modulating bioactivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase organic synthesis, with a focus on the construction of quinazolinone and benzodiazepine scaffolds.
Core Principles and Mechanistic Insights
The power of solid-phase synthesis lies in its ability to streamline the synthesis of large numbers of compounds by anchoring a starting material to an insoluble polymer support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing of the resin-bound product.[2][3]
This compound is particularly well-suited for SPS due to its bifunctional nature. The amino group serves as a nucleophile for acylation or condensation reactions, while the methyl ester can be involved in subsequent cyclization steps. The fluorine atom, being relatively small and electron-withdrawing, can influence the reactivity of the aromatic ring and the acidity of the amino group, which can be a key consideration in reaction optimization.[4][5]
A common strategy for incorporating this compound onto a solid support involves the initial attachment of a different building block, often an amino acid, to the resin. The free amine of this resin-bound amino acid can then be acylated by the carboxylic acid of 2-amino-5-fluorobenzoic acid (obtained by hydrolysis of the methyl ester, or by using the acid directly). Alternatively, the amino group of this compound can be directly coupled to a resin functionalized with an electrophilic linker.
Experimental Workflow: Solid-Phase Synthesis of a 6-Fluoro-quinazolin-4(3H)-one Library
The following section details a representative workflow for the solid-phase synthesis of a library of 6-fluoro-quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry. This protocol is designed to be adaptable for the generation of a diverse library of analogs.
Caption: General workflow for the solid-phase synthesis of a 6-fluoro-quinazolin-4(3H)-one library.
Detailed Protocols
Protocol 1: Resin Preparation and Amino Acid Loading
This protocol describes the preparation of the solid support and the attachment of the first building block, an amino acid, which will provide a point of diversity.
Materials:
-
Wang Resin[6]
-
N,N-Dimethylformamide (DMF)
-
Fmoc-protected amino acid (Fmoc-AA-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell Wang resin (1 g, ~0.8 mmol/g loading) in DMF (10 mL) in a peptide synthesis vessel for 1 hour with gentle agitation. Drain the DMF.
-
Amino Acid Activation and Coupling: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HOBt (4 eq.), and DIPEA (4 eq.) in a minimal amount of DMF. Add DIC (4 eq.) and allow the mixture to pre-activate for 5-10 minutes. Add the activated amino acid solution to the swollen resin and agitate for 4-12 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Final Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine. The resin is now ready for the next step.
Protocol 2: Acylation with 2-Amino-5-fluorobenzoic Acid
This protocol details the coupling of the key fluorinated building block.
Materials:
-
Amino acid-loaded Wang resin
-
2-Amino-5-fluorobenzoic acid
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Activation of 2-Amino-5-fluorobenzoic Acid: In a separate flask, dissolve 2-amino-5-fluorobenzoic acid (3 eq. relative to resin loading) and PyBOP (3 eq.) in DMF. Add DIPEA (6 eq.) and stir the solution for 5-10 minutes to ensure complete activation.
-
Coupling to Resin: Add the activated 2-amino-5-fluorobenzoic acid solution to the deprotected amino acid-loaded resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
Protocol 3: On-Resin Cyclization and Cleavage to form 6-Fluoro-quinazolin-4(3H)-ones
This protocol describes a microwave-assisted cyclization and cleavage strategy.
Materials:
-
Resin-bound 2-amino-5-fluorobenzamide derivative
-
An appropriate orthoformate (e.g., triethyl orthoformate for an unsubstituted C2 position) or an acid chloride/anhydride for a substituted C2 position.
-
Acetic acid (glacial)
-
Microwave synthesis vials
Procedure:
-
Preparation for Cyclization: To the resin from Protocol 2, add a solution of the desired orthoformate (10 eq.) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP). For a substituted C2 position, acylate the secondary amine with an acid chloride or anhydride in the presence of a non-nucleophilic base like DIPEA.
-
Microwave-Assisted Cyclization: Seal the reaction vessel and heat in a microwave reactor at 150-180°C for 15-30 minutes. These conditions will need to be optimized for specific substrates.
-
Cleavage: After cooling, the product is cleaved from the resin. A standard cleavage cocktail for Wang resin is a mixture of Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.[7] Treat the resin with this cocktail for 1-2 hours at room temperature.
-
Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to remove the majority of the TFA. Precipitate the crude product by adding cold diethyl ether. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
-
Purification: Purify the crude product by preparative HPLC to obtain the desired 6-fluoro-quinazolin-4(3H)-one.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the solid-phase synthesis of a representative 6-fluoro-quinazolin-4(3H)-one. The data is based on typical yields and purities for analogous solid-phase syntheses.[8][9]
| Step | Key Reagents/Conditions | Expected Yield (%) | Purity (HPLC) (%) |
| Resin Loading | Fmoc-AA-OH, DIC, HOBt, DIPEA | >95 (based on Fmoc analysis) | N/A |
| Acylation | 2-Amino-5-fluorobenzoic acid, PyBOP | >90 | N/A |
| Cyclization & Cleavage | Microwave, TFA/TIS/H₂O | 60-85 (overall) | >90 (after purification) |
Troubleshooting and Scientific Insights
-
Incomplete Coupling: If coupling reactions are incomplete (as determined by a Kaiser test for primary amines or a chloranil test for secondary amines), repeat the coupling step with fresh reagents. The electron-withdrawing nature of the fluorine atom in this compound may slightly decrease the nucleophilicity of the amino group, potentially requiring longer reaction times or more potent coupling reagents.
-
Side Reactions during Cleavage: The strong acidic conditions of the TFA cleavage cocktail can sometimes lead to side reactions. Scavengers like TIS are crucial to quench reactive cations generated during cleavage.[3]
-
Racemization: For chiral amino acids, racemization can be a concern. Using activation reagents such as HOBt or its derivatives can help to minimize this side reaction.
-
Impact of Fluorine: The fluorine substituent is generally stable under the described reaction conditions. Its presence can be a useful spectroscopic marker in NMR and mass spectrometry for product characterization.
Conclusion
This compound is a highly effective and versatile building block for the solid-phase synthesis of fluorinated heterocyclic compounds. The protocols outlined in this application note provide a robust framework for the construction of 6-fluoro-quinazolin-4(3H)-one libraries, which are of significant interest in drug discovery. By leveraging the efficiency of solid-phase synthesis and the unique properties of this fluorinated precursor, researchers can rapidly generate diverse compound libraries for biological screening and lead optimization.
References
- Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
- Lee, J., et al. (2015). Solid-phase synthesis of quinolinone library.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone.
- BenchChem. (n.d.).
- Stieber, F., et al. (2002). Traceless solid-phase synthesis of 2-aminothiazoles: receptor tyrosine kinase inhibitors with dual selectivity for Tie-2 and VEGFR-2.
- Mun, H.-S., & Jeong, J.-H. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371-5.
- ChemPep. (n.d.). Resins for Solid Phase Peptide Synthesis.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Google Patents. (n.d.). Resin for solid-phase peptide synthesis and methods of making it.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Rodriguez-Lorenzo, L. M., et al. (2003). Influence of fluorine in the synthesis of apatites. Synthesis of solid solutions of hydroxy-fluorapatite.
- LookChem. (n.d.). Cas 319-24-4, 2-Amino-5-fluorobenzoic acid methyl ester.
- National Center for Biotechnology Information. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Fluorochem. (n.d.). SPPS Resins for Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one.
- Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Hansen, M. H., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2730, 3-12.
- National Center for Biotechnology Information. (n.d.). Recent Advances on Fluorine Chemistry.
- Google Patents. (2013).
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Cancer Research UK Cambridge Institute. (n.d.). Solid-phase synthesis of N-alkyl-N-(beta-keto)
- Rosario-Collazo, J. L., et al. (2025). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Organic Letters.
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Application Notes and Protocols for Microwave-Assisted Synthesis Using Methyl 2-amino-5-fluorobenzoate
Introduction: Accelerating Discovery with Microwave Chemistry and a Versatile Building Block
In the fast-paced environment of drug discovery and development, the efficiency of synthetic routes is paramount. Methyl 2-amino-5-fluorobenzoate has emerged as a critical starting material, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1][2][3] Its structure is a key component in the creation of compounds for treating conditions ranging from hyponatremia to cancer.[1] Traditional synthetic methods, however, can be time-consuming and often require harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) offers a transformative approach, leveraging the direct and rapid heating of reactants to dramatically shorten reaction times, increase product yields, and improve the overall sustainability of chemical processes.[4][5][6][7][8] This application note provides detailed protocols for the use of this compound in microwave-assisted synthesis, with a focus on practical applications for researchers and professionals in the pharmaceutical and life sciences sectors.
The core advantage of microwave chemistry lies in its unique heating mechanism. Unlike conventional heating which relies on conduction and convection, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[4][6][9] This often results in cleaner reactions with fewer byproducts, simplifying purification.[6][7] These benefits align with the principles of green chemistry by reducing energy consumption and minimizing waste.[5][8][10]
Core Principles: The "Microwave Effect" in Action
The accelerated reaction rates observed in microwave synthesis are attributed to a combination of thermal and potentially non-thermal effects. The primary mechanism is dielectric heating, where the energy of the microwaves is absorbed by polar molecules, causing them to rapidly oscillate and generate heat. This volumetric heating is far more efficient than the surface heating of conventional methods.[4][6] Solvents with high dielectric constants are particularly effective at absorbing microwave energy and facilitating rapid heating.[7]
This application note will focus on two key transformations of this compound that are significantly enhanced by microwave irradiation: the synthesis of quinazolinones and Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Rapid Synthesis of Quinazolinone Scaffolds
Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities.[11][12][13] Microwave-assisted synthesis provides a rapid and efficient route to these valuable structures.[11][14][15]
Experimental Protocol: Microwave-Assisted Niementowski Condensation
This protocol details the synthesis of a 6-fluoroquinazolin-4(3H)-one derivative from this compound and formamide.
Materials:
-
This compound
-
Formamide
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave reactor
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 mmol, 169.15 mg) and formamide (5.0 mmol, 0.2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 6-fluoroquinazolin-4(3H)-one.
Workflow Diagram: Quinazolinone Synthesis
Caption: Workflow for the microwave-assisted synthesis of 6-fluoroquinazolin-4(3H)-one.
Expected Results and Discussion
| Starting Material | Reagent | Conditions | Time | Yield |
| This compound | Formamide | 150°C | 15 min | >85% |
This microwave-assisted protocol significantly reduces the reaction time compared to conventional heating methods, which can take several hours.[15] The rapid and uniform heating provided by the microwave minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.
Protocol 2: Efficient Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, widely used in the synthesis of complex organic molecules.[16][17][18] Microwave irradiation has been shown to dramatically accelerate this palladium-catalyzed reaction.[16][17][19][20]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes the coupling of a bromo-substituted derivative of this compound with an arylboronic acid. While the starting material is this compound, for a Suzuki reaction, a halogenated version is necessary. A common precursor is methyl 2-amino-5-bromobenzoate.
Materials:
-
Methyl 2-amino-5-bromobenzoate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave reactor
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 10 mL microwave synthesis vial, add methyl 2-amino-5-bromobenzoate (1.0 mmol, 230.06 mg), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product.
Reaction Pathway: Suzuki-Miyaura Coupling
Caption: Generalized pathway for the microwave-assisted Suzuki-Miyaura cross-coupling.
Expected Results and Discussion
| Aryl Halide | Boronic Acid | Conditions | Time | Yield |
| Methyl 2-amino-5-bromobenzoate | Phenylboronic acid | 120°C | 10 min | >90% |
The use of microwave irradiation dramatically accelerates the Suzuki-Miyaura coupling, reducing reaction times from hours to mere minutes.[16] This rapid heating can also lead to higher yields and improved selectivity, particularly for challenging substrates.
Safety Considerations in Microwave Synthesis
While microwave synthesis is a powerful tool, it is essential to adhere to strict safety protocols.
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[21]
-
Pressure Monitoring: Reactions in sealed vessels can generate significant pressure. Always use certified pressure-rated vials and operate within the instrument's safety limits.[21][22]
-
Solvent Choice: Be aware of the properties of your solvents at high temperatures. Some solvents can decompose into hazardous substances.[21]
-
Reaction Kinetics: Be cautious with reactions that have the potential for rapid, exothermic events. Start with small-scale reactions to assess the kinetics before scaling up.[21]
Conclusion
Microwave-assisted synthesis using this compound offers a rapid, efficient, and greener alternative to conventional synthetic methods. The protocols outlined in this application note provide a solid foundation for researchers to leverage the power of microwave chemistry in their drug discovery and development efforts. By significantly reducing reaction times and improving yields, this technology can accelerate the synthesis of novel compounds and ultimately, the delivery of new therapeutics.
References
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). SpringerLink. Retrieved January 5, 2026, from [Link]
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- Tajbakhsh, M., & Kiasat, A. R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). BILSEL INTERNATIONAL ASPENDOS SCIENTIFIC RESEARCHES CONGRESS.
- Leonelli, C., & Mason, T. J. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 53(7), 1437-1447.
- Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
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Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 5, 2026, from [Link]
- de la Hoz, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(19), 6848.
- Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). RSC Advances, 13(30), 20979-20986.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry, 9, 735811.
- Al-Dhfyan, A. (2012). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 8, 1269-1274.
- Spencer, J. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
- Microwave assisted green organic synthesis. (2024). Authorea.
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Nucleophilic additions and substitutions. (n.d.). CEM Corporation. Retrieved January 5, 2026, from [Link]
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The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 5, 2026, from [Link]
- The preparation method of 2-amino-5-fluorobenzoic acid. (2004).
- Boufroura, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2855-2865.
- Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. (2018). Current Microwave Chemistry, 5(2), 127-133.
- Boufroura, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Wilson, N. S., et al. (2002). Microwave-assisted synthesis of 2-aminoquinolines. Tetrahedron Letters, 43(4), 581-583.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2024). Journal of the Brazilian Chemical Society, 35, e20230309.
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. (2010). ARKIVOC, 2010(10), 208-225.
- Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. (2023). Journal of Organic Chemistry.
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Application Notes & Protocols: The Pictet-Spengler Reaction with Aminobenzoate Derivatives
Introduction: A Cornerstone Reaction for Complex Heterocycle Synthesis
The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is a powerful and versatile chemical transformation that constructs tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds.[1][2] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[3][4] These resulting heterocyclic cores are "privileged scaffolds" in medicinal chemistry, forming the structural basis for a vast number of natural alkaloids and synthetic pharmaceuticals with diverse biological activities, including antiviral, antitumor, and antifungal properties.[5][6][7][8]
This guide provides an in-depth exploration of the Pictet-Spengler reaction specifically involving aminobenzoate derivatives, such as tryptophan esters. These substrates present unique challenges due to the electronic properties of the benzoate moiety, requiring carefully optimized conditions to achieve successful cyclization. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield synthesis for researchers in organic synthesis and drug development.
The Mechanistic Pathway: Driving the Cyclization
The driving force of the Pictet-Spengler reaction is the formation of a highly electrophilic iminium ion, which is necessary to engage the aromatic ring in the key ring-closing step.[1] The mechanism proceeds through several distinct stages:
-
Imine Formation: The β-arylethylamine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration, typically facilitated by an acid catalyst, forms a Schiff base (imine).
-
Iminium Ion Generation: The acid catalyst protonates the imine nitrogen, generating a highly electrophilic N-acyliminium ion. This step is crucial, as the imine itself is often not electrophilic enough to trigger the cyclization, especially with less nucleophilic aromatic rings.[1]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring (e.g., the indole nucleus at the C2 position) attacks the iminium ion in a 6-endo-trig cyclization.[3][4] This step temporarily disrupts the aromaticity of the ring, forming a spirocyclic intermediate.[1][4]
-
Rearomatization: A final deprotonation step restores the aromaticity of the ring system, yielding the stable tetrahydro-β-carboline or tetrahydroisoquinoline product.[4]
Visualization of the General Mechanism
Caption: The four key stages of the Pictet-Spengler reaction.
Critical Challenge: The Influence of the Aminobenzoate Group
Standard Pictet-Spengler reactions proceed efficiently with electron-rich aromatic systems like indole and pyrrole.[1] However, the introduction of an ester group, as in tryptophan methyl ester or other aminobenzoates, poses a significant challenge. The carboxylate moiety is electron-withdrawing, which deactivates the aromatic ring and reduces its nucleophilicity.[8]
This deactivation makes the crucial intramolecular electrophilic aromatic substitution step more difficult. Consequently, reaction conditions must be carefully selected to overcome this higher activation energy barrier. This typically translates to:
-
Stronger Acid Catalysts: To ensure near-complete formation of the highly reactive iminium ion.
-
Higher Temperatures: To provide the necessary thermal energy to drive the cyclization.
-
Specialized Solvents: To enhance substrate solubility and potentially assist in catalysis.
Experimental Protocols for Aminobenzoate Derivatives
The following protocols are designed to address the challenges posed by aminobenzoate substrates, focusing on the widely used L-tryptophan methyl ester as a representative example.
Protocol 1: Classic Strong Brønsted Acid Catalysis
This method employs a strong acid, trifluoroacetic acid (TFA), in a chlorinated solvent. The strength of TFA is sufficient to promote iminium ion formation and subsequent cyclization even with the deactivated indole nucleus.
Reagents & Materials:
-
L-tryptophan methyl ester hydrochloride
-
Aldehyde of choice (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add L-tryptophan methyl ester hydrochloride (1.0 eq).
-
Dissolve the starting material in anhydrous DCM or DCE (to a concentration of approx. 0.1 M).
-
Add the aldehyde (1.1-1.2 eq) to the solution at room temperature.
-
Carefully add trifluoroacetic acid (TFA) (1.5-2.0 eq) dropwise. Causality: A strong acid like TFA is essential to drive the equilibrium towards the highly electrophilic iminium ion, which is required for the cyclization to occur on the electron-poor aromatic ring.
-
Stir the reaction mixture at room temperature or heat to reflux (40-85 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired tetrahydro-β-carboline product. The diastereomeric ratio (cis/trans) can be determined by ¹H NMR analysis of the purified product.
Protocol 2: HFIP as a Dual Solvent and Catalyst
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a highly polar, non-nucleophilic solvent with strong hydrogen-bond donating properties that can also act as a Brønsted acid to promote the reaction, often without an additional catalyst.[5][9] It has proven highly effective for challenging Pictet-Spengler reactions.
Reagents & Materials:
-
L-tryptophan methyl ester
-
Aldehyde of choice (e.g., p-nitrobenzaldehyde)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve L-tryptophan methyl ester (1.0 eq) and the aldehyde (1.1 eq) in HFIP.[5]
-
Causality: HFIP serves as both the solvent and the acidic promoter. Its unique properties stabilize the iminium ion intermediate, facilitating the cyclization.
-
Heat the mixture to reflux (approx. 60 °C) and stir for 3-10 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the HFIP under reduced pressure. Note: HFIP has a low boiling point (58 °C) and can be efficiently removed by rotary evaporation.[9]
-
The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography. For the reaction between L-tryptophan methyl ester and p-nitrobenzaldehyde, refluxing in HFIP for 3.5 hours has been reported to give a 98% isolated yield.[5]
Protocol 3: Microwave-Assisted Synthesis for Rapid Reaction
Microwave irradiation can dramatically reduce reaction times by efficiently heating the polar solvent and reactants, thereby accelerating the cyclization. This is particularly useful for building compound libraries where throughput is important.
Reagents & Materials:
-
L-tryptophan methyl ester
-
Aldehyde of choice
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE)
-
Microwave-safe reaction vessel with a stir bar
Step-by-Step Procedure:
-
In a microwave-safe vessel, combine L-tryptophan methyl ester (1.0 eq), the aldehyde (1.2 eq), and anhydrous DCE.
-
Add TFA (1.5 eq) to the vessel and seal it securely.
-
Place the vessel in a microwave reactor. Irradiate at a constant temperature (e.g., 100-120 °C) for 10-30 minutes.[9] Causality: Microwave heating provides rapid and uniform energy input, overcoming the activation barrier for cyclization in a fraction of the time required for conventional heating.
-
After irradiation, allow the vessel to cool to room temperature before opening.
-
Perform the same work-up and purification procedure as described in Protocol 1. This method often results in high yields and purity, with the product precipitating from the solution upon cooling.[9]
Summary of Reaction Conditions
The choice of methodology depends on the specific substrate, available equipment, and desired throughput. The following table summarizes the key parameters for the protocols described.
| Parameter | Protocol 1: Strong Acid | Protocol 2: HFIP | Protocol 3: Microwave |
| Catalyst | Trifluoroacetic Acid (TFA) | None (HFIP is self-catalyzing) | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) / DCE | HFIP | 1,2-Dichloroethane (DCE) |
| Temperature | RT to 85 °C | ~60 °C (Reflux) | 100 - 120 °C |
| Time | 4 - 24 hours | 3 - 10 hours | 10 - 30 minutes |
| Key Advantage | Classic, widely applicable | High yields, simple work-up | Extremely rapid |
| Consideration | Requires strong acid handling | HFIP is a specialty solvent | Requires microwave reactor |
General Experimental Workflow
Caption: A typical workflow from reaction setup to final product analysis.
Advanced Applications in Drug Discovery
The protocols described provide access to core scaffolds that are central to modern drug development.
-
Enantioselective Synthesis: While the above protocols may produce diastereomers, significant advances have been made in enantioselective Pictet-Spengler reactions using chiral Brønsted acids, thioureas, or Lewis acid catalysts.[10][11][12] These methods allow for precise control over stereochemistry, which is critical for developing selective drug candidates.
-
Solid-Phase Synthesis: The Pictet-Spengler reaction is highly amenable to solid-phase synthesis, enabling the rapid generation of large libraries of tetrahydro-β-carboline and tetrahydroisoquinoline derivatives for high-throughput screening.[13][14][15]
-
Bioactive Molecules: The products derived from these reactions are key intermediates in the total synthesis of complex natural products and have been incorporated into marketed drugs. For example, the drug Tadalafil is synthesized using an N-acyliminium ion-based Pictet–Spengler reaction.[1]
By mastering the conditions for these challenging substrates, researchers can unlock a powerful tool for constructing complex, biologically relevant molecules.
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The Strategic Synthesis of Pharmaceutical Intermediates from Methyl 2-amino-5-fluorobenzoate: Application Notes and Protocols
Abstract
Methyl 2-amino-5-fluorobenzoate is a pivotal starting material in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of a multitude of high-value pharmaceutical intermediates. The strategic incorporation of a fluorine atom significantly influences the physicochemical and pharmacological properties of the final active pharmaceutical ingredients (APIs), often enhancing metabolic stability, binding affinity, and bioavailability.[1] This guide provides detailed application notes and robust protocols for the synthesis of key pharmaceutical intermediates, including quinazolinones and benzodiazepines, from this compound. The methodologies presented herein are designed for reproducibility and scalability, catering to the needs of researchers, scientists, and professionals in drug discovery and development.
Introduction: The Significance of Fluorine in Drug Design
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's biological profile.[1] These alterations may manifest as enhanced thermal stability, increased lipophilicity, and modified metabolic pathways, all of which are desirable traits in the development of novel therapeutics.[1] this compound serves as an exemplary building block, providing a gateway to a diverse array of fluorinated heterocyclic compounds with broad pharmacological applications, including anticancer, anti-inflammatory, and central nervous system-modulating agents.[2][3][4]
PART 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a wide spectrum of biological activities.[2][4] The synthesis of 6-fluoroquinazolin-4(3H)-one from this compound can be efficiently achieved via the Niementowski reaction, a classic and straightforward method involving condensation with formamide.[2]
Workflow for the Synthesis of 6-Fluoroquinazolin-4(3H)-one
Sources
The Strategic Role of Methyl 2-amino-5-fluorobenzoate in the Synthesis of Advanced Dyes and Functional Materials
Introduction: The Versatility of a Fluorinated Building Block
Methyl 2-amino-5-fluorobenzoate is a key intermediate in the synthesis of a variety of organic molecules, particularly dyes and functional materials.[1] Its utility stems from the strategic placement of three functional groups on the benzene ring: an amino group, a methyl ester, and a fluorine atom. The amino group serves as a versatile handle for a wide range of chemical transformations, including diazotization for the formation of azo dyes and condensation reactions to construct heterocyclic systems.[2] The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or participate in cyclization reactions. The presence of the fluorine atom, a key feature, significantly influences the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making it a valuable component in the design of high-performance dyes and advanced functional materials.[3][4][5] This guide provides detailed application notes and protocols for the use of this compound in these fields, aimed at researchers, scientists, and professionals in drug development and materials science.
I. Application in Azo Dye Synthesis: Leveraging the Amino Functionality
The primary amino group of this compound makes it an excellent precursor for the synthesis of azo dyes. Azo dyes, characterized by the R-N=N-R' functional group, are a major class of synthetic colorants. The synthesis involves a two-step process: diazotization of the aromatic amine followed by coupling with a suitable coupling agent.
Causality of Experimental Choices:
-
Diazotization: The reaction of this compound with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) forms a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The resulting diazonium salt is an electrophile that readily reacts with electron-rich coupling components such as phenols, anilines, or active methylene compounds. The position of the azo coupling is directed by the activating groups on the coupling component.
-
Impact of Fluorine: The electron-withdrawing nature of the fluorine atom can influence the color of the resulting dye by affecting the electronic transitions within the chromophore. It can also enhance the dye's stability and fastness properties.
Experimental Protocol: Synthesis of a Fluorinated Azo Dye
This protocol details the synthesis of an exemplary azo dye using this compound and β-naphthol as the coupling component.
Step 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.69 g (10 mmol) of this compound in 20 mL of 3M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of deionized water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature. The formation of the diazonium salt solution is now complete.
Step 2: Azo Coupling with β-Naphthol
-
In a separate 500 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 30 mL of 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the β-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete reaction.
-
Filter the precipitated dye using a Buchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the dye in an oven at 60-70 °C.
Self-Validation and Characterization
| Parameter | Expected Outcome |
| Appearance | Red-orange solid |
| Yield | 85-95% |
| Melting Point | Determine using a melting point apparatus. |
| UV-Vis Spectroscopy | Determine the λmax in a suitable solvent (e.g., ethanol). |
| FT-IR Spectroscopy | Characteristic peaks for N=N stretching, C-F stretching, and ester C=O stretching. |
Reaction Workflow
Caption: Workflow for the synthesis of a fluorinated azo dye.
II. Application in Functional Material Synthesis: Building Heterocyclic Scaffolds
This compound is a valuable precursor for synthesizing various heterocyclic compounds that form the core of many functional materials. These materials find applications in organic electronics, pharmaceuticals, and as fluorescent probes. The presence of fluorine can significantly enhance the performance of these materials by tuning their electronic energy levels and improving their stability.[4][5][6][7]
A. Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities and applications in materials science.[8][9][10] The synthesis often involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.
-
Reaction Pathway: The synthesis of 2-substituted benzimidazoles from this compound typically requires a multi-step approach. A common strategy involves the introduction of a second amino group ortho to the existing one, followed by cyclization with a suitable reagent.
-
Role of Fluorine: The fluorine atom can influence the acidity of the N-H protons in the benzimidazole ring and modulate the electronic properties of the molecule, which is crucial for applications in organic electronics and as bioactive agents.[3]
This protocol outlines a general two-step procedure for the synthesis of a fluorinated benzimidazole.
Step 1: Synthesis of Methyl 2,3-diamino-5-fluorobenzoate
-
This step typically involves the nitration of this compound at the 3-position, followed by reduction of the nitro group to an amino group. This is a standard procedure in aromatic chemistry.
Step 2: Cyclization to form the Benzimidazole Ring
-
In a round-bottom flask, dissolve 1.84 g (10 mmol) of methyl 2,3-diamino-5-fluorobenzoate in 20 mL of 4M hydrochloric acid.
-
Add 0.60 g (10 mmol) of acetic acid (or another suitable carboxylic acid for different 2-substituents).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent like ethanol.
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-85% |
| Melting Point | Determine using a melting point apparatus. |
| ¹H NMR & ¹³C NMR | Confirm the structure and the presence of the fluorine atom. |
| Mass Spectrometry | Determine the molecular weight of the product. |
B. Synthesis of Fluorinated Quinazolinones
Quinazolinones are another important class of heterocyclic compounds with diverse biological activities.[11][12][13][14] They can be synthesized from anthranilic acid derivatives like this compound.
-
Niementowski Reaction: A common method for synthesizing 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of an anthranilic acid or its ester with an amide.[15]
-
Microwave-Assisted Synthesis: To accelerate the reaction and improve yields, microwave-assisted organic synthesis can be employed.[15]
-
In a microwave vial, mix 1.69 g (10 mmol) of this compound with 2.0 mL (50 mmol) of formamide.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 20 minutes.
-
After cooling, add 20 mL of cold water to the reaction mixture.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
| Parameter | Expected Outcome |
| Appearance | White to off-white solid |
| Yield | >90% |
| Melting Point | Determine using a melting point apparatus. |
| FT-IR Spectroscopy | Characteristic peaks for N-H, C=O, and C-F stretching. |
| ¹H NMR & ¹³C NMR | Confirm the formation of the quinazolinone ring structure. |
Synthesis Workflow for Heterocycles
Caption: Synthetic routes to fluorinated benzimidazoles and quinazolinones.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of dyes and functional materials. The presence of the amino, methyl ester, and fluorine functionalities allows for a diverse array of chemical transformations, leading to molecules with tailored properties. The protocols and insights provided in this guide are intended to empower researchers and scientists to explore the full potential of this important chemical intermediate in their respective fields. The strategic incorporation of fluorine, in particular, offers a powerful tool for fine-tuning the electronic and physical properties of the final products, paving the way for the development of next-generation dyes and high-performance functional materials.
References
-
Benzothiazole derivatives incorporating fluorine. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Fluorinated benzothiadiazole-based small molecules for photovoltaic applications. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. (2023). ACS Materials Au. Retrieved January 5, 2026, from [Link]
-
Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms. (2019). RSC Advances. Retrieved January 5, 2026, from [Link]
-
Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. (2023). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Quinazolines-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). MDPI. Retrieved January 5, 2026, from [Link]
-
Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. (2014). Asian Journal of Chemistry. Retrieved January 5, 2026, from [Link]
-
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). MDPI. Retrieved January 5, 2026, from [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2022). Journal of the Indian Chemical Society. Retrieved January 5, 2026, from [Link]
-
Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. (2003). PubMed. Retrieved January 5, 2026, from [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. Retrieved January 5, 2026, from [Link]
-
DESIGNER BENZIMIDAZOLES: SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS. (n.d.). The University of Texas at Austin. Retrieved January 5, 2026, from [Link]
-
Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (2023). SciELO. Retrieved January 5, 2026, from [Link]
-
2-Amino-5-fluorobenzoic acid. (2013). PubMed Central. Retrieved January 5, 2026, from [Link]
-
The Role of 2-Amino-5-Sulfobenzoic Acid in Modern Dye Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
-
Further azo dyes that may release carcinogenic amines: Human health tier II assessment. (2019). Australian Government Department of Health and Aged Care. Retrieved January 5, 2026, from [Link]
-
The Synthesis of New Imino-Derivative of Benzo [A]Phenoxazinone Dyes. (n.d.). Scholars Research Library. Retrieved January 5, 2026, from [Link]
-
2-Amino-5-fluorobenzoic acid. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Methyl 2-amino-5-chlorobenzoate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
Sources
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- 4. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-fluorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Methyl 2-amino-5-fluorobenzoate synthesis. The following information is curated to address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary and well-established synthetic routes for the preparation of this compound:
-
Route A: Direct Esterification. This method involves the direct esterification of 2-amino-5-fluorobenzoic acid with methanol, typically in the presence of an acid catalyst.
-
Route B: Reduction of a Nitro Precursor. This route starts with 5-fluoro-2-nitrobenzoic acid, which is first esterified to Methyl 5-fluoro-2-nitrobenzoate and then the nitro group is reduced to an amine. Alternatively, the nitro group can be reduced first, followed by esterification.
Q2: Which synthetic route is preferable for optimal yield and purity?
A2: The choice of synthetic route often depends on the starting material availability, scale of the reaction, and desired purity.
-
Direct Esterification (Route A) is often simpler and more direct if high-purity 2-amino-5-fluorobenzoic acid is readily available. However, the presence of the amino group can sometimes complicate the esterification process.
-
Reduction of a Nitro Precursor (Route B) can be advantageous as the synthesis of the nitro intermediate, 5-fluoro-2-nitrobenzoic acid, is well-documented.[1][2][3] The subsequent reduction and esterification steps are generally high-yielding.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Regardless of the chosen route, several parameters are critical for maximizing yield and purity:
-
Reaction Temperature: Precise temperature control is crucial, especially during nitration and reduction steps, to minimize side product formation.[1][4]
-
Catalyst Selection and Loading: The choice of catalyst for both esterification and reduction is vital for reaction efficiency.
-
Purity of Starting Materials: Using high-purity starting materials is essential to avoid introducing impurities that can be difficult to remove in later stages.
-
Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) is important to determine the optimal reaction time and prevent over-reaction or degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Scenario 1: Low Yield in Direct Esterification of 2-amino-5-fluorobenzoic acid (Route A)
Problem: The direct esterification of 2-amino-5-fluorobenzoic acid with methanol and an acid catalyst (e.g., H₂SO₄) is resulting in a low yield of the desired methyl ester.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The equilibrium of the Fischer esterification may not be shifted sufficiently towards the product. | Increase the excess of methanol, which acts as both a solvent and a reagent. Consider using a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove the water formed during the reaction. |
| Side Reactions | The amino group can be protonated by the strong acid catalyst, reducing its nucleophilicity and potentially leading to side reactions. | Use a milder acid catalyst, such as methanesulfonic acid.[5] Alternatively, protect the amino group before esterification, although this adds extra steps to the synthesis. |
| Difficult Purification | The product may be lost during workup and purification due to its solubility in aqueous layers. | Carefully adjust the pH of the aqueous layer during extraction to ensure the product remains in the organic phase. Use a continuous extraction method if necessary. |
Scenario 2: Incomplete Reduction of Methyl 5-fluoro-2-nitrobenzoate (Route B)
Problem: The reduction of the nitro group to an amine is incomplete, leading to a mixture of starting material and product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The reduction catalyst (e.g., Raney Nickel, Pd/C) may be old, poisoned, or used in insufficient quantity. | Use fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Increase the catalyst loading if necessary. |
| Insufficient Reducing Agent | The amount of reducing agent (e.g., hydrazine hydrate, hydrogen gas) may not be sufficient for complete conversion.[6] | Increase the stoichiometry of the reducing agent. If using hydrogen gas, ensure adequate pressure and efficient stirring to maximize gas-liquid contact. |
| Reaction Conditions | The reaction temperature or time may be insufficient for the reaction to go to completion. | Increase the reaction temperature within the recommended range for the chosen catalyst and solvent.[7] Monitor the reaction by TLC until the starting material is no longer visible. |
Experimental Protocols
Protocol 1: Direct Esterification of 2-amino-5-fluorobenzoic acid
-
To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Reduction of Methyl 5-fluoro-2-nitrobenzoate
-
Dissolve Methyl 5-fluoro-2-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).
-
Add a catalytic amount of Raney Nickel or 10% Pd/C (5-10 mol%).
-
Add hydrazine hydrate (2-3 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.
Visualizing the Synthesis and Troubleshooting
Synthetic Pathways
Caption: A decision-making diagram for troubleshooting low yields in the direct esterification route.
References
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Journal of the American Chemical Society. (1953). The Synthesis of Some Alkyl and Dialkylaminoalkyl Esters of 2-Nitro-5-fluorobenzoic Acid and 2-Amino-5-fluorobenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
- Google Patents. (n.d.). Reduction of nitrobenzoic acid.
-
Autechaux. (2025). The Role of 5-Fluoro-2-nitrobenzoic Acid in Modern Drug Development. Retrieved from [Link]
Sources
- 1. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. 5-Fluoro-2-nitrobenzoic acid | 320-98-9 | FF33175 [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of Methyl 2-amino-5-fluorobenzoate
Introduction: Methyl 2-amino-5-fluorobenzoate is a critical building block in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs). Achieving high purity is paramount, yet its synthesis is often plagued by the formation of characteristic side products that can complicate purification and compromise final product quality. This guide provides field-proven insights and troubleshooting protocols to help researchers identify, minimize, and eliminate these common impurities. We will explore the mechanistic origins of these side products and offer robust, validated solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when synthesizing this compound?
A: The side products depend heavily on your chosen synthetic route. The two most common routes are the Fischer esterification of 2-amino-5-fluorobenzoic acid and the reduction of a nitro-precursor like Methyl 2-nitro-5-fluorobenzoate.
-
For the Fischer Esterification route:
-
Unreacted Starting Material: 2-amino-5-fluorobenzoic acid.
-
Amide Dimer/Oligomers: Formed by intermolecular condensation between the amine of one molecule and the carboxylic acid of another.
-
N-acylated products: If acetic acid or other carboxylic acids are present as solvents or impurities.
-
-
For the Nitro Reduction route (e.g., catalytic hydrogenation):
-
Incomplete Reduction Intermediates: Such as the corresponding nitroso and hydroxylamine species.[1][2]
-
Condensation Products: Azoxy and azo compounds can form from the reaction between nitroso and hydroxylamine intermediates.[1][3]
-
Dehalogenated Impurities: Loss of the fluorine atom, though less common under standard conditions.
-
Q2: How can I quickly identify these side products during my reaction workup?
A: A combination of chromatographic and spectroscopic techniques is most effective:
-
Thin-Layer Chromatography (TLC): This is your first line of defense. The starting carboxylic acid will typically have a much lower Rf (stick to the baseline) than the desired ester product in common solvent systems like ethyl acetate/hexanes. Dimer impurities will also have a very low Rf.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying side products by their mass-to-charge ratio (m/z). This is the best way to confirm the presence of dimers, hydroxylamines, or azo compounds.
-
Proton NMR (¹H NMR): Can be used to quantify the level of starting material (presence of a broad carboxylic acid peak) or other major impurities if their signals do not overlap significantly with the product signals.
Q3: My reaction yield is low, and the product is a dark, tarry material. What is the likely cause?
A: This is a classic sign of polymerization or the formation of multiple side products, often stemming from harsh reaction conditions. For esterification reactions, excessive heat or overly concentrated acid catalysts can promote intermolecular amide bond formation, leading to oligomers and a dark appearance.[4] For nitro reductions, poor temperature control can lead to thermal runaways and the formation of complex, colored condensation byproducts.[5]
Part 2: Troubleshooting Guides by Synthetic Route
Guide 1: Fischer Esterification of 2-amino-5-fluorobenzoic Acid
This common method involves heating the starting acid in methanol with a strong acid catalyst (e.g., H₂SO₄). While seemingly straightforward, several issues can arise.
Problem A: Significant amount of unreacted starting material remains after several hours at reflux.
-
Causality & Mechanism: Fischer esterification is a reversible equilibrium reaction.[4][6] The accumulation of water, a byproduct, can drive the reaction backward, preventing full conversion. Additionally, the amine group can be protonated by the acid catalyst, reducing the overall catalyst efficacy for the esterification itself.
-
Troubleshooting Protocol:
-
Water Removal: Use a Dean-Stark trap with a co-solvent like toluene to azeotropically remove water as it forms.[6]
-
Increase Methanol Excess: Use methanol as the solvent to drive the equilibrium towards the product side (Le Châtelier's principle).[4][6]
-
Alternative Acid Catalysis: Instead of catalytic H₂SO₄, consider using stoichiometric thionyl chloride (SOCl₂) in cold methanol. This proceeds via an acid chloride intermediate and is an irreversible, high-yield reaction that avoids the water equilibrium issue.
-
Catalyst Choice: For acid-sensitive substrates, p-Toluenesulfonic acid (p-TsOH) can be a milder and effective alternative to sulfuric acid.[7]
-
Problem B: My final product is contaminated with a high-molecular-weight impurity, confirmed as a dimer by LC-MS.
-
Causality & Mechanism: At elevated temperatures, the amino group of one molecule can act as a nucleophile, attacking the activated carboxyl group of another molecule to form an amide bond. This results in a dimer, and potentially trimers and oligomers, which are difficult to remove.
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: Avoid prolonged heating at high temperatures. If using H₂SO₄/MeOH, run the reaction at a gentle reflux (around 65 °C) and monitor closely by TLC.
-
Protect the Amine: While not ideal for a simple esterification, protecting the amine group (e.g., as a Boc-carbamate) before esterification and then deprotecting afterward will completely prevent this side reaction. This is often employed in more complex syntheses.
-
Purification - Acid/Base Extraction: The dimer is significantly less basic than the desired product. During workup, after neutralizing the acid catalyst, a careful extraction with dilute aqueous acid (e.g., 1M HCl) can sometimes selectively pull the desired monomeric amine into the aqueous phase, leaving the less basic dimer in the organic layer.
-
Purification - Chromatography: If extraction fails, column chromatography on silica gel is the most reliable method for separating the polar dimer from the less polar ester product.
-
Caption: Troubleshooting logic for Fischer esterification.
Guide 2: Catalytic Hydrogenation of Methyl 2-nitro-5-fluorobenzoate
Reduction of the nitro group is an efficient route, commonly employing catalysts like Palladium on Carbon (Pd/C) with a hydrogen source. However, the reaction proceeds through several intermediates, which can become significant impurities if the reaction is not driven to completion.[1][2]
Problem: My product is contaminated with multiple impurities, some with masses corresponding to azoxy and hydroxylamine intermediates.
-
Causality & Mechanism: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds via nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[1] Under conditions of poor catalyst activity, insufficient hydrogen, or low temperature, these intermediates can accumulate. The nitroso and hydroxylamine intermediates can then condense to form an azoxy compound (Ar-N(O)=N-Ar), which can be further reduced to an azo (Ar-N=N-Ar) compound.[2]
-
Troubleshooting Protocol:
-
Ensure Catalyst Activity: Use fresh, high-quality catalyst. If the catalyst is old, its activity may be diminished. Perform a small-scale test reaction to validate the catalyst batch.
-
Optimize Hydrogen Pressure: Ensure the reaction vessel is properly purged of air and pressurized with hydrogen to the recommended level (typically 50 psi for lab-scale reactions). Insufficient hydrogen pressure is a common cause of incomplete reduction.
-
Reaction Monitoring: Do not run the reaction based on time alone. Monitor hydrogen uptake. The reaction is complete when hydrogen consumption ceases. A TLC or LC-MS sample can confirm the disappearance of the starting material and intermediates.
-
Solvent Choice: Use a solvent that fully dissolves the starting material, such as methanol, ethanol, or ethyl acetate. Poor solubility can limit the reaction rate.
-
Temperature Control: While highly exothermic, some reductions may require gentle heating (40-50 °C) to initiate and proceed at a reasonable rate. Conversely, ensure adequate cooling is available to prevent thermal runaways.[5]
-
Caption: Intermediates and side products in nitro reduction.
Impurity Profile Comparison for Synthetic Routes
| Impurity Class | Fischer Esterification Route | Nitro Reduction Route | Identification Method |
| Starting Material | 2-amino-5-fluorobenzoic acid | Methyl 2-nitro-5-fluorobenzoate | TLC, LC-MS, NMR |
| Reaction Intermediates | N/A | Nitroso, Hydroxylamine | LC-MS |
| Condensation Products | Amide Dimers/Oligomers | Azoxy, Azo compounds | LC-MS, GPC |
| Catalyst-Related | Sulfonated byproducts (rare) | Dehalogenated products (rare) | LC-MS |
Part 3: General Purification Strategies
Q: How do I effectively remove unreacted 2-amino-5-fluorobenzoic acid from my crude product?
A: An acid-base wash is highly effective. The starting material is an acid, while the product is a basic ester.
-
Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The basic bicarbonate solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
The desired ester product will remain in the organic layer. Separate the layers and dry the organic phase over anhydrous sodium sulfate before concentrating.[6]
Q: What are the recommended recrystallization conditions for this compound?
A: Recrystallization is an excellent final purification step.
-
Solvent System: A mixture of a soluble solvent and an anti-solvent often works best. Common systems include:
-
Toluene/Hexanes
-
Ethanol/Water
-
Ethyl Acetate/Heptane
-
-
Protocol:
-
Dissolve the crude product in a minimal amount of the hot soluble solvent (e.g., Toluene).
-
Slowly add the hot anti-solvent (e.g., Hexanes) until the solution becomes slightly cloudy.
-
Add a few more drops of the soluble solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with cold anti-solvent.
-
References
- Google Patents. (n.d.). CN102924405A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction network of the hydrogenation of nitroaromatics to access six different products. Retrieved from [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Retrieved from [Link]
-
FAQ. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Retrieved from [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. mdpi.com [mdpi.com]
"troubleshooting low yield in reactions with Methyl 2-amino-5-fluorobenzoate"
Technical Support Center: Methyl 2-amino-5-fluorobenzoate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this electron-deficient aniline. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices and provide validated protocols to enhance your reaction yields and purity.
Core Concept: The Challenge of Reactivity
This compound is a valuable building block, but its electronic nature presents distinct challenges. The presence of two electron-withdrawing groups—the fluorine atom and the methyl ester—significantly reduces the electron density on the aromatic ring and, crucially, on the amino group. This deactivation lowers the nucleophilicity of the amine and can slow down or inhibit reactions that rely on this functionality.[1] Understanding this electronic deficit is the first step to successful troubleshooting.
General Troubleshooting Workflow for Low Yield
Before diving into specific reaction types, consider this general workflow when encountering low yields.
Caption: A systematic approach to diagnosing low reaction yields.
Section 1: Acylation and Amide Bond Formation
The reduced nucleophilicity of the amino group in this compound makes standard acylation conditions challenging.
FAQs and Troubleshooting
Q1: My acylation reaction with an acyl chloride is sluggish or incomplete, resulting in low yield. Why is this happening?
A: The core issue is the electronically "cold" (nucleophilically weak) nature of the aniline nitrogen. The strong electron-withdrawing effects of the fluorine and ester groups pull electron density away from the amine, making it a poor nucleophile.[1][2] Standard conditions, such as using a mild base like pyridine, are often insufficient to drive the reaction to completion.
Troubleshooting Steps:
-
Increase Basicity (with caution): A stronger, non-nucleophilic base can deprotonate the aniline, generating a more potent nucleophilic anion.
-
Option A (Moderate): Use a hindered amine base like N,N-diisopropylethylamine (DIPEA).[1]
-
Option B (Aggressive): For very stubborn acylations, deprotonation with sodium hydride (NaH) or n-butyllithium (nBuLi) in an anhydrous aprotic solvent (like THF or DMF) prior to adding the acylating agent can be effective.[3] This must be done under strictly anhydrous and inert conditions.
-
-
Activate the Carboxylic Acid (if starting from an acid): If you are performing an amide coupling with a carboxylic acid, direct conversion is unlikely to work. Use a coupling agent to form a highly reactive intermediate.
-
Recommended Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt or DMAP, or HATU/HBTU.[1]
-
-
Increase Temperature: Carefully heating the reaction mixture can provide the necessary activation energy. Monitor by TLC or LC-MS to avoid decomposition.
-
Use a More Reactive Acylating Agent: If using an acyl chloride is failing, consider switching to the corresponding acid anhydride, which can sometimes be more reactive.
Q2: I'm attempting a Friedel-Crafts acylation on the aromatic ring, but it's not working. What's wrong?
A: Friedel-Crafts reactions are generally incompatible with anilines. The lone pair on the nitrogen acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[1][4][5] This interaction forms a salt, which deactivates the catalyst. Furthermore, the resulting positively charged nitrogen atom becomes a powerful deactivating group, shutting down the electrophilic aromatic substitution.[1][6]
Section 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
While the fluorine atom is a poor leaving group for nucleophilic aromatic substitution, related halo-derivatives (e.g., the bromo or iodo analog) are commonly used in cross-coupling reactions. The electronic nature of the substrate still plays a critical role.
FAQs and Troubleshooting
Q1: My Suzuki-Miyaura coupling is slow, and I'm recovering a lot of starting material. What are the likely causes?
A: The electron-deficient nature of the aryl halide can make the initial oxidative addition step of the catalytic cycle sluggish. Additionally, the reaction is sensitive to several factors that can lead to catalyst deactivation or inefficient turnover.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective. Electron-rich, bulky phosphine ligands are often required for coupling electron-poor substrates.
-
Choice of Base: The base is critical for the transmetalation step. For electron-deficient systems, stronger bases are often necessary.
-
Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than sodium or potassium carbonate.[8]
-
-
Solvent and Temperature: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[9]
Q2: My mass spectrum shows a significant peak corresponding to the hydro-dehalogenation of my starting material (protodeboronation of the boronic acid). How can I minimize this?
A: Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom from a proton source (often water). This is competitive with the desired transmetalation step.
Troubleshooting Steps:
-
Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excess water promotes this side reaction. Use dry solvents and reagents.[8]
-
Optimize the Base: Strong aqueous bases, especially hydroxides, can accelerate protodeboronation. Consider using a fluoride source like CsF or KF as the base, which can form a more reactive trifluoroborate species.[10]
-
Use Boronate Esters: Pinacol or MIDA boronate esters are often more stable and less prone to protodeboronation than the corresponding boronic acids.[10]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Section 3: Diazotization and Sandmeyer-Type Reactions
The amino group can be converted to a diazonium salt, which is an excellent leaving group (N₂) and a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -Cl, -Br, -CN).
FAQs and Troubleshooting
Q1: My diazotization reaction seems to be failing, and I observe vigorous gas evolution and a dark-colored solution even at low temperatures. What is happening?
A: Aryl diazonium salts are notoriously unstable and can be explosive when isolated.[11][12] The electron-withdrawing nature of the fluorine and ester groups can further destabilize the diazonium salt, making it prone to premature decomposition, where it loses N₂ gas to form a highly reactive aryl cation. This cation can then react with any nucleophile present, often leading to a complex mixture of byproducts.
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter. The reaction must be maintained between 0 and 5 °C.[13] Use an ice-salt or acetone-dry ice bath. Add the sodium nitrite solution very slowly, dropwise, ensuring the temperature never rises.
-
Generate and Use In Situ: Never attempt to isolate the diazonium salt unless you are forming a more stable salt (e.g., a tetrafluoroborate).[14] The best practice is to generate it in the presence of the subsequent reagent or to add the nucleophile (e.g., CuBr solution) immediately after formation is complete.
-
Acid Choice and Concentration: Use a strong non-nucleophilic acid like H₂SO₄ or HBF₄ if you want to avoid introducing the acid's conjugate base as a competing nucleophile. Ensure sufficient acid is present to fully protonate the aniline and react with the sodium nitrite.
Q2: The main byproduct of my Sandmeyer reaction is the corresponding phenol. How can I prevent this?
A: The formation of a phenol is a classic side reaction caused by the diazonium salt reacting with water, the solvent.[15][16] This hydroxylation becomes more competitive if the desired Sandmeyer reaction (e.g., with a copper(I) halide) is slow.
Troubleshooting Steps:
-
Minimize Water: While these reactions are often run in aqueous acid, using a more concentrated acid solution can reduce the activity of water.
-
Optimize the Copper(I) Salt: Ensure you are using a fresh, high-quality source of the copper(I) salt (e.g., CuCl, CuBr, CuCN). The reaction is catalytic in copper, but a sufficient amount is needed to ensure the rate of the Sandmeyer reaction outcompetes the rate of reaction with water.[12]
-
Generate Nitrous Acid In Situ: To limit side reactions like nitration, it is often best to generate nitrous acid in situ from sodium nitrite and the strong acid before adding the aminobenzoate solution.[15][16]
Visualization: Competing Diazonium Salt Reactions
Caption: Desired Sandmeyer pathway vs. competing hydrolysis.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific substrate and laboratory conditions.
Protocol 1: Robust Amide Coupling
This protocol uses HATU, a highly effective coupling agent for electron-deficient anilines.
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.2 eq).
-
Solvent: Add anhydrous DMF or NMP to dissolve the solids (concentration typically 0.1-0.5 M).
-
Base: Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling of a Bromo-Analog
This protocol is adapted for the bromo-analog of the title compound, a common precursor for Suzuki reactions.
-
Setup: To a dry Schlenk flask, add Methyl 2-amino-5-bromobenzoate (1.0 eq), the arylboronic acid (1.5 eq), K₃PO₄ (2.5 eq), and the palladium catalyst system (e.g., 2 mol% XPhos Pd G3).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.[1]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- Gawande, M. B., et al. (2013). "Benign by design: catalyst-free in-water, on-water green chemical methodologies." Chemical Society Reviews, 42(12), 5522-5551. [Not directly cited but relevant to green chemistry principles]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(2), 95-101. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]
-
Huisgen, R., & Zahradnik, R. (2014). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications. [Link]
-
Wikipedia. (n.d.). Diazonium compound. [Link]
-
Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. [Link]
-
Chemcess. (n.d.). Acylation Of Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]
-
Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Reddit. (2024). Sandmeyer type reaction troubleshoot. r/Chempros. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. [Link]
-
ResearchGate. (2025). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]
-
Eduncle. (2020). Why aniline doesn't respond to friedel crafts alkylation and acylation reaction?. [Link]
-
Reddit. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry. [Link]
-
Chemistry Stack Exchange. (2013). What happens in the attempted diazotisation of 1,2-diaminobenzene?. [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. [Link]
-
ACS Publications. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]
-
ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
ResearchGate. (2025). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]
-
Organic-synthesis.org. (n.d.). Suzuki-Miyaura Coupling. [Link]
-
Buchwald Group, MIT. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. [Link]
-
Filo. (2025). Explain why the acylation of aniline is not possible. [Link]
-
Unacademy. (n.d.). Questions On Sandmeyer Reaction. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. [Link]
-
ACS Publications. (n.d.). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
Course Hero. (n.d.). Acetylation reaction of aniline to activation effect. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. r/OrganicChemistry. [Link]
-
ResearchGate. (2025). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
-
YouTube. (2020). Effect of Substituents on the Basicity of Anilines. [Link]
-
ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. [Link]
-
Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Why aniline doesn't respond to friedel crafts alkylation and acylation reaction? [scoop.eduncle.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. echemi.com [echemi.com]
- 14. Diazonium compound - Wikipedia [en.wikipedia.org]
- 15. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 16. scirp.org [scirp.org]
Technical Support Center: Optimization of Reaction Conditions for Methyl 2-amino-5-fluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important chemical intermediate. The synthesis, while seemingly straightforward, presents several challenges that can impact yield and purity. This document, structured in a question-and-answer format, addresses common issues encountered during the esterification of 2-amino-5-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended method for synthesizing this compound?
The most prevalent and well-established method for the synthesis of this compound is the Fischer-Speier esterification of 2-amino-5-fluorobenzoic acid.[1][2] This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[3] The use of methanol as both the solvent and reactant drives the equilibrium towards the formation of the methyl ester.[4]
Q2: Why is a strong acid catalyst necessary for this reaction?
A strong acid catalyst is crucial for two primary reasons. First, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[3][5] Second, the amino group (-NH₂) on the benzene ring is basic and will react with the acid catalyst.[3][4] Therefore, a sufficient amount of acid is required to both catalyze the esterification and neutralize the amino group.
Q3: What are the typical reaction conditions for the Fischer esterification of 2-amino-5-fluorobenzoic acid?
While specific conditions can be optimized, a general protocol involves refluxing a mixture of 2-amino-5-fluorobenzoic acid in a large excess of methanol with a catalytic amount of concentrated sulfuric acid. The reaction is typically heated to reflux for several hours and monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) until the starting material is consumed.[3][4][6]
Q4: What are some common side reactions and impurities to be aware of?
Potential impurities can include unreacted 2-amino-5-fluorobenzoic acid and byproducts from side reactions.[4] If the reaction temperature is too high or the reaction time is prolonged in the presence of a strong acid, there is a risk of decomposition or polymerization.[4] Inadequate purification can also leave residual starting materials in the final product.
Q5: What is the standard work-up procedure for this esterification?
After the reaction is complete, the mixture is typically cooled to room temperature and then poured into ice water.[3] The excess acid is neutralized by the slow addition of a base, such as a 10% sodium carbonate (Na₂CO₃) solution, until the pH is approximately 8.[3][6] This causes the crude ester to precipitate out of the solution. The precipitate is then collected by vacuum filtration and washed with cold water.[3][4]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions.
Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Reversible Reaction Equilibrium | The Fischer esterification is a reversible process. The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield.[4] | Use a large excess of methanol (5-10 fold or more) to shift the equilibrium towards the product.[4] If feasible, remove water as it forms using a Dean-Stark trap. |
| Insufficient Catalyst | The basic amino group of 2-amino-5-fluorobenzoic acid neutralizes some of the acid catalyst, rendering it inactive for the esterification reaction.[3][4] | Ensure a sufficient amount of acid catalyst is used to account for both catalysis and protonation of the amino group.[4] |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion. | Monitor the reaction progress using TLC. Continue refluxing until the starting material spot is no longer visible. |
| Low Quality Reagents | The presence of water in the methanol or degradation of the starting material can inhibit the reaction. | Use anhydrous methanol and ensure the 2-amino-5-fluorobenzoic acid is pure. |
Reaction Mixture Darkens Significantly
| Potential Cause | Explanation | Recommended Solution |
| Decomposition or Side Reactions | Prolonged heating at high temperatures in the presence of a strong acid can lead to the decomposition of the starting material or product, or the formation of polymeric byproducts.[4] | Avoid excessively high temperatures. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder catalyst or reaction conditions if possible.[4] |
Product is Difficult to Purify
| Potential Cause | Explanation | Recommended Solution |
| Presence of Unreacted Starting Material | Incomplete reaction will result in a mixture of the desired ester and the starting carboxylic acid. | During the work-up, after neutralization with sodium carbonate, the unreacted 2-amino-5-fluorobenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.[7] The desired ester, being less polar, can then be extracted with an organic solvent like diethyl ether.[6] |
| Formation of Byproducts | Side reactions can lead to impurities that are structurally similar to the product, making separation by simple filtration or extraction challenging. | Recrystallization of the crude product from a suitable solvent, such as methanol, can be an effective purification method.[6] Column chromatography may be necessary for highly impure samples. |
Experimental Protocols & Visualizations
Detailed Fischer Esterification Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
2-amino-5-fluorobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ice
-
Deionized water
-
Diethyl ether (for extraction, if necessary)
-
Anhydrous sodium sulfate (for drying, if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-fluorobenzoic acid and a 5-10 fold molar excess of anhydrous methanol.
-
Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture. An initial precipitate may form.[3]
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. The solid should dissolve as the reaction progresses.[3] Monitor the reaction by TLC.
-
Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing ice water.[3]
-
Neutralization: Slowly add 10% aqueous sodium carbonate solution while stirring until the pH of the solution is approximately 8. Be cautious as carbon dioxide gas will be evolved.[6]
-
Isolation: A precipitate of the crude this compound will form. Cool the mixture in an ice bath to maximize precipitation.[4]
-
Filtration: Collect the crude product by vacuum filtration. Wash the solid with several portions of cold deionized water.[4]
-
Drying: Air dry the product or dry it in a desiccator.
-
Purification (if necessary): The product can be further purified by recrystallization from methanol.[6]
Experimental Workflow Diagram
Caption: A workflow diagram illustrating the key steps in the Fischer esterification synthesis of this compound.
Troubleshooting Logic Diagram
Sources
Technical Support Center: Purification of Methyl 2-amino-5-fluorobenzoate
Welcome to the technical support center for Methyl 2-amino-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important chemical intermediate. We understand that achieving high purity is critical for the success of your downstream applications, from pharmaceutical synthesis to materials science. This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to resolve common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the common issues encountered during the purification of this compound.
Q1: What are the typical impurities I should expect in my crude this compound?
A1: Understanding potential impurities is the first step toward effective purification. The impurity profile depends heavily on the synthetic route. For a typical Fischer esterification of 2-amino-5-fluorobenzoic acid, you can expect the following:
-
Unreacted Starting Material: 2-amino-5-fluorobenzoic acid is a common impurity. Due to its carboxylic acid group, it has significantly different polarity and acidity compared to the desired ester product.
-
Catalyst Residues: If using an acid catalyst like sulfuric acid (H₂SO₄), residual acid must be neutralized and removed during the work-up.[1]
-
Solvent Residues: Methanol (from esterification) or other reaction solvents (like DMF or THF) may be present.[2][3]
-
Side-Reaction Byproducts: Overheating or prolonged reaction times can lead to side reactions.[1] In syntheses starting from nitro-aromatic precursors, incompletely reduced intermediates can also be a source of impurities.[4]
-
Water: As a byproduct of esterification, water must be effectively removed.[1]
Table 1: Common Impurities and Key Physicochemical Differences
| Impurity | Chemical Nature | Boiling Point (°C) | Acidity/Basicity | Expected Polarity |
| This compound (Product) | Basic (amine), Neutral (ester) | 100-102 @ 0.5 mmHg[5] | Weakly Basic | Medium |
| 2-Amino-5-fluorobenzoic Acid (Starting Material) | Acidic (carboxyl), Basic (amine) | Decomposes | Amphoteric | High |
| Sulfuric Acid (Catalyst) | Strong Acid | ~337 | Strongly Acidic | Very High |
| Methanol (Reagent/Solvent) | Neutral | 64.7 | Neutral | High |
Q2: My crude product is a discolored solid or dark oil. What is the first step to clean it up before more rigorous purification?
A2: Discoloration often points to high-molecular-weight byproducts or baseline impurities. A preliminary clean-up can significantly improve the efficiency of subsequent purification steps.
An initial acid-base work-up is highly effective. The strategy is to exploit the basicity of the amine group on your desired product while separating it from acidic or neutral impurities.
Caption: Acid-Base extraction workflow for initial clean-up.
If the solution is still colored after this work-up, you can perform a decolorization step. Dissolve the partially purified product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-20 minutes at room temperature, and then filter through a pad of Celite to remove the charcoal.[6]
Q3: How do I perform an effective recrystallization for this compound?
A3: Recrystallization is an excellent technique for removing small amounts of impurities, provided a suitable solvent is found. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility, and then allow it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
Causality: The effectiveness of recrystallization relies on the differential solubility of the product and impurities at different temperatures. An ideal solvent will dissolve a large amount of the product when hot but very little when cold.
-
Solvent Selection: Test the solubility of your crude product in various solvents to find the ideal one. A good starting point is a mixed solvent system, such as ethanol/water or hexane/ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent system and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[6]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[6]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis (pure this compound melts at 34-37°C[5]).
Table 2: Recrystallization Solvent Selection Guide
| Solvent / System | Rationale |
| Hexane / Ethyl Acetate | A common choice for compounds of medium polarity. Dissolve in hot ethyl acetate and add hot hexane dropwise until the solution becomes slightly cloudy (saturation point), then cool. |
| Ethanol / Water | The product is likely soluble in ethanol.[7] Dissolve in a minimum of hot ethanol, then add water dropwise until persistent cloudiness is observed. Re-heat to clarify and then cool slowly. |
| Toluene or Xylene | Non-polar aromatic solvents. May be effective if impurities are significantly more polar. Xylene has been noted for recrystallizing the parent acid.[8] |
Q4: My compound "oils out" instead of crystallizing. What's wrong and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This often traps impurities.
Causes & Solutions:
-
High Impurity Level: A large amount of impurity can depress the melting point of your compound. Solution: First, try purifying the material by another method, like column chromatography, to remove the bulk of the impurities, then attempt recrystallization again.
-
Cooling Too Rapidly: Precipitating the solid too quickly from a highly concentrated solution can cause it to oil out. Solution: Re-heat the mixture to re-dissolve the oil, add a little more solvent to make the solution less concentrated, and ensure the solution cools down very slowly.
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound. Solution: Choose a lower-boiling point solvent or solvent mixture.[6]
Q5: What are the recommended conditions for purifying this compound by column chromatography?
A5: Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Causality: The separation occurs because compounds with different polarities travel through the column at different rates. Less polar compounds interact weakly with the polar silica gel and elute faster, while more polar compounds interact more strongly and elute later.[4] The unreacted starting material (2-amino-5-fluorobenzoic acid) is significantly more polar than the desired ester product and will be strongly retained on the column.
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is the most common choice. However, due to the basic nature of the amino group, issues can arise (see Q6).
-
Eluent System Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is standard.[6]
-
Finding the Right Ratio: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. The ideal eluent system should give your product a Retention Factor (Rf) of ~0.3-0.4 .
-
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack uniformly under pressure, ensuring no air bubbles or channels are present.[6]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane (DCM). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by passing the eluent through it, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 3: Recommended Eluent Systems for Column Chromatography
| Eluent System | Gradient | Typical Application |
| Hexane / Ethyl Acetate | Start at 5-10% Ethyl Acetate, gradually increase to 20-40% | Standard choice for separating medium-polarity compounds from non-polar and very polar impurities. |
| Dichloromethane (DCM) / Methanol | Start at 100% DCM, gradually add 1-5% Methanol | For more polar compounds or when hexane/ethyl acetate provides poor separation. |
| Hexane / Ethyl Acetate + 0.5% Triethylamine (TEA) | Same as above | Crucial for preventing peak tailing and irreversible adsorption of the basic amine product (See Q6). |
Q6: My compound is streaking badly on TLC and seems to be sticking to the column. What should I do?
A6: This is a classic problem when purifying basic amines on standard silica gel.
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic lone pair of electrons on the nitrogen atom of your amine can form a strong acid-base interaction with these silanol groups.[9] This interaction can lead to irreversible adsorption (loss of product) and significant peak tailing, resulting in poor separation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. This compound [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Scale-Up Synthesis of Methyl 2-amino-5-fluorobenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. The following information is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Frequently Asked Questions (FAQs)
Section 1: Reaction Initiation and Control
Q1: We are scaling up the Fischer esterification of 2-amino-5-fluorobenzoic acid using methanol and sulfuric acid, but our yields are inconsistent and often lower than on the bench scale. What are the critical factors to ensure high conversion?
A1: The Fischer esterification is an equilibrium-limited reaction, which presents significant challenges during scale-up. To drive the reaction towards the product, this compound, you must actively manage the equilibrium.[1]
-
Water Removal: Water is a byproduct of the reaction. On a larger scale, its accumulation can significantly inhibit the forward reaction. Consider using a Dean-Stark apparatus to physically remove water as it forms. Alternatively, increasing the excess of methanol can help shift the equilibrium, but this may complicate downstream processing.
-
Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is critical. While a higher concentration can accelerate the reaction, it can also promote side reactions and charring, especially at elevated temperatures. A typical catalytic amount is 5-10 mol% relative to the limiting reagent. Ensure the catalyst is dispersed evenly through efficient agitation.
-
Temperature Control: The reaction is typically run at reflux (approx. 65°C for methanol).[1] On a large scale, maintaining a consistent temperature throughout the reactor is crucial. Localized hot spots, caused by poor mixing or an uncontrolled exotherm upon catalyst addition, can lead to the formation of colored impurities and byproducts.[2][3]
Q2: Upon adding concentrated sulfuric acid to the methanol and 2-amino-5-fluorobenzoic acid mixture, we observe a strong exotherm that is difficult to control in our larger reactor. How can we manage this safely?
A2: This initial exotherm is primarily due to the heat of solvation of sulfuric acid in methanol. Managing this is a critical safety and quality consideration.[3]
-
Reverse Addition: Instead of adding the acid to the methanol/substrate mixture, pre-mix the sulfuric acid and methanol slowly in the cooled reactor. Then, add the 2-amino-5-fluorobenzoic acid portion-wise. This allows the significant heat of mixing to dissipate before the main reactant is introduced.
-
Slow Addition & Cooling: Add the catalyst dropwise or via a pump at a controlled rate to a pre-chilled solution (e.g., 0-5°C). Ensure your reactor's cooling system is engaged and capable of handling the heat load.
-
Efficient Agitation: Vigorous stirring is essential to dissipate heat and prevent the formation of localized hot spots near the addition point.[3]
Section 2: Impurity Formation and Mitigation
Q3: Our final product is often off-color (yellow to brown), even after initial isolation. What causes this discoloration and how can we prevent it?
A3: Discoloration is a common issue and typically points to the presence of oxidized or polymeric impurities.
-
Cause: The amino group in the anthranilate moiety is susceptible to oxidation, especially at elevated temperatures in the presence of an acid catalyst and potential atmospheric oxygen. The starting material, 2-amino-5-fluorobenzoic acid, can also form colored byproducts during its synthesis which carry over.[2][4] In some literature, the crude isolated product is described as a brown solid.[5][6]
-
Mitigation during Reaction: Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[5][6] Avoid excessive heating or prolonged reaction times.
-
Mitigation during Work-up: After quenching the reaction, an activated carbon (charcoal) treatment of the neutralized solution can be highly effective at adsorbing colored impurities. Use charcoal sparingly, as it can also adsorb your product. A subsequent filtration through a pad of celite will remove the charcoal.
Q4: We have identified unreacted 2-amino-5-fluorobenzoic acid and a potential di-acylated impurity in our crude product. What are the likely causes and solutions?
A4: These impurities point to issues with reaction completion and potential side reactions.
-
Unreacted Starting Material: This is the most common impurity and indicates the reaction has not reached completion or the equilibrium is unfavorable. Refer to Q1 for strategies to drive the reaction forward (e.g., water removal). Monitoring the reaction by TLC or HPLC is crucial to ensure the starting material is consumed before work-up.
-
Dimerization/Side Reactions: Although less common under standard Fischer conditions, the amino group could potentially react with the ester product or another acid molecule at high temperatures, leading to amide formation or other oligomers. Sticking to the optimal reaction temperature (methanol reflux) and avoiding excessive catalyst loading will minimize these pathways.
Section 3: Product Isolation and Purification
Q5: What is the most effective work-up procedure for isolating the product on a large scale?
A5: A robust work-up procedure is key to obtaining a high-purity crude product that is easier to purify.
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing a chilled, stirred solution of a weak base, such as sodium bicarbonate or sodium carbonate, to neutralize the acid catalyst. Quenching on ice water is also a common practice.[5][6]
-
Solvent Removal: If a large excess of methanol was used, much of it can be removed under reduced pressure (distillation) before the aqueous quench. This reduces the volume for the subsequent extraction.
-
Extraction: Extract the neutralized aqueous slurry with a suitable organic solvent. Dichloromethane (DCM) or ethyl acetate are commonly used.[5][6][7] Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Q6: Recrystallization of our crude this compound is proving difficult, with either poor recovery or no significant purity upgrade. Can you suggest a reliable recrystallization protocol?
A6: Recrystallization success is highly dependent on solvent selection. The goal is to find a solvent system where the product is sparingly soluble at low temperatures but highly soluble at higher temperatures, while impurities remain soluble at all temperatures.
-
Solvent Screening: Start with small-scale screening. Good candidate solvents for compounds like this include heptane/ethyl acetate mixtures, isopropanol, or ethanol/water systems.
-
Protocol:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent (or solvent mixture).
-
If the solution is colored, this is the point to perform a hot filtration after a brief charcoal treatment.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient reaction time.2. Equilibrium not shifted towards products (water accumulation).3. Inactive or insufficient catalyst. | 1. Monitor reaction by TLC/HPLC until starting material is consumed.2. Use a Dean-Stark trap or a 5-10 fold excess of methanol.3. Verify the quality and quantity of the acid catalyst. |
| Dark Product Color (Brown/Black) | 1. Reaction temperature too high, causing charring.2. Oxidation of the amine functionality.3. Impurities in the starting material. | 1. Maintain temperature strictly at methanol reflux (~65°C).[1]2. Run the reaction under a nitrogen atmosphere.3. Treat the neutralized work-up solution or recrystallization solution with activated carbon. |
| Difficult Product Isolation (Oiling Out) | 1. Presence of impurities depressing the melting point.2. Improper pH during work-up.3. Incorrect solvent for extraction or recrystallization. | 1. Purify a small sample by column chromatography to obtain a seed crystal.2. Ensure complete neutralization of the acid catalyst before extraction.3. Screen for a more suitable recrystallization solvent system. |
| Uncontrolled Exotherm | 1. Rate of catalyst addition is too fast.2. Inadequate cooling or poor agitation. | 1. Add the catalyst slowly and dropwise to a pre-cooled solution.2. Ensure the reactor's cooling jacket is operational and that stirring is vigorous and efficient.[3] |
Experimental Protocols
Protocol 1: Scale-Up Fischer Esterification (Illustrative Example)
Materials:
-
2-amino-5-fluorobenzoic acid (100 g, 0.645 mol)
-
Methanol (1 L, 24.7 mol)
-
Concentrated Sulfuric Acid (98%, 6.3 mL, 0.118 mol)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Charge a suitable multi-neck reactor equipped with a mechanical stirrer, condenser, and temperature probe with methanol (1 L).
-
Begin stirring and cool the methanol to 0-5°C using an external cooling bath.
-
Slowly, add the concentrated sulfuric acid dropwise via an addition funnel, ensuring the internal temperature does not exceed 15°C.
-
Once the acid addition is complete, add the 2-amino-5-fluorobenzoic acid (100 g) portion-wise, allowing each portion to dissolve before adding the next.
-
After the addition is complete, slowly heat the reaction mixture to a gentle reflux (~65°C) and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting acid is consumed.
-
Cool the reaction to room temperature. Reduce the volume by approximately 50-60% via distillation under reduced pressure.
-
Slowly pour the concentrated reaction mixture into a separate vessel containing a stirred, chilled solution of saturated sodium bicarbonate (approx. 2 L) until the pH is ~7-8.
-
Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
Synthesis and Purification Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Process flow diagram for the synthesis of this compound.
References
-
Basavaraja, B. M., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E69(4), o539. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. CN108947547A.
-
ResearchGate. (2013). 2-Amino-5-fluorobenzoic acid. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Procedure. Available at: [Link]
- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A.
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16724. Available at: [Link]
-
Semantic Scholar. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Database. Available at: [Link]
-
ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Available at: [Link]
-
ResearchGate. (2011). Methyl 2-amino-5-bromobenzoate. Available at: [Link]
-
ResearchGate. (2012). Methyl 2-amino-5-chlorobenzoate. Available at: [Link]
Sources
"preventing byproduct formation in the synthesis of substituted aminobenzoates"
Introduction
Substituted aminobenzoates are crucial intermediates in the pharmaceutical and chemical industries, serving as foundational scaffolds for a wide array of molecules, including local anesthetics like benzocaine.[1] The synthesis of these compounds, while often conceptually straightforward, can be fraught with challenges related to byproduct formation, which can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and overcome common hurdles in the synthesis of substituted aminobenzoates.
Troubleshooting Guides & FAQs
Issue 1: Low Yield in Fischer Esterification of Aminobenzoic Acids
Question: I am performing a Fischer esterification of a substituted aminobenzoic acid with an alcohol and getting a very low yield of my desired ester. What are the likely causes and how can I improve it?
Answer:
Low yields in Fischer esterification are a common problem, primarily because the reaction is a reversible equilibrium process.[2][3][4] To achieve a high yield, the equilibrium must be shifted towards the formation of the ester product.[2][3][5]
Causality and Solutions:
-
Reversible Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is inherently reversible.[2][3]
-
Solution: Employ Le Chatelier's Principle to drive the reaction forward. This can be achieved in two primary ways:
-
Use a Large Excess of Alcohol: Using the alcohol as the solvent or in a large excess (5-10 fold or more) will shift the equilibrium to the product side.[2]
-
Remove Water as it Forms: Water is a byproduct, and its removal will pull the equilibrium towards the ester.[2] This can be done using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[2][5]
-
-
-
Insufficient Acid Catalyst: The amino group on the aminobenzoic acid is basic and will neutralize a portion of the acid catalyst.[2][3]
-
Solution: A stoichiometric amount of a strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) is often necessary to both protonate the amino group and catalyze the esterification.[2][3] The catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[2][3]
-
-
Steric Hindrance: If either the aminobenzoic acid or the alcohol has bulky substituents near the reacting centers, the rate of reaction can be significantly reduced.
-
Solution: Increase the reaction time and/or temperature (within limits to avoid decomposition). Alternatively, consider a different synthetic route if steric hindrance is severe.
-
Workflow for Optimizing Fischer Esterification
Caption: Troubleshooting workflow for low yields in Fischer esterification.
Issue 2: Formation of N-Acylated Byproducts
Question: During my esterification reaction, I'm observing a significant amount of a byproduct that appears to be an N-acylated dimer or polymer. Why is this happening and how can I prevent it?
Answer:
The formation of N-acylated byproducts, such as amides, is a common side reaction, especially when attempting to esterify an aminobenzoic acid. This occurs because the amino group (-NH2) is a potent nucleophile and can compete with the alcohol in attacking an activated carboxylic acid or the newly formed ester.
Causality and Solutions:
-
Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen of the amino group can attack the electrophilic carbonyl carbon of another aminobenzoic acid molecule (especially if activated) or the ester product, leading to amide bond formation.
-
Reaction Conditions: High temperatures and prolonged reaction times can favor these side reactions.[2]
Prevention Strategies:
-
Protect the Amino Group: The most effective way to prevent N-acylation is to temporarily "protect" the amino group, rendering it non-nucleophilic.[6][7]
-
Mechanism: A protecting group is a reversible derivative of the functional group.[6] For amines, carbamates like tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) are common choices.[7] These groups are installed before the esterification and removed afterward under specific conditions that do not affect the ester.[6][7]
-
Orthogonal Protection: If multiple protecting groups are needed in a complex synthesis, an orthogonal strategy can be employed, where each group can be removed under distinct conditions without affecting the others.[6]
-
-
Acid-Catalyzed Esterification: In a standard Fischer esterification, the strong acid catalyst protonates the amino group to form an ammonium salt (-NH3+). This protonation effectively deactivates the nitrogen nucleophile, preventing it from participating in side reactions. Ensure sufficient acid is present to fully protonate the amine.[2]
Experimental Protocol: N-Boc Protection of p-Aminobenzoic Acid
-
Dissolution: Dissolve p-aminobenzoic acid (1.0 eq) in a suitable solvent like a mixture of dioxane and water.
-
Base Addition: Add a base such as sodium hydroxide (NaOH) to deprotonate the carboxylic acid.
-
Boc-Anhydride Addition: Add Di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Workup: Acidify the reaction mixture with a mild acid (e.g., citric acid) to protonate the carboxylate.
-
Extraction: Extract the N-Boc-p-aminobenzoic acid with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the protected amino acid, which can then be used in the esterification reaction.
Issue 3: Reaction Mixture Darkens Significantly
Question: My reaction mixture turned dark brown or black during reflux. What does this indicate and is my product salvageable?
Answer:
Significant darkening of the reaction mixture, especially during heating in the presence of a strong acid, often points to decomposition or polymerization side reactions.[2]
Causality and Solutions:
-
Decomposition: Prolonged heating at high temperatures can lead to the breakdown of the starting materials or products.[2] Aminobenzoic acids and their derivatives can be sensitive to harsh conditions.
-
Solution:
-
Lower the Temperature: Use the minimum temperature necessary for a reasonable reaction rate.
-
Reduce Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.[2]
-
-
-
Oxidation: The amino group can be susceptible to oxidation, which can lead to colored byproducts.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
-
Polymerization: As mentioned earlier, intermolecular reactions can lead to the formation of polymeric material.
-
Solution: Ensure the amino group is adequately protonated by the acid catalyst to prevent it from acting as a nucleophile.
-
Salvaging the Product:
If the reaction has darkened, the desired product may still be present. After the workup procedure, purification techniques like recrystallization or column chromatography will be essential to separate the desired aminobenzoate from the colored impurities.[8]
Data Summary: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl)[7] | Stable to base, hydrogenation |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C)[7] | Stable to mild acid and base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine)[7] | Stable to acid, hydrogenation |
Logical Flow for Byproduct Prevention
Caption: Decision workflow for preventing byproduct formation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Reactions of Methyl 2-amino-5-fluorobenzoate
Welcome to the technical support center for optimizing catalytic reactions involving Methyl 2-amino-5-fluorobenzoate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Our goal is to move beyond simple protocols and explain the causal relationships between reaction components and outcomes, enabling you to troubleshoot effectively and design robust synthetic routes.
Frequently Asked Questions (FAQs): Understanding the Substrate
Q1: What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?
This compound is an electron-rich aromatic system. Its reactivity is primarily dictated by three key features:
-
The Amino Group (-NH₂): This is a strong electron-donating group and a potential coordinating site for the metal catalyst. The unprotected primary amine can act as a ligand, potentially leading to catalyst inhibition or the formation of undesired side products.[1][2] In many cases, it can compete with the desired cross-coupling reaction, leading to N-arylation instead of C-C bond formation.[1][2]
-
The Fluoro Group (-F): The fluorine atom is a moderately deactivating, ortho-para directing group. Its primary influence is electronic, modulating the electron density of the aromatic ring. In palladium-catalyzed cross-coupling, the C-F bond is generally unreactive, allowing it to be a stable substituent throughout the reaction sequence.
-
The Methyl Ester (-CO₂Me): This electron-withdrawing group can influence the electronic properties of the ring and provides a synthetic handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.[3]
Q2: The name of the topic is "this compound", but many protocols use the bromo- or chloro-analogs. Why is that?
This is a critical point. While C-H activation is a possible strategy for the direct functionalization of the C-H bonds on the ring, the most common and robust strategies for cross-coupling involve a leaving group, typically a halide (Br, I, Cl) or a triflate. Therefore, this guide will focus on reactions of halogenated derivatives, such as Methyl 2-amino-5-bromobenzoate or Methyl 2-amino-5-chlorobenzoate , which are the common starting materials for introducing new C-C or C-N bonds at the 5-position.[4][5][6] The principles and troubleshooting steps discussed are directly applicable to these more synthetically versatile analogs.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses common issues encountered during palladium-catalyzed reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings.
I. Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7] However, reactions involving electron-rich anilines like our substrate can be challenging.
Q3: My Buchwald-Hartwig reaction is sluggish or fails completely. What are the most common culprits?
Low yield or no reaction is a frequent issue. The causes can be systematically diagnosed.[8]
-
Catalyst Deactivation: The primary amino group of the substrate or the amine coupling partner can coordinate too strongly to the palladium center, inhibiting catalytic turnover. Oxygen is also a major culprit, as it can oxidize the phosphine ligands and the Pd(0) active species.[8][9]
-
Incorrect Ligand Choice: The ligand is arguably the most critical component. For electron-rich anilines, bulky, electron-rich phosphine ligands are essential. They promote the reductive elimination step and stabilize the active catalytic species.[10][11]
-
Suboptimal Base: The base's strength and solubility are crucial. A base that is too weak will not efficiently deprotonate the amine nucleophile. A base that is poorly soluble can lead to slow and irreproducible reaction rates.[12] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly required.[5][12]
-
Poor Reagent Quality: Impurities in solvents, starting materials, or the base can act as catalyst poisons.[8] Water, in particular, can be detrimental in many C-N coupling reactions, leading to hydrolysis of the starting material or catalyst deactivation, although some modern systems show water tolerance.[13][14]
Workflow: Diagnosing a Failed Buchwald-Hartwig Reaction
Caption: A systematic troubleshooting workflow for Buchwald-Hartwig amination.
Q4: I'm seeing byproduct formation, such as hydrodehalogenation or diarylamine. How can I suppress these side reactions?
-
Hydrodehalogenation (reduction of the aryl halide): This often occurs when the catalytic cycle is slow, especially the reductive elimination step. The presence of trace water or other protic impurities can be a cause.
-
Diarylamine Formation (double arylation of a primary amine): This is a common issue when coupling with primary amines.
-
Solution: The choice of ligand is key to achieving high selectivity for monoarylation.[13] Sterically hindered biarylphosphine ligands like those developed by Buchwald often provide excellent selectivity. Additionally, carefully controlling the stoichiometry (a slight excess of the amine) can help.
-
II. Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures.[4]
Q5: My Suzuki coupling of Methyl 2-amino-5-bromobenzoate is giving low yields. What should I optimize?
While generally robust, Suzuki couplings can also face challenges.
-
Inefficient Transmetalation: This is a common rate-limiting step. The choice of base is critical for activating the boronic acid/ester.
-
Catalyst Poisoning: The amino group can interfere with the palladium catalyst.
-
Solution: Use ligands that are less sensitive to coordination by the amine. Bidentate ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) are often effective. Modern palladacycle precatalysts (e.g., CataCXium A) have also shown high efficacy for coupling on unprotected anilines.[16]
-
-
Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation (loss of the boron group) or form unreactive boroxines, especially at high temperatures.
-
Solution: Use the boronic acid immediately after weighing, or use more stable boronate esters (e.g., pinacol esters). Ensure the reaction is well-deoxygenated, as oxygen can accelerate decomposition. Run the reaction at the lowest effective temperature (e.g., starting at 80 °C).[16]
-
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) or G3-XPhos (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 100-110 |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3-5) or CataCXium A (2-3) | (part of precatalyst) | K₂CO₃ or Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (10:1) | 80-90 |
| Sonogashira | Pd(PPh₃)₄ (2-4) | (part of precatalyst) | Et₃N or Piperidine (2.0) | DMF or Toluene | 60-80 |
Note: These are starting points. Optimization is almost always necessary.
III. Sonogashira C-C Coupling
This reaction couples terminal alkynes with aryl halides, typically requiring both a palladium catalyst and a copper(I) co-catalyst.[5][17]
Q6: My Sonogashira reaction is failing, and I'm observing significant homocoupling of the alkyne (Glaser coupling). What's wrong?
This is a classic Sonogashira problem.
-
Cause: The copper-catalyzed homocoupling of the alkyne is outcompeting the desired cross-coupling. This often happens when the palladium catalytic cycle (specifically the oxidative addition) is slow or the palladium catalyst has been deactivated.
-
Solutions:
-
Rigorous Deoxygenation: Oxygen promotes Glaser coupling. Ensure the solvent and reaction headspace are completely free of oxygen by sparging with an inert gas.[15]
-
Optimize the Pd/Cu Ratio: Sometimes, reducing the amount of copper co-catalyst (e.g., from 5 mol% to 1-2 mol% CuI) can minimize homocoupling.
-
Consider Copper-Free Conditions: Several modern protocols use specific ligands (e.g., pyrimidine-based ligands) that enable copper-free Sonogashira couplings, completely avoiding the homocoupling issue.[18]
-
Check Catalyst Activity: If using Pd(PPh₃)₄, ensure it is fresh. This catalyst can degrade upon storage. Using a more robust precatalyst might be beneficial.
-
Diagram: Ligand-Catalyst Relationship in Cross-Coupling
Caption: Relationship between substrate properties and optimal ligand characteristics.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling Methyl 2-amino-5-bromobenzoate with an arylboronic acid.[4][16]
-
Reaction Setup: To an oven-dried Schlenk tube, add Methyl 2-amino-5-bromobenzoate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the CataCXium® A palladacycle (2 mol%).
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF and water (10:1 v/v) to achieve a concentration of 0.2 M with respect to the aryl bromide.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of Methyl 2-amino-5-bromobenzoate with a secondary amine.[5][8]
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add Methyl 2-amino-5-bromobenzoate (1.0 equiv.) and seal the tube with a septum. Remove the tube from the glovebox.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the secondary amine (1.2 equiv.).
-
Inert Atmosphere: Briefly evacuate and backfill the tube with argon.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.
References
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amin
- Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoaryl
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. (2022).
- Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions. (2025). Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). PMC - NIH.
- Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (n.d.). ACS Figshare.
- Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. (2022).
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society.
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. (n.d.). Benchchem.
- 2-Amino-5-fluorobenzoic acid. (n.d.). PMC - NIH.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)
- Technical Support Center: Methyl 2-amino-5-bromobenzoate in Altern
- Cross-Coupling Chemistry. (n.d.). University of Rochester.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Cheminform.
- Methyl 2-amino-5-chlorobenzoate. (n.d.).
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (n.d.). PMC - NIH.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Pure Methyl 2-amino-5-fluorobenzoate
Welcome to the technical support guide for the work-up and purification of Methyl 2-amino-5-fluorobenzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this important chemical intermediate. The typical synthesis route involves a Fischer esterification of 2-amino-5-fluorobenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄). This guide provides in-depth, field-proven insights into overcoming common challenges encountered during the post-reaction isolation and purification process, ensuring you can achieve high purity and yield.
Troubleshooting Guide
This section addresses specific issues that may arise after the synthesis reaction is complete. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Q1: My reaction is complete, but my crude product is contaminated with unreacted 2-amino-5-fluorobenzoic acid. How can I remove this during the work-up?
A1: This is a common issue, as Fischer esterification is a reversible reaction.[1] The unreacted starting material, being a carboxylic acid, can be effectively removed using an acid-base extraction technique.
-
Causality: The key difference between your desired product (an ester) and the starting material (a carboxylic acid) is the acidic proton on the carboxyl group. By washing the organic extract with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution, you can selectively deprotonate the unreacted carboxylic acid.[2][3] This forms a water-soluble sodium carboxylate salt, which partitions into the aqueous layer, while the neutral ester product remains in the organic phase.
-
Protocol:
-
After quenching the reaction and extracting your product into an organic solvent (e.g., ethyl acetate or dichloromethane), transfer the organic layer to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate. Be sure to vent the funnel frequently, as CO₂ gas will be evolved during the neutralization of any residual acid catalyst and the reaction with the unreacted carboxylic acid.[4]
-
Shake the funnel, allow the layers to separate, and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution to ensure complete removal of the acidic starting material.
-
Finally, wash the organic layer with water and then brine to remove any remaining water-soluble impurities before drying and concentrating.[2]
-
Q2: After neutralizing the reaction mixture with a base, I'm struggling to extract my product into the organic solvent. What is the likely cause?
A2: The most probable cause is incorrect pH. The amino group on your product, this compound, is basic. If the solution is still acidic or neutral, the amino group will be protonated, forming an ammonium salt. This salt is significantly more soluble in water than in common organic solvents, leading to poor extraction efficiency.
-
Causality & Validation: For effective extraction into an organic solvent, the product must be in its neutral, "free base" form.[4] After adding a base like sodium carbonate or bicarbonate, you must ensure the pH of the aqueous solution is basic (pH > 8).[4] Use pH paper or a pH meter to confirm. If the pH is not sufficiently basic, continue to add the base solution portion-wise until the target pH is reached. You should observe the product precipitating or the extraction becoming much more efficient.
Q3: I've encountered a persistent emulsion during the liquid-liquid extraction. How can I resolve this?
A3: Emulsions are common when working with amines and basic solutions. They are colloidal suspensions of one liquid in another and can be stabilized by the presence of certain solutes.
-
Expert Insight & Solutions:
-
Patience: Often, simply allowing the separatory funnel to stand undisturbed for 10-30 minutes can lead to layer separation.
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[3]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the phases.
-
Filtration: For stubborn emulsions, you can filter the mixture through a pad of Celite® (diatomaceous earth) using a Büchner funnel.
-
Centrifugation: If available, centrifuging the emulsion is a highly effective method for forcing layer separation.
-
Q4: My isolated product is a discolored oil or waxy solid, and TLC analysis shows multiple spots. What are my options for purification?
A4: A discolored, impure product indicates the presence of unreacted starting materials, residual catalyst, or side-products formed during the reaction, potentially from overheating.[1] The two primary methods for purifying your solid product are column chromatography and recrystallization.
-
Column Chromatography: This is an excellent method for separating compounds with different polarities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically used. You can determine the optimal ratio using TLC analysis.
-
Pro-Tip for Amines: Aromatic amines can sometimes "streak" on silica gel due to strong interactions with the acidic silanol groups. To mitigate this, you can add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) to your eluent system.[5]
-
-
Recrystallization: This technique purifies a solid by dissolving it in a hot solvent and allowing it to crystallize slowly as the solution cools. Impurities remain dissolved in the solvent.
-
Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. A patent for the precursor, 2-amino-5-fluorobenzoic acid, mentions recrystallization from xylene, suggesting that aromatic solvents or alcohol/water mixtures could be good starting points to test for the ester.[6]
-
Frequently Asked Questions (FAQs) & Protocols
This section provides detailed, step-by-step protocols for the standard procedures discussed above.
Q5: What is a reliable, step-by-step work-up and extraction procedure for a typical Fischer esterification synthesis of this compound?
A5: The following is a robust, self-validating protocol designed to neutralize the reaction, remove the bulk of impurities, and isolate the crude product.
Experimental Protocol: Work-up and Extraction
-
Cooling: Once the reaction is deemed complete, remove the heat source and allow the reaction flask to cool to room temperature.
-
Quenching: Pour the cooled reaction mixture slowly into a beaker containing ice water (approximately 5-10 times the volume of the reaction mixture).[4] This helps to precipitate the crude product and dilute the acid.
-
Neutralization: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃) to the beaker.[2][4] Continue adding the base in portions until the evolution of CO₂ gas ceases and the pH of the solution is confirmed to be basic (pH 8-9) using pH paper.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc), three times (3x volume of the original reaction).[2]
-
Combine & Wash: Combine the organic layers in the separatory funnel. Wash the combined organic phase sequentially with:
-
Water (1x)
-
Saturated aqueous sodium chloride (brine) (1x)[2]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Q6: My crude product requires column chromatography. Can you provide a detailed protocol?
A6: Certainly. Flash column chromatography is a standard method for purifying moderately polar compounds like your target molecule.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system by running TLC plates of your crude product. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (this can be done as a slurry or dry-packed and then wetted).
-
Sample Loading: Dissolve a minimum amount of your crude product in the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure to begin eluting the compounds. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions being collected by TLC. Spot each fraction on a TLC plate, run it in your chosen eluent system, and visualize the spots (e.g., under a UV lamp).
-
Combine & Concentrate: Combine the fractions that contain the pure product and concentrate them under reduced pressure to yield the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase | Hexanes / Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 9:1 Hex:EtOAc) and gradually increase the polarity (e.g., to 4:1) to elute compounds of increasing polarity. |
| Additive | 0.5% Triethylamine (Et₃N) in eluent | The basic Et₃N deactivates acidic sites on the silica gel, preventing streaking of the amine product and improving peak shape.[5] |
References
-
Not Voodoo. (n.d.). Workup for Removing Amines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Ali, S. (2015). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
O'Brien, A. G., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactive extraction for the recovery of primary amines from aqueous streams. Request PDF. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
- Google Patents. (2005). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Methyl 2-amino-5-fluorobenzoate and Methyl 2-amino-5-chlorobenzoate
Abstract
This guide provides a detailed comparative analysis of Methyl 2-amino-5-fluorobenzoate and Methyl 2-amino-5-chlorobenzoate, two critical halogenated anthranilate building blocks in modern organic synthesis. We will dissect their physicochemical properties, spectroscopic signatures, and comparative reactivity, supported by experimental data and established literature. The objective is to furnish researchers, chemists, and drug development professionals with the nuanced understanding required to select the optimal reagent for specific synthetic applications, particularly in the realms of pharmaceuticals and materials science.
Introduction: The Subtle but Significant Impact of a Halogen Switch
This compound (CAS 319-24-4) and Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1) are structurally similar aromatic esters, differing only by the halogen atom at the 5-position of the benzene ring. This seemingly minor substitution—fluorine versus chlorine—imparts distinct electronic properties that significantly influence molecular behavior. These compounds are invaluable intermediates, serving as foundational scaffolds for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes[1][2]. Understanding the divergent effects of the C-F versus the C-Cl bond is paramount for optimizing reaction conditions, predicting outcomes, and tuning the properties of the final products. This guide will explore these differences through a lens of practical application and theoretical grounding.
Physicochemical Properties: A Comparative Overview
The choice of halogen directly impacts fundamental physical properties such as melting point, boiling point, and molecular weight. These differences, while seemingly trivial, can affect process parameters like dissolution rates, reaction temperatures, and purification strategies.
| Property | This compound | Methyl 2-amino-5-chlorobenzoate |
| CAS Number | 319-24-4[3] | 5202-89-1[1] |
| Molecular Formula | C₈H₈FNO₂[4] | C₈H₈ClNO₂[5] |
| Molecular Weight | 169.15 g/mol [4] | 185.61 g/mol [5][6][7] |
| Appearance | White to yellow/green powder or lump[8] | Off-white to pale yellow crystalline powder[1] |
| Melting Point | 34-37 °C[4] | 66-68 °C (lit.)[5][6], 98-102°C[1] |
| Boiling Point | 100-102 °C / 0.5 mmHg[4] | 168-170 °C / 22 mmHg (lit.)[5][6] |
| Solubility | Soluble in common organic solvents. | Soluble in DMSO, methanol; insoluble in water[1]. |
Note: A discrepancy exists in the reported melting point for Methyl 2-amino-5-chlorobenzoate. While literature sources frequently cite 66-68°C[5][6], some technical data sheets report a higher range of 98-102°C[1]. This may be attributable to different crystalline polymorphs or measurement conditions. Researchers should verify the properties of their specific batch.
The significantly higher melting and boiling points of the chloro-derivative can be attributed to its greater molecular weight and stronger intermolecular van der Waals forces compared to the fluoro-analog.
Spectroscopic Profile: Deciphering the Halogen's Signature
NMR and IR spectroscopy provide clear, diagnostic fingerprints for each compound, with the halogen substituent creating predictable and informative variations in the spectra.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of both compounds, one expects to see signals for the three aromatic protons, a broad singlet for the amine (NH₂) protons, and a sharp singlet for the methyl ester (OCH₃) protons. The key difference lies in the coupling patterns of the aromatic protons due to the presence of ¹⁹F in the fluoro-compound.
-
This compound: The fluorine atom will cause additional splitting (J-coupling) of the adjacent aromatic protons (H-4 and H-6). This results in more complex multiplets for the aromatic region compared to the chloro-analog.
-
Methyl 2-amino-5-chlorobenzoate: The aromatic protons will exhibit a simpler splitting pattern, typically appearing as doublets and a doublet of doublets, based on standard ortho- and meta-proton couplings.
¹³C NMR Spectroscopy
The most telling difference in the ¹³C NMR spectra is the effect of the halogen on the C-5 carbon and adjacent carbons.
-
This compound: The carbon directly bonded to fluorine (C-5) will appear as a large doublet due to one-bond C-F coupling (¹JCF), typically in the range of 230-250 Hz. Adjacent carbons (C-4 and C-6) will also show smaller couplings (²JCF and ³JCF).
-
Methyl 2-amino-5-chlorobenzoate: The C-5 carbon signal will be a singlet, and its chemical shift will be influenced by the electronegativity and anisotropic effects of the chlorine atom.
Comparative Reactivity Analysis: The Electronic Tug-of-War
The reactivity of the aromatic ring and the amino group is governed by the electronic effects of the halogen substituent. Both fluorine and chlorine are electronegative and exert a negative inductive effect (-I), withdrawing electron density from the ring. However, they also possess lone pairs that can be donated to the ring via a positive mesomeric or resonance effect (+M).
-
Fluorine: Possesses a very strong -I effect but a weak +M effect. The poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine makes resonance donation less efficient.
-
Chlorine: Has a weaker -I effect than fluorine but a more effective +M effect due to better p-orbital overlap (C 2p - Cl 3p).
This electronic interplay has profound consequences for common synthetic transformations.
Electrophilic Aromatic Substitution
The electron-withdrawing nature of both halogens deactivates the ring towards electrophilic attack compared to aniline. However, the stronger deactivation by fluorine makes electrophilic substitution reactions on this compound generally more challenging than on its chloro counterpart.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, where a nucleophile displaces the halogen, the C-F bond is generally more resistant to cleavage than the C-Cl bond. However, the strong electron-withdrawing nature of fluorine can activate the ring for nucleophilic attack, making this a complex relationship dependent on the specific reaction conditions and nucleophile.
Metal-Catalyzed Cross-Coupling Reactions
In reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, the C-Cl bond is typically more reactive than the C-F bond. The C-F bond is exceptionally strong and generally considered unreactive in standard palladium-catalyzed cross-coupling conditions, often requiring specialized catalysts or harsher conditions for activation. This makes Methyl 2-amino-5-chlorobenzoate a more versatile substrate for these common C-C and C-N bond-forming reactions.
Applications in Medicinal Chemistry and Materials Science
The choice between these two building blocks is often strategic in drug design and materials science.
-
This compound: Fluorine is often incorporated into drug candidates to enhance metabolic stability (by blocking sites of oxidative metabolism) or to modulate physicochemical properties like lipophilicity and pKa. The C-F bond's stability is an asset in this context. It serves as a precursor for various bioactive molecules[9].
-
Methyl 2-amino-5-chlorobenzoate: This compound is a well-established and crucial intermediate in the synthesis of numerous pharmaceuticals, most notably as a key building block for Tolvaptan, a drug used to treat hyponatremia[2]. Its utility extends to the synthesis of quinazolinones, a class of compounds with significant medicinal importance[10]. The reactivity of the C-Cl bond in cross-coupling reactions makes it a versatile synthetic handle[2].
Caption: Comparative workflow of cross-coupling reactions.
Experimental Protocols
Protocol: Synthesis of Methyl 2-amino-5-chlorobenzoate
This protocol is adapted from literature procedures and demonstrates a common synthetic route[10][11].
-
Esterification of 2-amino-5-chlorobenzoic acid:
-
Suspend 2-amino-5-chlorobenzoic acid (10 mmol) in methanol (30 mL).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (30 mmol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Maintain reflux overnight (approx. 12-16 hours), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a 10% sodium hydroxide solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography to afford Methyl 2-amino-5-chlorobenzoate.
-
Safety and Handling
Both compounds should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
This compound: May be harmful to aquatic life with long-lasting effects[12]. Standard chemical handling precautions are advised.
-
Methyl 2-amino-5-chlorobenzoate: Classified as a skin, eye, and respiratory irritant[7][13]. It is harmful if swallowed and may cause gastrointestinal irritation[14]. Avoid dust formation and ensure adequate ventilation[14][15].
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling these chemicals[12][13][14].
Conclusion
The selection between this compound and Methyl 2-amino-5-chlorobenzoate is a critical decision in a synthetic campaign.
-
Choose this compound when the goal is to introduce a metabolically stable fluorine atom, leverage its unique electronic properties for modulating bioactivity, or when the C-F bond is intended to remain intact throughout the synthesis.
-
Choose Methyl 2-amino-5-chlorobenzoate when the halogen is intended to serve as a reactive handle for subsequent transformations, particularly in metal-catalyzed cross-coupling reactions. Its role as a versatile and cost-effective intermediate for a wide range of APIs makes it a staple in process chemistry.
Ultimately, the divergent reactivity profiles stemming from the fundamental properties of fluorine and chlorine empower chemists with a strategic choice to achieve distinct synthetic goals and engineer desired molecular properties.
References
-
Shi, Y.-B., Xia, S., He, F.-F., & Wang, H.-B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1): Technical Specifications & Industrial Applications. Retrieved January 5, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved January 5, 2026, from [Link]
-
ChemBK. (2024). methyl 2-amino-5-chlorobenzoate. Retrieved January 5, 2026, from [Link]
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ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved January 5, 2026, from [Link]
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Chemcasts. (n.d.). This compound (CAS 319-24-4) – Thermophysical Properties. Retrieved January 5, 2026, from [Link]
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Supporting Information. (n.d.). General Information. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved January 5, 2026, from [Link]
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Supporting Information. (n.d.). General experimental details. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. (n.d.). CN110078832A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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Supporting Information. (n.d.). General Information. Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
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Sigma-Aldrich. (n.d.). Methyl 3-amino-2-fluorobenzoate. Retrieved January 5, 2026, from [Link]
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Amerigo Scientific. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2010). (PDF) Methyl 2-amino-5-chlorobenzoate. Retrieved January 5, 2026, from [Link]
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Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?. Retrieved January 5, 2026, from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 5, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Chloro-2-Fluoroaniline: Properties, Applications, and Manufacturing. Retrieved January 5, 2026, from [Link]
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Ni, C., Hu, M., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
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A Comparative Guide to HPLC and GC-MS for the Purity Analysis of Methyl 2-amino-5-fluorobenzoate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 2-amino-5-fluorobenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can directly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. Consequently, the selection of an appropriate analytical technique for its purity assessment is a decision of paramount importance.
This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Analyte: this compound
This compound is a solid at room temperature with a molecular weight of 169.15 g/mol . Its structure, featuring an aromatic amine, a methyl ester, and a fluorine atom, dictates its physicochemical properties and informs the selection of analytical methodology. The presence of the chromophoric aromatic ring makes it suitable for UV detection in HPLC, while its potential for volatility, albeit limited, opens the door for GC-based analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide array of compounds, including those that are non-volatile or thermally labile.[1]
The "Why" Behind the HPLC Method
For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. The molecule possesses both polar (amine) and non-polar (aromatic ring, methyl ester) characteristics, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The UV-active nature of the benzene ring allows for sensitive detection.
A stability-indicating method is crucial to separate the main component from any potential impurities and degradation products.[2] Forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, and heat, are essential to generate these potential degradants and validate the method's specificity.[3][4] For an ester like this compound, hydrolysis to the corresponding carboxylic acid (2-amino-5-fluorobenzoic acid) is a probable degradation pathway.[5]
Experimental Protocol: Stability-Indicating RP-HPLC-UV Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the purity determination of this compound and to separate it from its potential impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B, 2-15 min: 20-80% B, 15-18 min: 80% B, 18.1-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M HCl for 4 hours. Neutralize with 0.1 M NaOH before dilution.
-
Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 M NaOH for 2 hours. Neutralize with 0.1 M HCl before dilution.
-
Oxidative Degradation: Treat 10 mg of the sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 60°C for 48 hours.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering exceptional separation efficiency and definitive identification through mass spectrometry. While this compound is a solid, its potential to be volatilized at elevated temperatures, as suggested by some suppliers' purity testing methods, makes GC-MS a viable, albeit more complex, option.
The "Why" Behind the GC-MS Method
The primary challenge for GC analysis of this compound is ensuring its thermal stability in the hot injector and column. The amine group can also lead to peak tailing on standard non-polar GC columns. Derivatization is a common strategy to improve volatility and chromatographic performance of compounds with active hydrogens, but it adds complexity to the sample preparation. However, a direct injection method can be developed with careful optimization of the temperature program and the use of a suitable column. The mass spectrometer provides an invaluable advantage in identifying unknown impurities by their mass fragmentation patterns.
Experimental Protocol: GC-MS Impurity Profiling Method
Objective: To develop a GC-MS method for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-350 m/z |
Sample Preparation:
-
Standard/Sample Solution: Accurately weigh and dissolve this compound in a suitable solvent like ethyl acetate or methanol to a final concentration of 1 mg/mL.
Head-to-Head Comparison: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. Ideal for this compound. | Best for volatile and thermally stable compounds. Requires careful thermal stability assessment for the analyte. |
| Sample Preparation | Generally simpler; dissolution in the mobile phase is often sufficient. | Can be more complex, potentially requiring derivatization. Direct injection requires a volatile solvent. |
| Selectivity | Good; based on chromatographic separation. PDA detectors can aid in peak purity assessment. | Excellent; combines chromatographic separation with mass spectral data for definitive identification. |
| Sensitivity | High, especially with UV-active compounds. | Very high, particularly in selected ion monitoring (SIM) mode. |
| Impurity Identification | Tentative identification based on retention time and UV spectra. Requires isolation for definitive structural elucidation. | Definitive identification of unknown impurities through mass spectral library matching and fragmentation analysis. |
| Analysis of Degradants | Well-suited for a wide range of degradation products, including non-volatile ones like the hydrolyzed acid. | May not be suitable for non-volatile or thermally unstable degradation products. |
| Robustness | Generally very robust for routine quality control applications. | Can be less robust due to potential issues with injector and column contamination from non-volatile residues. |
Data Presentation: A Comparative Overview
To illustrate the performance of each technique, consider the following hypothetical but realistic data for a batch of this compound containing known and unknown impurities.
Table 1: Hypothetical HPLC-UV Purity Analysis Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.08 | Unknown Impurity 1 |
| 2 | 6.5 | 0.15 | 2-Amino-5-fluorobenzoic acid (Process Impurity/Degradant) |
| 3 | 9.8 | 99.65 | This compound |
| 4 | 11.2 | 0.12 | Unknown Impurity 2 |
Table 2: Hypothetical GC-MS Purity Analysis Data
| Peak | Retention Time (min) | Area (%) | Identification (based on MS) |
| 1 | 5.1 | 0.05 | Residual Solvent (e.g., Toluene) |
| 2 | 8.3 | 99.85 | This compound |
| 3 | 9.5 | 0.10 | Related substance (e.g., a demethylated or deaminated species) |
Visualizing the Analytical Workflow
The decision-making process for selecting the appropriate analytical technique can be visualized as follows:
Caption: Decision workflow for selecting between HPLC and GC-MS.
Conclusion: A Synergistic Approach
For the comprehensive purity analysis of this compound, HPLC and GC-MS are not mutually exclusive but rather complementary techniques.
HPLC-UV is the unequivocal choice for routine quality control, assay, and stability testing. Its robustness, simplicity, and ability to handle the non-volatile nature of the parent compound and its likely degradation products make it the superior method for batch release and stability studies.[1]
GC-MS excels in the identification of unknown volatile and semi-volatile impurities. Its high sensitivity and the definitive structural information provided by the mass spectrometer are invaluable for impurity profiling, especially for identifying process-related impurities such as residual solvents or volatile by-products.
In a comprehensive drug development program, an orthogonal approach utilizing both techniques provides the most complete picture of the purity and stability of this compound. HPLC provides the quantitative purity data, while GC-MS offers a powerful tool for the definitive identification of volatile impurities, ensuring the highest standards of quality and safety.
References
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]
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Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Center for Biotechnology Information. [Link]
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The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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KEGG Fluorobenzoate degradation - Reference pathway. (n.d.). KEGG. [Link]
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KEGG PATHWAY: Fluorobenzoate degradation. (n.d.). KEGG. [Link]
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KEGG PATHWAY Database. (n.d.). KEGG. [Link]
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Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. (n.d.). National Center for Biotechnology Information. [Link]
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Different Types of Impurities in Pharmaceuticals. (n.d.). Moravek. [Link]
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Methyl 2-amino-5-chlorobenzoate. (n.d.). ResearchGate. [Link]
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Recent trends in the impurity profile of pharmaceuticals. (n.d.). National Center for Biotechnology Information. [Link]
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2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. [Link]
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Fluorinated Aromatic Compounds. (n.d.). ResearchGate. [Link]
-
Gas Chromatography Mass Spectrometry (GCMS) - Principle, and Instrumentation. (n.d.). Shimadzu. [Link]
-
HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (n.d.). Lab Manager. [Link]
-
GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. [Link]
-
GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. (n.d.). American Society for Microbiology. [Link]
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A Comparative Guide to the Spectroscopic Validation of Methyl 2-amino-5-fluorobenzoate
This guide provides an in-depth, objective analysis of the spectroscopic techniques used to validate the chemical structure of Methyl 2-amino-5-fluorobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It explains the causal relationships behind spectroscopic observations and compares the spectral features of the target molecule with key structural alternatives to demonstrate the power and specificity of modern analytical methods. Every protocol described herein is designed as a self-validating system, ensuring technical accuracy and reproducibility.
Introduction: The Imperative of Unambiguous Structural Verification
This compound (CAS 319-24-4) is a substituted anthranilate, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other high-value chemical entities.[1] The precise arrangement of its functional groups—a methyl ester, an amine, and a fluorine atom on a benzene ring—is critical to its reactivity and its utility in downstream applications. An incorrect substitution pattern, such as that in the isomer Methyl 5-amino-2-fluorobenzoate, could lead to failed syntheses, inactive biological compounds, or unforeseen toxicity.
Therefore, rigorous structural validation is not merely a procedural step but a foundational requirement for chemical integrity. This guide details a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive and unequivocal structural fingerprint of this compound. We will compare its expected spectral data with that of its precursor, 2-Amino-5-fluorobenzoic acid, and a key isomer, Methyl 3-amino-5-fluorobenzoate, to highlight the discriminatory power of these methods.
The Validation Workflow: A Multi-Pronged Approach
Caption: A workflow diagram illustrating the integrated spectroscopic approach for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Neighborhood
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the complete carbon-hydrogen framework and pinpoint the location of the fluorine substituent.
Predicted ¹H NMR Spectrum of this compound
The expected ¹H NMR spectrum (in CDCl₃) provides distinct signals for each unique proton environment. The interplay of electron-donating (–NH₂) and electron-withdrawing (–COOCH₃, –F) groups dictates the chemical shifts of the aromatic protons.
Caption: Structure of this compound and its predicted ¹H NMR signals.
-
Causality Behind the Shifts:
-
The amino group (–NH₂) at C2 is a strong electron-donating group, which shields the ortho (H-3) and para (H-6) positions, tending to shift them upfield (to lower ppm values).
-
The ester group (–COOCH₃) at C1 and the fluorine at C5 are electron-withdrawing, deshielding nearby protons and shifting them downfield.
-
H-6 experiences strong shielding from the adjacent –NH₂ group, resulting in the most upfield aromatic signal.
-
H-3 is ortho to the deshielding ester group, placing it significantly downfield.
-
The broadness of the –NH₂ signal is due to quadrupolar broadening from the nitrogen atom and potential chemical exchange with trace amounts of water.[2]
-
The sharp singlet for the methyl protons (–OCH₃) is characteristic of an ester methyl group.
-
Comparative NMR Data
The utility of NMR is most evident when comparing structurally similar molecules. A slight change in functional group placement leads to a dramatically different, and easily identifiable, spectrum.
| Compound | Key ¹H NMR Signal Differences | Rationale |
| This compound (Target) | Three distinct aromatic signals with complex splitting (dd, ddd).[3] | Asymmetric substitution pattern. H-F and H-H couplings create complex multiplicities. |
| 2-Amino-5-fluorobenzoic Acid (Precursor) | Absence of the methyl ester singlet (~3.8 ppm). Presence of a very broad carboxylic acid proton signal (>10 ppm). Aromatic signals will show similar patterns but may be shifted due to the –COOH vs –COOCH₃ electronic effect.[4] | The –COOH proton is highly deshielded and exchanges rapidly. The fundamental aromatic substitution pattern is the same. |
| Methyl 3-amino-5-fluorobenzoate (Isomer) | A different aromatic splitting pattern is expected due to the change in substituent positions. The two protons ortho to the fluorine will exhibit a large coupling to ¹⁹F. | The symmetry and relative positions of protons and the fluorine atom are different, leading to a unique set of chemical shifts and coupling constants. |
¹³C and ¹⁹F NMR: Definitive Confirmation
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom. The carbon directly attached to fluorine (C-5) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz), providing definitive evidence for the C-F bond. The carbonyl carbon of the ester will appear significantly downfield (~165-170 ppm).
-
¹⁹F NMR: This experiment provides a simple spectrum, typically showing one signal (a multiplet) for the single fluorine atom, confirming its presence and electronic environment.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.
-
N–H Stretches: Two characteristic sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (–NH₂). This is a key differentiator from a secondary or tertiary amine.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ is definitive for the carbonyl (C=O) of the conjugated ester.
-
C–F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region is indicative of the C–F bond.
-
C–O Stretch: The ester C–O bond will show a strong absorption band around 1250 cm⁻¹.
Comparative IR Data
| Compound | Key IR Signal Differences | Rationale |
| This compound (Target) | Strong C=O stretch ~1690 cm⁻¹. Two N-H stretches ~3350-3450 cm⁻¹. | Presence of both the ester and primary amine functional groups. |
| 2-Amino-5-fluorobenzoic Acid (Precursor) | Very broad O–H stretch from ~2500-3300 cm⁻¹ (overlapping N-H stretches). C=O stretch is typically lower, ~1670 cm⁻¹.[5] | The carboxylic acid O-H bond vibration is very broad due to hydrogen bonding. The carbonyl frequency is lowered by conjugation and dimerization. |
| Methyl 2-aminobenzoate (Non-fluorinated Analog) | The spectrum will be very similar, but will lack the strong C-F stretching band around 1200-1300 cm⁻¹.[6] | The absence of fluorine is the only structural difference. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
-
Molecular Ion (M⁺•): For this compound (C₈H₈FNO₂), the exact mass is 169.0539 g/mol .[1] High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing unequivocal confirmation of the molecular formula.
-
Key Fragmentation: Electron Ionization (EI) will cause the molecule to fragment in a predictable manner. Key expected fragments include:
-
[M-31]⁺ (m/z 138): Loss of the methoxy group (•OCH₃) from the ester. This is a very common fragmentation pathway for methyl esters.
-
[M-59]⁺ (m/z 110): Loss of the entire carbomethoxy group (•COOCH₃).
-
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragment Differences | Rationale |
| This compound (Target) | 169.15 | M⁺• at m/z 169. Key fragments at 138, 110. | Corresponds to the formula C₈H₈FNO₂. |
| 2-Amino-5-fluorobenzoic Acid (Precursor) | 155.13 | M⁺• at m/z 155. Key fragment from loss of •OH (m/z 138) and •COOH (m/z 110).[5] | Different molecular formula (C₇H₆FNO₂). |
| Methyl 2-amino-5-chlorobenzoate (Halogen Analog) | 185.61 | M⁺• shows a characteristic M/M+2 isotopic pattern of ~3:1, with peaks at m/z 185 and 187.[7] | The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) provides a distinct isotopic signature absent in the fluorine analog. |
Standardized Experimental Protocols
Adherence to standardized protocols is essential for data quality and reproducibility.
NMR Spectroscopy (¹H, ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition: Acquire the spectrum with a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans for a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire the proton-decoupled spectrum with a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Co-add 1024 scans or more, depending on sample concentration.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (EI-GC/MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the compound as a sharp peak.
-
MS Acquisition: Acquire mass spectra across the GC peak, scanning a mass range of m/z 40-400. The EI source energy should be set to a standard 70 eV.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern in the mass spectrum corresponding to the GC peak of the analyte.
Conclusion
The structural validation of this compound is achieved with high confidence through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy definitively establish the connectivity and substitution pattern of the aromatic ring. IR spectroscopy provides rapid confirmation of the essential amine and ester functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition, while its fragmentation pattern corroborates the structure deduced from NMR.
By comparing this comprehensive dataset with the spectra of logical alternatives like its synthetic precursor and structural isomers, any ambiguity is eliminated. This rigorous, multi-technique validation ensures the identity and purity of the material, providing a solid foundation for its use in research and development.
References
-
Supporting Information for a chemical synthesis. While not directly about the target compound, this source provides examples of NMR data for similar aromatic structures. Source: The Royal Society of Chemistry.
-
Methyl 2-aminobenzoate product page. Provides physical and chemical properties for a close, non-fluorinated analog. Source: Sigma-Aldrich.
-
Methyl 2 aminobenzoate in mzCloud database. Provides mass spectrometry data for the non-fluorinated analog. Source: mzCloud.
-
Supporting Information for a chemical synthesis. Another example of NMR data for various substituted benzoic acids. Source: The Royal Society of Chemistry.
-
Methyl anthranilate in NIST WebBook. Provides IR and mass spectral data for the non-fluorinated analog. Source: NIST WebBook.
-
2-Amino-5-fluorobenzoic acid ¹H NMR spectrum. Provides access to spectral data for the precursor. Source: ChemicalBook.
-
This compound ¹H NMR spectrum. Provides access to spectral data for the target compound. Source: ChemicalBook.
-
Vibronic spectroscopy of methyl anthranilate. A detailed spectroscopic study of a close analog. Source: RSC Publishing.
-
A Spectroscopic Guide: Comparing Methyl 2-amino-5-bromobenzoate and Its Precursor. An example guide for a similar bromo-analog. Source: Benchchem.
-
Methyl 5-amino-2-fluorobenzoate ¹H NMR spectrum. Provides access to spectral data for an isomer. Source: ChemicalBook.
-
This compound product page. Provides physical properties for the target compound. Source: ChemBK.
-
2-Amino-5-fluorobenzoic acid crystal structure. Provides structural information on the precursor. Source: ResearchGate.
-
Methyl 2-amino-5-chlorobenzoate in PubChem. Provides spectral information for the chloro-analog. Source: PubChem.
-
2-Amino-5-fluorobenzoic Acid product page. Provides properties and references for the precursor. Source: Cayman Chemical.
-
Methyl Anthranilate in PubChem. A comprehensive entry for the non-fluorinated analog. Source: PubChem.
-
Methyl 5-amino-2-fluorobenzoate product page. Provides properties for an isomer. Source: Sigma-Aldrich.
-
Methyl 5-amino-2-fluorobenzoate spectral data. Provides access to spectral data for an isomer. Source: ChemicalBook.
-
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-bromobenzoate. Provides a detailed protocol and explanation for a similar compound. Source: Benchchem.
-
Methyl 3-amino-5-fluorobenzoate product page. Provides properties for another isomer. Source: ChemScene.
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"comparative study of different synthetic routes to Methyl 2-amino-5-fluorobenzoate"
An In-Depth Comparative Guide to the Synthetic Routes of Methyl 2-amino-5-fluorobenzoate
Abstract
This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and functional materials.[1][2] Its structural motifs, featuring an amino group and a fluorine atom on the benzene ring, are crucial for modulating the biological activity and pharmacokinetic properties of target molecules. This guide provides a comprehensive comparative analysis of the most prevalent synthetic methodologies for obtaining this compound. We will delve into the mechanistic underpinnings, procedural intricacies, and relative merits of each route, offering field-proven insights for researchers, chemists, and professionals in drug development. The analysis is supported by detailed experimental protocols, comparative data, and workflow visualizations to facilitate informed decisions in both laboratory and industrial settings.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be broadly approached via three distinct strategies, each originating from a different commercially available precursor. The choice of route is often dictated by factors such as the cost of starting materials, scalability, required purity, and available equipment.
-
Route A: Direct Esterification. This is the most straightforward pathway, involving the direct conversion of the carboxylic acid group of 2-amino-5-fluorobenzoic acid into a methyl ester.
-
Route B: Multi-step Synthesis from a Fluorinated Precursor. This approach begins with a simpler fluorinated benzene derivative, such as a 3-fluorobenzoic acid ester, and introduces the required functional groups through a sequence of reactions, typically nitration followed by reduction.[3][4][5]
-
Route C: Multi-step Synthesis from an Aniline Precursor. This pathway utilizes 4-fluoroaniline as the starting material, building the target molecule through a more complex series of condensation, cyclization, and oxidation reactions.[4]
The following diagram provides a high-level overview of these divergent synthetic pathways.
Caption: High-level overview of the three primary synthetic routes.
Detailed Analysis and Protocols
Route A: Direct Fischer Esterification of 2-Amino-5-fluorobenzoic Acid
This method represents the most atom-economical and direct approach. It is predicated on the classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
Causality and Mechanistic Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and the elimination of a water molecule yield the final methyl ester. To drive the equilibrium towards the product, an excess of methanol is typically used, which also serves as the solvent.
Experimental Protocol:
-
To a solution of 2-amino-5-fluorobenzoic acid (0.01 mmol) in methanol (15 mL), add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain this compound.
Caption: Experimental workflow for the Fischer Esterification route.
Route B: Synthesis from 3-Fluorobenzoic Acid Ester
This pathway is advantageous when 2-amino-5-fluorobenzoic acid is less available or more expensive than 3-fluorobenzoic acid derivatives. It is a two-step process involving nitration and subsequent reduction.
Causality and Mechanistic Insight: The first step is an electrophilic aromatic substitution. A 3-fluorobenzoic acid alkyl ester is dissolved in sulfuric acid and reacted with nitrating acid.[5] The ester and fluoro groups are ortho-, para-directing, while the fluoro group is deactivating and the ester group is meta-directing and deactivating. The nitration occurs at the 2-position, ortho to the fluorine and meta to the ester, to yield the 5-fluoro-2-nitrobenzoic acid ester. The second step involves the reduction of the nitro group to an amine. This is typically achieved via catalytic hydrogenation using a platinum-group metal catalyst, often in the presence of sulfur to prevent dehalogenation, under hydrogen pressure.[5]
Experimental Protocol (Adapted from Patent Literature[3][5]):
-
Nitration:
-
Dissolve 3-fluorobenzoic acid methyl ester in concentrated sulfuric acid.
-
Cool the mixture to a temperature between -10 to 30 °C.
-
Add nitrating acid (a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature.
-
After the addition is complete, pour the reaction mixture into an ice-water mixture to precipitate the nitrated product.
-
Separate and wash the product, 5-fluoro-2-nitrobenzoic acid methyl ester.
-
-
Reduction:
-
In a high-pressure vessel, charge the nitrated ester, a suitable solvent (e.g., methanol), and a catalyst containing a platinum group metal and sulfur.
-
Pressurize the vessel with hydrogen gas and heat to 50-120 °C.
-
Maintain the reaction under pressure until hydrogen uptake ceases.
-
Cool the vessel, release the pressure, and filter off the catalyst.
-
The filtrate containing this compound can be purified by distillation or recrystallization.
-
Caption: Experimental workflow for the nitration and reduction route.
Route C: Multi-step Synthesis from 4-Fluoroaniline
This is a more complex but novel synthetic route that avoids some of the hazards associated with direct nitration. It builds the carboxylic acid functionality onto the aniline ring through a series of transformations.
Causality and Mechanistic Insight: This route, described in patent literature[4], begins with the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form an acetamide intermediate. This intermediate then undergoes an acid-catalyzed cyclization in concentrated sulfuric acid to generate 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin). The final step is an oxidative cleavage of the isatin ring under basic conditions using hydrogen peroxide to yield 2-amino-5-fluorobenzoic acid, which is then esterified as in Route A.
Experimental Protocol (Adapted from Patent Literature[4]):
-
Condensation: React 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution, typically at reflux temperature, to form N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.
-
Cyclization: Add the acetamide product to concentrated sulfuric acid at an elevated temperature (e.g., 85-90 °C) to induce cyclization, forming 5-fluoro-1H-indole-2,3-dione.
-
Oxidation: Treat the 5-fluoroisatin with hydrogen peroxide in an aqueous solution of sodium or potassium hydroxide. This opens the ring to form the sodium or potassium salt of 2-amino-5-fluorobenzoic acid.
-
Acidification & Esterification: Acidify the solution to precipitate 2-amino-5-fluorobenzoic acid. Isolate the acid and proceed with esterification as described in Route A.
Comparative Performance Analysis
The selection of an optimal synthetic route depends on a multi-faceted evaluation of performance, safety, and economic factors. The table below summarizes the key differentiators of each pathway.
| Parameter | Route A: Direct Esterification | Route B: From 3-Fluorobenzoic Ester | Route C: From 4-Fluoroaniline |
| Starting Material | 2-Amino-5-fluorobenzoic Acid | 3-Fluorobenzoic Acid Methyl Ester | 4-Fluoroaniline |
| Number of Steps | 1 | 2 | 4 (including final esterification) |
| Key Reagents | Methanol, H₂SO₄ (cat.) | H₂SO₄/HNO₃, H₂, Pt/S catalyst | Chloral hydrate, H₂NOH·HCl, H₂SO₄, H₂O₂ |
| Reaction Conditions | Reflux | Low temp. nitration, high pressure/temp. hydrogenation | Reflux, high temp. cyclization |
| Yield | Generally high (can be >90%) | Good to high overall yield | Moderate overall yield due to multiple steps |
| Purity & Byproducts | Generally clean; main issue is unreacted acid | Potential for isomeric impurities (e.g., 3-fluoro-2-nitro isomer)[3][4] | Multiple intermediates increase potential for impurities |
| Scalability | Highly scalable | Scalable, but requires high-pressure equipment | Complex, less suitable for large-scale industrial production |
| Safety Concerns | Use of concentrated acid | Use of nitrating acid, high-pressure flammable H₂ gas | Use of concentrated acid, peroxide |
Conclusion and Recommendations
This guide has objectively compared three distinct synthetic routes to this compound.
-
Route A (Direct Esterification) is unequivocally the most efficient and straightforward method for laboratory-scale synthesis, provided the starting material, 2-amino-5-fluorobenzoic acid, is readily and economically available. Its simplicity, high yield, and ease of execution make it the preferred choice for research and development.
-
Route B (From 3-Fluorobenzoic Ester) presents a viable industrial alternative, particularly if cost analysis favors the use of 3-fluorobenzoic acid derivatives as a starting point. While it involves more hazardous reagents and specialized high-pressure equipment, the process is robust. A critical consideration is the control of nitration to minimize the formation of difficult-to-separate isomers.[3]
-
Route C (From 4-Fluoroaniline) is a chemically elegant but procedurally demanding pathway. Its complexity and multiple steps likely result in a lower overall yield and higher production costs, making it less practical for large-scale manufacturing compared to the other routes. However, it serves as an important example of alternative synthetic design.
Ultimately, the optimal choice will be a strategic decision based on a thorough evaluation of raw material costs, available infrastructure, safety protocols, and desired product purity for the specific application.
References
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Journal of the American Chemical Society. (1944). The Synthesis of Some Alkyl and Dialkylaminoalkyl Esters of 2-Nitro-5-fluorobenzoic Acid and 2-Amino-5-fluorobenzoic Acid. Journal of the American Chemical Society, 66(7), 1165–1166. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16345-16353. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid.
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- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. EP0647615B1 - Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Referencing NMR Data of Methyl 2-amino-5-fluorobenzoate with Literature Values
Abstract
This in-depth technical guide provides a comprehensive framework for the structural verification of Methyl 2-amino-5-fluorobenzoate via Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal relationships between molecular structure and spectral output, offering a robust methodology for comparing experimentally acquired data with established literature values. We will explore the theoretical underpinnings of the expected NMR spectrum, provide a detailed protocol for data acquisition, present a comparative analysis with authoritative data, and discuss the interpretation of potential spectral nuances. The objective is to equip the reader with the expertise to confidently and accurately validate the chemical identity and purity of this important synthetic intermediate.
Introduction: The Imperative for Structural Verification
This compound is a key building block in medicinal chemistry and materials science. Its utility in the synthesis of pharmaceuticals and other functional molecules necessitates stringent quality control, for which structural integrity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic compounds in solution.[1][2] This guide establishes a self-validating workflow for confirming the structure of this compound by cross-referencing empirical ¹H and ¹³C NMR data with peer-reviewed literature values.
Theoretical NMR Analysis: Predicting the Spectrum
Before stepping into the laboratory, a thorough understanding of the expected NMR spectrum provides a critical predictive framework. The structure of this compound features a substituted benzene ring with three distinct functional groups: an amino group (-NH₂), a fluorine atom (-F), and a methyl ester group (-COOCH₃). Each of these groups exerts a specific electronic effect, influencing the chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons.
-
¹H NMR Spectrum:
-
Aromatic Region: The three protons on the aromatic ring will exhibit distinct signals. The amino group is a strong electron-donating group, causing a significant upfield shift (to lower ppm) for the ortho and para protons. Conversely, the fluorine and methyl ester groups are electron-withdrawing, leading to downfield shifts. The fluorine atom will also introduce through-bond spin-spin coupling with adjacent protons.
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[3]
-
Methyl Protons (-OCH₃): This will be a sharp singlet, typically found in the 3.5-4.0 ppm region.
-
-
¹³C NMR Spectrum:
-
Aromatic Carbons: Six distinct signals are expected. The carbon attached to the fluorine will show a large one-bond coupling (¹JCF) and will be significantly shifted downfield. The other carbons will have their chemical shifts influenced by the substituents. Long-range C-F couplings are also anticipated, which can be a powerful diagnostic tool.[4]
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will appear as a singlet in the downfield region of the spectrum, typically around 165-175 ppm.
-
Methyl Carbon (-OCH₃): A singlet corresponding to the methyl carbon will be observed in the upfield region, usually around 50-55 ppm.
-
The presence of fluorine is a key feature, as the ¹⁹F nucleus is 100% abundant and has a spin of I = 1/2.[5] This leads to observable couplings with both ¹H and ¹³C nuclei, providing an extra layer of structural confirmation.[6][7]
Literature NMR Data for this compound
A critical step in structural verification is the comparison of experimental data with reliable literature values. The Spectral Database for Organic Compounds (SDBS) is an authoritative, publicly accessible database maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, which serves as our primary reference.[8][9]
Table 1: Literature ¹H and ¹³C NMR Data for this compound
| ¹H NMR (90 MHz, CDCl₃) | Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic | H-6 | 7.53 | dd | 3.3, 8.8 |
| Aromatic | H-4 | 6.91 | ddd | 3.3, 8.8, 8.8 |
| Aromatic | H-3 | 6.64 | dd | 4.8, 8.8 |
| Amine | -NH₂ | 5.5 (broad) | s | - |
| Methyl Ester | -OCH₃ | 3.84 | s | - |
| ¹³C NMR (22.5 MHz, CDCl₃) | Carbon | Chemical Shift (δ) ppm | Coupling (JCF) Hz | |
| Carbonyl | C=O | 168.1 | - | |
| Aromatic | C-5 | 157.0 | d, ¹JCF = 236.3 | |
| Aromatic | C-2 | 146.1 | d, ³JCF = 11.7 | |
| Aromatic | C-4 | 119.5 | d, ²JCF = 23.4 | |
| Aromatic | C-6 | 118.0 | d, ²JCF = 23.4 | |
| Aromatic | C-3 | 117.8 | d, ³JCF = 7.8 | |
| Aromatic | C-1 | 111.4 | d, ⁴JCF = 3.9 | |
| Methyl Ester | -OCH₃ | 51.7 | - |
Source: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is foundational to any comparative analysis. The following protocol outlines a standardized procedure for the preparation and analysis of a this compound sample.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with labile protons like amines, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may result in sharper NH signals. Note that solvent choice can influence chemical shifts.[9]
-
Internal Standard: Add an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube, ensuring the sample is free of any particulate matter.
NMR Spectrometer Setup
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: Tune and match the probe for ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
Data Acquisition
-
¹H NMR:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended for good resolution.
-
Relaxation Delay: A delay of 1-5 seconds is generally sufficient.
-
Number of Scans: 8-16 scans are typically adequate.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used.
-
Spectral Width: Set a spectral width of 0-220 ppm.
-
Relaxation Delay: A longer delay of 2-5 seconds is advisable to ensure quantitative detection of all carbons, especially quaternary ones.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption line shapes and apply a baseline correction.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the solvent signal (e.g., CDCl₃ at 77.16 ppm) for ¹³C.
-
Analysis: Integrate the signals in the ¹H spectrum and analyze the multiplicities and coupling constants.
Data Comparison and Interpretation
The core of the validation process lies in the direct comparison of your experimental data with the literature values.
Table 2: Comparison Template for Experimental vs. Literature NMR Data
| ¹H NMR | Signal | Literature δ (ppm) | Experimental δ (ppm) | Δδ (ppm) | Multiplicity | J (Hz) |
| Aromatic | H-6 | 7.53 | dd | 3.3, 8.8 | ||
| Aromatic | H-4 | 6.91 | ddd | 3.3, 8.8, 8.8 | ||
| Aromatic | H-3 | 6.64 | dd | 4.8, 8.8 | ||
| Amine | -NH₂ | ~5.5 | br s | - | ||
| Methyl Ester | -OCH₃ | 3.84 | s | - | ||
| ¹³C NMR | Carbon | Literature δ (ppm) | Experimental δ (ppm) | Δδ (ppm) | ||
| Carbonyl | C=O | 168.1 | ||||
| Aromatic | C-5 | 157.0 | ||||
| Aromatic | C-2 | 146.1 | ||||
| Aromatic | C-4 | 119.5 | ||||
| Aromatic | C-6 | 118.0 | ||||
| Aromatic | C-3 | 117.8 | ||||
| Aromatic | C-1 | 111.4 | ||||
| Methyl Ester | -OCH₃ | 51.7 |
Interpreting Discrepancies
Minor deviations in chemical shifts (typically <0.05 ppm for ¹H and <0.5 ppm for ¹³C) are common and can be attributed to:
-
Solvent Effects: Different solvents can induce changes in chemical shifts due to varying anisotropic effects and solute-solvent interactions.[3][9]
-
Concentration and Temperature: These factors can also slightly alter the electronic environment of the nuclei.
-
Instrument Calibration: Slight differences in calibration between spectrometers can lead to minor shifts.
Significant deviations, incorrect multiplicities, or the absence of expected signals may indicate the presence of impurities, a different isomer, or an incorrect compound altogether. The C-F coupling constants are particularly diagnostic and should be in close agreement with literature values.
Visualization of Workflows
Diagrams can effectively illustrate the logical flow of the experimental and analytical process.
Caption: Workflow for NMR data acquisition and structural verification.
Caption: Structure of this compound with atom numbering.
Conclusion
The cross-referencing of experimental NMR data with established literature values is an indispensable practice in chemical research and development. This guide has provided a comprehensive methodology for this process, specifically for this compound. By combining a theoretical understanding of the molecule's spectral properties with a rigorous experimental and analytical workflow, researchers can achieve a high degree of confidence in their structural assignments. This, in turn, ensures the quality and reliability of subsequent scientific endeavors.
References
-
Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). UW-Madison Libraries. Retrieved from [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
-
Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
-
Hayami, Y., & Oki, M. (1969). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Pure Chemistry Section, 90(11), 1133-1138. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Ron Hites. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Scilit. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Retrieved from [Link]
-
MDPI. (n.d.). Influence of Fluorine Substituents on the Electronic Properties of Selenium-N-Heterocyclic Carbene Compounds. Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
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- 9. rsc.org [rsc.org]
A Spectroscopic Journey: Distinguishing Methyl 2-amino-5-fluorobenzoate from its Precursors
For researchers, scientists, and drug development professionals, the precise characterization of synthesized molecules is paramount. This guide provides an in-depth spectroscopic comparison of Methyl 2-amino-5-fluorobenzoate, a key pharmaceutical intermediate, and its common precursor, 2-amino-5-fluorobenzoic acid. By examining the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can confidently track the conversion of the carboxylic acid to its methyl ester, ensuring the integrity of the final product.
The transformation from a carboxylic acid to an ester is a fundamental reaction in organic synthesis. In the case of this compound, this seemingly simple conversion of 2-amino-5-fluorobenzoic acid introduces subtle yet definitive changes in the molecule's interaction with electromagnetic radiation and its fragmentation patterns. Understanding these differences is crucial for reaction monitoring, purity assessment, and structural confirmation.
The Synthetic Pathway: A Fischer Esterification Approach
The synthesis of this compound from 2-amino-5-fluorobenzoic acid is typically achieved through a Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. Subsequent dehydration yields the desired ester.[1][2]
Caption: Synthetic route from 2-amino-5-fluorobenzoic acid to its methyl ester.
Spectroscopic Comparison: Unveiling the Molecular Transformation
The conversion of the carboxylic acid to the methyl ester results in distinct changes across various spectroscopic techniques. These differences provide a clear method for distinguishing the product from the starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the nuclei.
¹H NMR Spectroscopy: The most telling difference in the ¹H NMR spectra is the appearance of a new singlet corresponding to the methyl ester protons and the disappearance of the broad singlet from the carboxylic acid proton.
| Proton Environment | 2-amino-5-fluorobenzoic acid (ppm) | This compound (ppm) | Multiplicity | Notes |
| Aromatic-H | 6.5 - 7.5 | 6.5 - 7.8 | m | The electron-withdrawing nature of the fluorine and carbonyl groups influences the chemical shifts of the aromatic protons. |
| Amine (-NH₂) | ~5.0 - 6.0 (broad s) | ~5.6 (broad s) | br s | The chemical shift is solvent and concentration-dependent. The broadness is due to quadrupolar relaxation and potential hydrogen exchange. |
| Carboxylic Acid (-COOH) | >10 (broad s) | - | br s | This highly deshielded proton disappears upon esterification. |
| Methyl Ester (-OCH₃) | - | ~3.8 | s | The appearance of this singlet is a key indicator of successful esterification. |
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the key changes are observed in the chemical shifts of the carbonyl carbon and the appearance of a signal for the new methyl carbon.
| Carbon Environment | 2-amino-5-fluorobenzoic acid (ppm) | This compound (ppm) | Notes |
| Carbonyl (C=O) | >170 | ~168 | The carbonyl carbon of the carboxylic acid is typically more deshielded than that of the ester. |
| Aromatic Carbons | 110 - 150 | 110 - 150 | The substitution pattern on the aromatic ring leads to distinct signals for each carbon. |
| Methyl Ester (-OCH₃) | - | ~52 | The appearance of this signal confirms the presence of the methyl ester group. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Functional Group | 2-amino-5-fluorobenzoic acid (cm⁻¹) | This compound (cm⁻¹) | Vibrational Mode | Notes |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | - | Stretching | The broad O-H stretch of the carboxylic acid is a prominent feature that disappears upon esterification. |
| N-H (Amine) | 3300-3500 (two bands) | 3300-3500 (two bands) | Symmetric & Asymmetric Stretching | These characteristic peaks for the primary amine remain in both the precursor and the product. |
| C=O (Carbonyl) | ~1670-1710 | ~1700-1730 | Stretching | The C=O stretch of the ester typically appears at a higher wavenumber (frequency) compared to the carboxylic acid. |
| C-O | ~1210-1320 | ~1100-1300 | Stretching | The C-O stretching region can be complex, but changes are expected upon esterification. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) will differ by the mass of a methylene group (CH₂) minus the mass of a hydrogen atom, reflecting the replacement of -H with -CH₃.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Notes |
| 2-amino-5-fluorobenzoic acid | 155.13 | 155 (M⁺), 138 (M-OH)⁺, 110 (M-COOH)⁺ | Fragmentation often involves the loss of the hydroxyl group or the entire carboxyl group. |
| This compound | 169.15 | 169 (M⁺), 138 (M-OCH₃)⁺, 110 (M-COOCH₃)⁺ | A characteristic fragmentation is the loss of the methoxy group (-OCH₃). |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Synthesis of this compound
This procedure is a representative example of a Fischer esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-fluorobenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
Caption: Step-by-step synthesis workflow for this compound.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[3]
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.[4][5]
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Sample Spectrum: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for volatile compounds.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary toolkit for the unambiguous characterization of this compound and for distinguishing it from its precursor, 2-amino-5-fluorobenzoic acid. By carefully analyzing the key spectral differences—the appearance of the methyl ester signals in NMR, the disappearance of the carboxylic acid O-H stretch in IR, and the shift in molecular ion peak in MS—researchers can confidently verify the successful synthesis and purity of this important pharmaceutical intermediate.
References
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Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Online] Available at: [Link]
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Pharma Beginners. FTIR-Operation and Calibration SOP. [Online] 2020. Available at: [Link]
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Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Online] Available at: [Link]
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Standard Operating Procedure H-NMR. [Online] Available at: [Link]
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PubMed. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. [Online] Available at: [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Online] Available at: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Online] 2023. Available at: [Link]
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Oregon State University. 1H NMR Chemical Shift. [Online] Available at: [Link]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Online] 2024. Available at: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Online] Available at: [Link]
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How to Interpret FTIR Results: A Beginner's Guide. [Online] 2025. Available at: [Link]
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SpectraBase. 2-Amino-6-fluoro-benzoic acid - Optional[13C NMR] - Spectrum. [Online] Available at: [Link]
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13-C NMR Chemical Shift Table.pdf. [Online] Available at: [Link]
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PubMed Central. 2-Amino-5-fluorobenzoic acid. [Online] Available at: [Link]
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Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Online] 2019. Available at: [Link]
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OperaChem. Fischer Esterification-Typical Procedures. [Online] 2024. Available at: [Link]
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DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. [Online] Available at: [Link]
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Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Online] Available at: [Link]
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FAQ. How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?. [Online] Available at: [Link]
-
Chegg.com. Solved A) From the 13C NMR spectrum of methyl benzoate. [Online] 2020. Available at: [Link]
-
Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Online] 2020. Available at: [Link]
-
YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Online] 2016. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Methyl 2-amino-5-fluorobenzoate from Different Suppliers
<-4>
Introduction
In the landscape of pharmaceutical research and drug development, the purity of starting materials is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Methyl 2-amino-5-fluorobenzoate, a key building block in the synthesis of a range of pharmacologically active molecules, is no exception. Impurities, even in trace amounts, can lead to unforeseen side reactions, diminished yields, and the generation of potentially toxic byproducts. This guide provides a comprehensive, scientifically-grounded framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound sourced from various suppliers.
The Imperative for a Multi-Modal Analytical Approach
No single analytical technique can provide a complete picture of a compound's purity. Each method possesses unique strengths and limitations. Therefore, a multi-modal approach is essential for a comprehensive assessment. This guide will focus on a triad of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The synergy of these methods allows for the detection and quantification of a wide range of potential impurities, from non-volatile organic molecules to residual solvents and structural isomers.
The Logic of the Workflow
Our assessment strategy is designed as a sequential and complementary workflow. HPLC serves as the primary quantitative tool for assessing the purity of the main component and detecting non-volatile impurities. GC-MS is then employed to identify and quantify volatile and semi-volatile impurities, which may not be readily detectable by HPLC. Finally, quantitative NMR (qNMR) provides an orthogonal measure of purity and serves as a powerful tool for structural confirmation and the identification of isomeric impurities.
Caption: A logical workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
The following protocols are presented as a robust starting point. It is imperative that these methods are validated in your laboratory to ensure they meet the criteria for accuracy, precision, specificity, and robustness as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Profiling
Rationale: Reversed-phase HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds.[4] Its high resolving power allows for the separation of the main component from closely related impurities. UV detection provides a sensitive and linear response for quantification. The use of a C18 column is a common and effective choice for the separation of aromatic amines.[4][5]
Experimental Protocol:
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
Standard Preparation:
-
Prepare a stock solution of a certified reference standard of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh and dissolve the sample from each supplier in the mobile phase to achieve a concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. Purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[4] Given that some suppliers may test for purity by GC, this method is highly relevant.[6][7] It provides excellent separation and definitive identification of impurities through mass spectral data. This is particularly important for identifying residual solvents from the synthesis process, which can have significant toxicological implications.
Experimental Protocol:
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250°C |
| Oven Program | Initial 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Mass Range | 35-500 amu |
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10 mg/mL.
Analysis:
-
Inject the sample into the GC-MS system.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify known impurities using external or internal standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Orthogonal Purity Assessment
Rationale: NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for quantitative analysis.[8][9][10][11] ¹H-NMR provides a direct measure of the molar concentration of the analyte relative to a certified internal standard. This method is orthogonal to chromatographic techniques as it is based on a different physical principle and is less susceptible to variations in detector response. It is also excellent for identifying and quantifying isomeric impurities that may co-elute in chromatography.
Experimental Protocol:
| Parameter | Recommended Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard | A certified standard with a known purity and non-overlapping signals (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) |
| Pulse Sequence | A calibrated 90° pulse with a sufficient relaxation delay (D1 ≥ 5 x T₁) |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio > 250:1 for the signals of interest |
Sample Preparation:
-
Accurately weigh the sample and the internal standard into an NMR tube.
-
Add the deuterated solvent and dissolve completely.
Quantification:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Data Analysis
To illustrate the application of these methods, let's consider a hypothetical comparison of this compound from three different suppliers.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Purity by HPLC (%) | Known Impurity 1 (%) | Unknown Impurity 1 (RRT 0.85) (%) | Unknown Impurity 2 (RRT 1.15) (%) |
| Supplier A | 99.85 | 0.05 | 0.08 | 0.02 |
| Supplier B | 99.52 | 0.18 | 0.25 | 0.05 |
| Supplier C | 99.91 | < 0.01 | 0.06 | < 0.01 |
Table 2: GC-MS Analysis of Volatile Impurities
| Supplier | Residual Toluene (ppm) | Residual Methanol (ppm) | Other Volatiles |
| Supplier A | 50 | 150 | Not Detected |
| Supplier B | 250 | 300 | Dichloromethane (25 ppm) |
| Supplier C | < 10 | 50 | Not Detected |
Table 3: qNMR Purity Assessment
| Supplier | Purity by ¹H-qNMR (%) | Isomeric Impurities Detected |
| Supplier A | 99.7 | Not Detected |
| Supplier B | 99.4 | Yes (approx. 0.3%) |
| Supplier C | 99.8 | Not Detected |
Interpretation of Results
In this hypothetical scenario, Supplier C demonstrates the highest overall purity across all three analytical methods. Their product exhibits the lowest levels of both known and unknown impurities by HPLC, minimal residual solvents by GC-MS, and the highest purity by qNMR with no detectable isomeric impurities. Supplier B, on the other hand, shows a lower purity with higher levels of impurities and residual solvents, including an isomeric impurity detected by qNMR. Supplier A presents a high-purity product, though with slightly higher levels of unknown impurities and residual solvents compared to Supplier C.
Conclusion and Recommendations
The comprehensive assessment of starting material purity is a critical, non-negotiable step in drug discovery and development. A multi-modal analytical approach, as detailed in this guide, provides a robust and scientifically sound basis for comparing the quality of materials from different suppliers. The combination of HPLC for quantitative purity and non-volatile impurity profiling, GC-MS for volatile impurities and residual solvents, and qNMR for orthogonal purity verification and structural confirmation offers a self-validating system.
Based on the illustrative data, a clear recommendation would be to source this compound from Supplier C . However, it is crucial to emphasize that this is a hypothetical example. Researchers must perform these analyses on their own samples to make an informed decision based on their specific needs and risk tolerance. This guide provides the framework for conducting such a critical evaluation, ultimately contributing to the integrity and success of your research and development endeavors.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.[Link]
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International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
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Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>.[Link]
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Li, F., & Wu, Y. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 33(12), 1749-1756. [Link]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.[Link]
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Pawliszyn, J., & Wu, J. (2001). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 73(1), 57-64. [Link]
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Schulz, M., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1260, 9-15. [Link]
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Sharma, Y. R. (2014). ¹HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 7(1), 1-6. [Link]
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Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]
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Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o387. [Link]
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The Halogen Effect: A Comparative Guide to the Biological Activity of Substituted Aminobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. Among the vast arsenal of chemical tools, halogenation stands out for its profound ability to modulate the biological activity of a parent compound. This guide provides an in-depth comparative analysis of halogen-substituted aminobenzoic acids, offering a technical exploration of their diverse biological activities, supported by experimental data and methodological insights. Understanding the nuanced impact of halogen substitution—from fluorine to iodine—is paramount for the rational design of novel therapeutic agents with enhanced efficacy and target specificity.
The introduction of a halogen atom onto the aminobenzoic acid framework alters its physicochemical properties, including lipophilicity, electronic distribution, and steric profile.[1] These modifications, in turn, influence the molecule's pharmacokinetic and pharmacodynamic behavior, affecting its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.[1] This guide will delve into the comparative antimicrobial, antifungal, anti-inflammatory, and anticancer activities of these halogenated compounds, providing a clear rationale for experimental choices and a foundation for future research endeavors.
Antimicrobial and Antifungal Activity: A Tale of Two Halogens
The antimicrobial potential of aminobenzoic acid derivatives is often linked to their ability to mimic para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid. By competitively inhibiting dihydropteroate synthase (DHPS), these compounds can exert a bacteriostatic effect.[2] Halogenation can significantly enhance this activity.
A study on Schiff bases derived from 4-aminobenzoic acid demonstrated the influence of halogen substitution on their antimicrobial and antifungal properties. The Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating greater potency.[1][3]
Comparative Antimicrobial and Antifungal Data
| Compound/Derivative | Target Microorganism | MIC (µM) |
| Bromo-Substituted Schiff Base of 4-Aminobenzoic Acid | Staphylococcus aureus | 31.25 |
| Candida albicans | 62.5 | |
| Iodo-Substituted Schiff Base of 4-Aminobenzoic Acid | Staphylococcus aureus | 15.62 |
| Candida albicans | 31.25 | |
| Diiodo-Substituted Schiff Base of 4-Aminobenzoic Acid | Staphylococcus aureus | 7.81 |
| Candida albicans | 15.62 |
Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[1]
The data suggests that iodo-substituted compounds generally exhibit more potent antimicrobial and antifungal activity than their bromo-substituted counterparts.[1] This can be attributed to the greater size and polarizability of iodine, which may facilitate stronger interactions with the target enzyme.[1] Notably, the diiodo-substituted derivative displayed the highest potency.[1]
Experimental Protocol: Broth Dilution Method for MIC Determination
This method is a standard for determining the MIC of an antimicrobial agent.[3]
Materials:
-
Sterile capped test tubes
-
Mueller-Hinton broth (or other suitable broth)
-
Stock solution of the halogen-substituted aminobenzoic acid analog in a suitable solvent (e.g., DMSO)
-
Microorganism suspension standardized to 0.5 McFarland turbidity
Step-by-Step Procedure:
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth.
-
Inoculation: Inoculate each tube with the standardized microorganism suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the tubes at the appropriate temperature and duration for the specific microorganism.
-
Observation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Proposed Antimicrobial Mechanism of Action
The primary mechanism is believed to be the disruption of the bacterial cell membrane and interference with metabolic pathways.[3]
Caption: Proposed antimicrobial mechanism of halogen-substituted aminobenzoic acids.
Anticancer Activity: Targeting Cellular Proliferation
Halogenated aminobenzoic acid derivatives have also demonstrated promising cytotoxic effects against various cancer cell lines. The introduction of halogens can significantly enhance their anticancer potential.[4]
Comparative Cytotoxicity Data
The cytotoxic effects of halogenated Schiff bases of 4-aminobenzoic acid were evaluated against the human hepatocellular carcinoma cell line (HepG2). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Bromo-Substituted Schiff Base of 4-Aminobenzoic Acid | HepG2 | 25.0 |
| Iodo-Substituted Schiff Base of 4-Aminobenzoic Acid | HepG2 | 15.0 |
Data synthesized from a study on Schiff bases of 4-aminobenzoic acid.[1][5]
In this series, the iodo-substituted compound exhibited greater cytotoxicity than its bromo-substituted counterpart, indicating a similar structure-activity relationship to that observed in the antimicrobial assays.[1] Other studies have also reported that some p-aminobenzoic acid derivatives show IC50 values comparable to the standard anticancer drug doxorubicin.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Halogen-substituted aminobenzoic acid derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
General Workflow for Synthesis and Screening
The development of novel halogen-substituted aminobenzoic acids for biological evaluation follows a systematic workflow.
Caption: General workflow for synthesis and screening of halogenated aminobenzoic acids.
Anti-inflammatory Activity
Derivatives of aminobenzoic acid have also been investigated for their anti-inflammatory properties.[7][8] While specific comparative data for different halogen substitutions is less prevalent in the initial literature search, the general principle of structure-activity relationships suggests that halogenation could modulate this activity as well. Further research in this area is warranted to fully elucidate the comparative effects of different halogens on the anti-inflammatory potential of aminobenzoic acids.
Structure-Activity Relationship (SAR) Insights
The collective data points to a clear structure-activity relationship for halogen-substituted aminobenzoic acids:
-
Nature of the Halogen: In general, biological activity appears to increase with the increasing size and polarizability of the halogen, following the trend I > Br > Cl.[1][9] This suggests that London dispersion forces and the ability to form halogen bonds may play a crucial role in the interaction with biological targets.
-
Degree of Substitution: Multiple halogen substitutions, as seen with the diiodo-derivative, can further enhance biological activity.[1]
Conclusion
The halogenation of aminobenzoic acids is a powerful strategy for enhancing their biological activities. The available evidence strongly suggests that iodo-substituted derivatives often exhibit superior antimicrobial, antifungal, and cytotoxic properties compared to their bromo- and chloro-counterparts. This guide provides a foundational understanding of these comparative effects, underpinned by experimental data and standardized protocols. For researchers in drug development, these insights can inform the rational design of more potent and selective therapeutic agents. Further exploration into the precise mechanisms of action and the influence of halogenation on other biological activities, such as anti-inflammatory effects, will undoubtedly pave the way for novel clinical candidates.
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- BenchChem. Halogen Substitution in Aminobenzoic Acids: A Comparative Guide to the Biological Activity of Bromo- vs.
- Farwa, U., et al. (2023).
- Farwa, U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Siddiqui, N., et al. (2007).
- Farwa, U., et al. (2023).
- Farwa, U., et al. (2023).
- Haroon, F., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having...
- Al-Shura, A., et al. (2023).
- BenchChem. A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
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- Various Authors. (2023). shows the different normalized widths of the antimicrobial "halo" (nw...).
- Kim, J., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species.
- Saavedra, J. E., et al. (2018).
- Jampilek, J., et al. (2015). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC - NIH.
- BenchChem.
- Jampilek, J., et al. (2015). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
- Al-Shura, A., et al. (2023). (PDF) Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications.
- Eklund, T., et al. (1993). Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria.
- Drug Design Org.
- Dembitsky, V. M., & Srebnik, M. (2002). Biological activities of natural halogen compounds.
- Seydel, J. K., et al. (1979). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed.
- Khan, I., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed.
- Saavedra, J. E., et al. (2018). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. PubMed Central.
- Adessi, C., et al. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. PubMed.
- Hansen, T., et al. (2020). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. PMC - PubMed Central.
- Neudecker, T., et al. (1980).
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A Senior Application Scientist's Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: A Comparative Analysis of Fischer Esterification and Alternative Methods
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-amino-5-bromobenzoate is a valuable building block in the synthesis of a variety of pharmacologically active molecules. This guide provides an in-depth technical comparison of the classical Fischer esterification method with contemporary alternatives for the synthesis of this important compound, supported by experimental data and protocols.
Introduction to Methyl 2-amino-5-bromobenzoate
Methyl 2-amino-5-bromobenzoate serves as a crucial precursor in the synthesis of numerous heterocyclic compounds and other complex organic molecules. Its structure, featuring an amino group and a bromine atom on the benzene ring, allows for diverse functionalization, making it a versatile reagent in the drug discovery pipeline. The efficient synthesis of this intermediate is therefore a critical step in many research and development programs.
The overall synthesis of Methyl 2-amino-5-bromobenzoate typically begins with the bromination of 2-aminobenzoic acid to produce 2-amino-5-bromobenzoic acid.[1] This guide will focus on the subsequent and critical esterification step.
Method 1: The Classic Approach - Fischer-Speier Esterification
The Fischer-Speier esterification, often referred to as Fischer esterification, is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] In the context of synthesizing Methyl 2-amino-5-bromobenzoate, this involves the reaction of 2-amino-5-bromobenzoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.
The Underlying Chemistry: Mechanism of Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule.
-
Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.
Caption: Mechanism of Fischer Esterification.
Experimental Protocol for Fischer Esterification
Materials:
-
2-amino-5-bromobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 60-75 minutes.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-amino-5-bromobenzoate.
-
Purify the product by recrystallization or column chromatography.
Alternative Synthesis Methods
While the Fischer esterification is a well-established method, its equilibrium nature can sometimes lead to incomplete reactions and the need for a large excess of alcohol.[1] Several alternative methods have been developed to overcome these limitations, offering advantages in terms of yield, reaction conditions, and safety.
Method 2: High-Yield Synthesis with Diazomethane
The use of diazomethane (CH₂N₂) for the methylation of carboxylic acids is a highly efficient method that often provides near-quantitative yields.[1] Due to the hazardous nature of diazomethane, it is typically generated in situ and used immediately in a continuous flow setup for improved safety.
The Underlying Chemistry: Reaction with Diazomethane
The reaction of a carboxylic acid with diazomethane is a rapid and irreversible acid-base reaction followed by a nucleophilic substitution.
-
Proton Transfer: The carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation.
-
Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an Sₙ2 reaction.
-
Nitrogen Gas Evolution: This results in the formation of the methyl ester and the evolution of nitrogen gas, which drives the reaction to completion.
Experimental Protocol for Continuous Flow Synthesis with Diazomethane
Materials:
-
2-amino-5-bromobenzoic acid
-
N-nitroso-N-methylurea (MNU)
-
Potassium hydroxide (KOH)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure (Continuous Flow):
-
Set up a continuous flow reactor system with separate inlet streams for a solution of 2-amino-5-bromobenzoic acid in 2-MeTHF, an aqueous solution of KOH, and a solution of MNU.
-
The streams of KOH and MNU are mixed to generate diazomethane in situ.
-
This diazomethane stream is then immediately mixed with the 2-amino-5-bromobenzoic acid solution in the flow reactor.
-
The reaction is typically very fast and occurs at or below room temperature.
-
The product stream is collected, and the solvent is removed under reduced pressure to yield Methyl 2-amino-5-bromobenzoate. A reported yield for this method is 98%.[1]
Method 3: The Acyl Chloride Route - Thionyl Chloride and Methanol
A common and effective method for esterification involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation.
The Underlying Chemistry: Acyl Chloride Formation
-
Formation of Acyl Chlorosulfite: The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate.
-
Nucleophilic Attack by Chloride: A chloride ion attacks the carbonyl carbon of the intermediate.
-
Elimination: This leads to the formation of the acyl chloride, sulfur dioxide (SO₂), and hydrochloric acid (HCl).
-
Esterification: The highly reactive acyl chloride then reacts rapidly with methanol to form the methyl ester and HCl.
Caption: Reaction with Thionyl Chloride.
Experimental Protocol using Thionyl Chloride and Methanol
Materials:
-
2-amino-5-bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
Procedure:
-
In a round-bottom flask, suspend 2-amino-5-bromobenzoic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol and thionyl chloride under reduced pressure.
-
The crude product is often obtained as the hydrochloride salt, which can be neutralized with a base and then extracted.
-
Purify the product by recrystallization or column chromatography.
Method 4: Mild Conditions with the Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild alternative for the formation of esters from carboxylic acids and alcohols, proceeding under neutral conditions at room temperature.[3] This method is particularly useful for substrates that are sensitive to acidic or basic conditions.
The Underlying Chemistry: The Mitsunobu Reaction
The Mitsunobu reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Formation of the Betaine: Triphenylphosphine reacts with the azodicarboxylate to form a betaine intermediate.
-
Protonation by the Carboxylic Acid: The carboxylic acid protonates the betaine.
-
Formation of the Oxyphosphonium Salt: The alcohol attacks the activated phosphorus atom, forming an oxyphosphonium salt and displacing the hydrazide.
-
Sₙ2 Attack by the Carboxylate: The carboxylate anion acts as a nucleophile and displaces the oxyphosphonium group in an Sₙ2 reaction, leading to the formation of the ester with inversion of configuration at the alcohol's stereocenter (not applicable for methanol).
Caption: The Mitsunobu Reaction.
General Experimental Protocol for the Mitsunobu Reaction
Materials:
-
2-amino-5-bromobenzoic acid
-
Methanol (anhydrous)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-5-bromobenzoic acid, methanol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The purification of the product from the triphenylphosphine oxide and hydrazide byproducts can be challenging and often requires careful column chromatography.
Comparative Analysis of Synthesis Methods
To aid in the selection of the most appropriate synthetic route, the following table provides a comparative overview of the four discussed methods.
| Parameter | Fischer Esterification | Diazomethane (Flow) | Thionyl Chloride/Methanol | Mitsunobu Reaction |
| Reported Yield | ~90% (estimated)[1] | 98%[1] | High (typically >90%) | High (typically >80%)[3] |
| Reaction Time | 1-2 hours[1] | < 30 minutes[1] | 2-4 hours | 2-12 hours |
| Temperature | Reflux (~65 °C)[1] | 0-25 °C[1] | 0 °C to Reflux | 0 °C to Room Temperature[3] |
| Reagents | H₂SO₄, Methanol | MNU, KOH, 2-MeTHF | SOCl₂, Methanol | PPh₃, DEAD/DIAD, Methanol |
| Safety Concerns | Corrosive acid | Highly toxic and explosive precursor | Corrosive, toxic gases (SO₂, HCl) | Toxic and potentially hazardous reagents |
| Cost-Effectiveness | High (common, inexpensive reagents) | Moderate (requires specialized equipment) | High (inexpensive reagents) | Low (expensive reagents) |
| Scalability | Excellent | Good (with appropriate flow setup) | Good | Moderate (cost and purification challenges) |
| Key Advantages | Simple, inexpensive, scalable. | Very high yield, fast, mild conditions. | High yield, irreversible. | Very mild conditions, good for sensitive substrates. |
| Key Disadvantages | Reversible, requires excess alcohol. | Hazardous reagents, specialized equipment. | Harsh reagents, generates corrosive byproducts. | Expensive reagents, difficult purification. |
Conclusion and Recommendations
The choice of synthetic method for Methyl 2-amino-5-bromobenzoate is contingent upon the specific requirements of the research or development project, including scale, cost, safety considerations, and available equipment.
-
Fischer Esterification remains a viable and cost-effective option for large-scale synthesis where a slight compromise in yield is acceptable. Its simplicity and the use of common laboratory reagents are significant advantages.
-
The diazomethane method , particularly in a continuous flow setup, offers the highest reported yield and is exceptionally fast. However, the inherent hazards associated with diazomethane and its precursors necessitate specialized equipment and stringent safety protocols, making it more suitable for laboratories equipped for handling such reagents.
-
The thionyl chloride/methanol method provides a high-yielding and irreversible alternative to Fischer esterification. It is a robust method, though the corrosive and toxic nature of thionyl chloride and the generation of acidic byproducts require careful handling and workup procedures.
-
The Mitsunobu reaction stands out for its remarkably mild and neutral reaction conditions, making it the method of choice for substrates that are sensitive to acid or heat. The primary drawbacks are the high cost of reagents and the often-challenging purification to remove stoichiometric byproducts.
Ultimately, a careful evaluation of the pros and cons of each method, as outlined in this guide, will enable the researcher to select the most appropriate and efficient pathway for the synthesis of Methyl 2-amino-5-bromobenzoate.
Experimental Workflow Comparison
Caption: Comparative experimental workflows.
References
- A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis - Benchchem.
- Technical Support Center: Methyl 2-amino-5-bromobenzoate in Alternative Solvents - Benchchem.
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. Available at: [Link]
-
Diazomethane - Organic Syntheses Procedure. Available at: [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]
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diazomethane - Organic Syntheses Procedure. Available at: [Link]
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Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]
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a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. Available at: [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Fischer Esterification | Mechanism + Easy TRICK! - YouTube. Available at: [Link]
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2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Available at: [Link]
-
Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC - PubMed Central. Available at: [Link]
-
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. Available at: [Link]
-
Kinetics of resin-supported Mitsunobu esterification and etherification reactions. - Abstract - Europe PMC. Available at: [Link]
-
(PDF) Methyl 2-amino-5-bromobenzoate - ResearchGate. Available at: [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-5-fluorobenzoate
As researchers and drug development professionals, our work with specialized chemical reagents demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship in their disposal. Methyl 2-amino-5-fluorobenzoate (CAS No. 319-24-4), a key building block in synthetic chemistry, requires a disposal protocol that respects its chemical nature and regulatory context. This guide provides a comprehensive, technically grounded framework for its proper handling and disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment & Risk Mitigation
Understanding the inherent risks of a chemical is the foundation of its safe management. The disposal plan is a direct extension of this initial hazard assessment.
Chemical Profile & Key Hazards
While some safety data sheets (SDS) may not classify this compound as acutely hazardous under GHS classification, a crucial detail is often present: H412 - Harmful to aquatic life with long lasting effects [1]. This single statement dictates that the compound must be treated as environmentally hazardous waste and strictly prohibited from drain disposal.[2][3]
Furthermore, analogous halogenated aromatic compounds are often categorized as skin, eye, and respiratory irritants.[4][5][6] Therefore, a conservative and expert-led approach mandates treating it with the appropriate level of caution to mitigate these potential risks. Its chemical structure contains a carbon-halogen bond (C-F), classifying it as a halogenated organic compound , a critical factor for waste segregation.[7]
Required Personal Protective Equipment (PPE)
Based on the potential for irritation and the general best practices for handling chemical solids and solutions, the following PPE is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3] | Protects against accidental splashes of solutions or airborne dust particles from the solid compound. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and impervious clothing or a lab coat.[1][3] | Prevents direct skin contact, mitigating the risk of potential skin irritation. |
| Respiratory Protection | To be used in a well-ventilated area or chemical fume hood.[3][8] A full-face respirator is advised if exposure limits are exceeded or irritation is experienced.[1][3] | Minimizes inhalation of the compound, particularly when handled as a powder, to prevent respiratory irritation. |
Waste Segregation & Containerization Protocol
Proper segregation is the most critical step in a compliant laboratory waste management program.[8] It prevents dangerous chemical reactions, protects personnel, and facilitates cost-effective, environmentally sound disposal.
The Criticality of Segregation: Halogenated Organic Waste
This compound is a halogenated organic compound.[7] Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), different categories of chemical waste have distinct disposal pathways.[9][10] Halogenated organic wastes are typically managed via high-temperature incineration at specialized facilities.
Mixing halogenated and non-halogenated waste streams complicates and significantly increases the cost of disposal.[11] Therefore, you must always segregate this compound into a designated halogenated organic waste stream.[7][8][11]
Step-by-Step Containerization Procedure
-
Select an Appropriate Container: Use only containers designated for chemical waste, preferably plastic or the original container if it is in good condition.[2][12] The container must be chemically compatible with the waste and have a secure, leak-proof closure.[9][13]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. Clearly write "Hazardous Waste" and the full, unambiguous chemical name: "this compound".[2] If it's a mixed waste stream, list all components with their approximate percentages.[11][12]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[2][12] This prevents the release of vapors and protects against spills.
-
Store in a Satellite Accumulation Area (SAA): The container must be stored in a designated SAA, which is a location at or near the point of waste generation.[2][12] The SAA must be under the control of the operator and should have secondary containment to capture any potential leaks.[13]
Disposal Workflow: From Laboratory Bench to Final Disposition
The following diagram and protocols outline the decision-making process and procedural steps for the compliant disposal of this compound.
Disposal Decision Workflow
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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-amino-5-fluorobenzoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Methyl 2-amino-5-fluorobenzoate. Our goal is to furnish you with a deep understanding of the requisite personal protective equipment (PPE), its correct usage, and disposal protocols, ensuring a safe and compliant laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to work confidently and securely.
Understanding the Hazard: Why PPE is Crucial
This compound is a halogenated aromatic compound. While specific toxicological data for this compound is limited, the presence of the fluorine atom and the aromatic amine structure necessitates a cautious approach.[1] Similar compounds can cause skin, eye, and respiratory irritation.[2][3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to prevent exposure through inhalation, dermal contact, and eye contact.
The physical form of this chemical, typically a solid powder, presents a risk of aerosolization during handling, such as weighing or transferring.[4] These airborne particles can be easily inhaled or settle on surfaces, leading to inadvertent contact.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against chemical hazards relies on the synergistic use of various types of PPE. For this compound, a substance that is a solid at room temperature, the primary concerns are particulate inhalation and skin/eye contact.
Respiratory Protection: Shielding Against Inhalation
The choice of respiratory protection is dictated by the potential for generating airborne dust.
-
Minimum Requirement: N95 Dust Mask: For routine handling of small quantities in a well-ventilated area, a NIOSH-approved N95 dust mask is the minimum requirement.[5] An N95 respirator filters at least 95% of airborne particles and is effective against non-oil-based particulates.[6][7]
-
Elevated Risk: Half-Mask or Full-Face Respirator: In scenarios with a higher likelihood of dust generation (e.g., large-scale transfers, cleaning spills) or in poorly ventilated areas, a half-mask or full-face respirator with P100 particulate filters is recommended.[8] P100 filters have a 99.97% filtration efficiency for all particulates.[6][7] A full-face respirator offers the added benefit of eye and face protection.[9]
The Rationale: The selection of a respirator is based on the Assigned Protection Factor (APF), which indicates the level of protection a respirator is expected to provide.[6] An N95 mask has an APF of 10, while a half-mask respirator has an APF of 10, and a full-face respirator has an APF of 50. The appropriate APF should be chosen based on a risk assessment of the specific procedure.
Hand Protection: Preventing Dermal Absorption
Chemical-resistant gloves are mandatory. The choice of glove material is critical and should be based on its resistance to permeation and degradation by the chemical.
-
Recommended Glove Type: Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals, including many organic compounds, and are a suitable choice for handling this compound.[2][10] They also provide good puncture resistance.
-
Glove Thickness: A standard thickness for laboratory use (e.g., 4-8 mil) is generally sufficient for incidental contact. For more prolonged handling, thicker gloves should be considered.
-
Double Gloving: For procedures with a higher risk of splash or contamination, wearing two pairs of nitrile gloves is a prudent practice. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
Understanding Glove Failure:
-
Permeation: The process by which a chemical passes through a glove material on a molecular level.[11]
-
Degradation: The deterioration of the glove's physical properties upon contact with a chemical.[11]
Always inspect gloves for any signs of degradation, such as swelling, discoloration, or cracking, before and during use.
Eye and Face Protection: A Non-Negotiable Standard
-
Safety Glasses with Side Shields: At a minimum, ANSI-approved safety glasses with side shields must be worn to protect against flying particles.
-
Chemical Splash Goggles: For any procedure with a risk of splashing, chemical splash goggles that form a seal around the eyes are required.[5]
-
Face Shield: When handling larger quantities or when there is a significant splash hazard, a face shield should be worn in conjunction with safety goggles to protect the entire face.[2]
Protective Clothing: The Final Barrier
-
Laboratory Coat: A standard cotton lab coat is essential for protecting street clothes from contamination.
-
Chemical-Resistant Apron or Gown: For procedures with a higher risk of spills or splashes, a chemical-resistant apron or gown worn over the lab coat provides an additional layer of protection.[2][5]
-
Full-Body Suit: In the case of a large spill or emergency response, a disposable full-body suit may be necessary.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Operational Plan: Step-by-Step PPE Protocol
Adherence to a strict protocol for donning, doffing, and using PPE is as crucial as the equipment itself.
PPE Donning Sequence
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Apron: Don the lab coat and a chemical-resistant apron if required.
-
Respirator: If a respirator is needed, perform a user seal check.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the second pair.
PPE Doffing Sequence (to minimize cross-contamination)
-
Outer Gloves: If double-gloved, remove the outer pair.
-
Gown/Apron: Remove the apron or gown by rolling it away from the body.
-
Hand Hygiene: With inner gloves still on, perform hand hygiene.
-
Eye and Face Protection: Remove the face shield or goggles from the back.
-
Respirator: Remove the respirator from the back.
-
Inner Gloves: Remove the final pair of gloves by peeling them off away from the body, without touching the outside of the glove with bare skin.
-
Hand Hygiene: Wash and dry hands thoroughly.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
